Product packaging for 3-Aminoisoindolin-1-one(Cat. No.:CAS No. 93679-99-3)

3-Aminoisoindolin-1-one

Cat. No.: B2715335
CAS No.: 93679-99-3
M. Wt: 148.165
InChI Key: XTVJFMACICVAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Aminoisoindolin-1-one is a significant nitrogen-containing heterocyclic compound that serves as a versatile synthetic intermediate in organic and medicinal chemistry. Its primary research value lies in its role as a key precursor for the synthesis of complex heterocyclic systems, particularly 1,2,4-benzotriazine derivatives, which are structures of high interest in pharmaceutical development . The compound is typically synthesized through a nucleophilic addition reaction between 2-cyanobenzaldehyde and derivatives of 2-nitroaniline, followed by cyclization and rearrangement . Researchers utilize this compound to access novel chemical space for drug discovery, as the resulting benzotriazine and related heterocyclic scaffolds have been associated with a range of biological activities. These activities include potential antimalarial, antibacterial, and anticancer properties, making this compound a valuable building block in the search for new therapeutic agents . The product is for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B2715335 3-Aminoisoindolin-1-one CAS No. 93679-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4,7H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVJFMACICVAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

discovery and history of 3-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 3-Aminoisoindolin-1-one

Foreword

The trajectory of scientific discovery is rarely linear. It is often a winding path of serendipity, tragedy, and relentless inquiry. The story of this compound is a profound testament to this reality. From its origins as an overlooked fragment of a notorious sedative to its current status as a privileged scaffold in cutting-edge cancer therapies, its journey encapsulates a pivotal era in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and drug development professionals, offering a deep, technical dive into the core of this remarkable molecule. We will dissect its discovery, elucidate its complex mechanism of action, and explore the innovative therapeutic modalities it has enabled.

The Unremarkable Genesis of a Revolutionary Scaffold

The history of this compound is inextricably linked with the synthesis of thalidomide. In the mid-1950s, the German pharmaceutical company Chemie Grünenthal was in pursuit of a novel, non-barbiturate sedative.[1] This endeavor led to the creation of a compound designated K17 in 1956, which would later be known as thalidomide.[2] The synthesis of thalidomide, and by extension its this compound core, was not the result of a targeted design to interact with a specific biological pathway. Rather, it was a product of exploratory chemical synthesis aimed at producing new central nervous system agents.

Initially marketed as Contergan in Germany in 1957, thalidomide was promoted as a safe and effective sedative and antiemetic, particularly for alleviating morning sickness in pregnant women.[3][4] Its perceived lack of toxicity in preclinical animal studies contributed to its widespread adoption.[2] However, these early studies were not designed to detect teratogenic effects.[2] The this compound moiety within the thalidomide structure was not initially recognized for its latent therapeutic potential; it was merely a constituent of a molecule that appeared to have desirable sedative properties.

A Tragic Dawn: The Thalidomide Catastrophe and the Unraveling of a Mystery

The widespread use of thalidomide by pregnant women in the late 1950s and early 1960s led to a devastating global health crisis, with an estimated 10,000 infants born with severe congenital malformations, most notably phocomelia (limb malformations).[3][4] This tragedy spurred a revolution in drug regulation and safety testing, leading to the establishment of more stringent preclinical evaluation of new medicines.[2]

The thalidomide disaster also ignited an intense scientific effort to understand the molecular basis of its teratogenicity and, paradoxically, its therapeutic effects in other contexts, such as the treatment of erythema nodosum leprosum. This research, spanning several decades, would ultimately reveal the profound and nuanced biological activity of the this compound scaffold.

The Pivotal Discovery: Cereblon as the Primary Target

A major breakthrough in understanding the mechanism of thalidomide and its analogs came with the identification of Cereblon (CRBN) as its primary binding target.[3][5] CRBN is a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex, forming the CRL4^CRBN complex.[5][6] The binding of thalidomide and its derivatives, now known as immunomodulatory drugs (IMiDs®), to CRBN alters the substrate specificity of this E3 ligase.[6]

This discovery was a watershed moment, as it provided a concrete molecular explanation for the diverse biological effects of these compounds. The this compound core of the IMiDs fits into a hydrophobic pocket in the thalidomide-binding domain of CRBN, while other parts of the drug molecule are exposed to the solvent, creating a novel protein surface.[7] This altered surface allows for the recruitment of proteins that are not normally substrates of the CRL4^CRBN complex, leading to their ubiquitination and subsequent degradation by the proteasome.[6][7] This novel mechanism of action is often referred to as "molecular glue"-mediated targeted protein degradation.

G cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Targeted Protein Degradation CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 binds NeoSubstrate Neo-substrate (e.g., IKZF1/3) CRBN->NeoSubstrate recruits CUL4 Cullin 4 RBX1 RBX1 CUL4->RBX1 binds DDB1->CUL4 binds RBX1->NeoSubstrate ubiquitinates IMiD IMiD® Drug (this compound core) IMiD->CRBN binds to Proteasome Proteasome NeoSubstrate->Proteasome degradation Ub Ubiquitin Ub->NeoSubstrate

Figure 1: The mechanism of IMiD®-mediated targeted protein degradation. The this compound core of an IMiD® drug binds to Cereblon (CRBN), a component of the CRL4 E3 ubiquitin ligase complex. This binding event creates a new interface for the recruitment of a neo-substrate, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The E3 ligase then polyubiquitinates the neo-substrate, marking it for degradation by the proteasome.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives has been a subject of extensive research, with various methods developed to improve efficiency and yield.

General Experimental Protocol for the Synthesis of Thalidomide Analogs

The following is a generalized, multi-step protocol for the synthesis of thalidomide and its analogs, based on established methods.[8][9][10][11]

  • Step 1: Resin Loading (for solid-phase synthesis)

    • Swell hydroxymethyl polystyrene resin in a suitable solvent such as dimethylformamide (DMF).

    • Add phthalic anhydride, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).

    • Stir the mixture at room temperature for several hours to form the resin-linked acid.

    • Wash the resin extensively with DMF, methanol, and dichloromethane, and dry under vacuum.

  • Step 2: Amide Coupling

    • Swell the resin-linked acid in DMF.

    • Add the desired primary amine (e.g., α-aminoglutarimide for thalidomide synthesis), diisopropylcarbodiimide (DIC), and N-hydroxybenzotriazole (HOBT).

    • Stir the reaction mixture at room temperature overnight.

    • Wash the resin as described in Step 1.

  • Step 3: Cleavage and Cyclization

    • Suspend the resin in a solution of 5% trifluoroacetic acid (TFA) in a suitable solvent like toluene.

    • Reflux the mixture for several hours. This step cleaves the product from the resin and facilitates the formation of the phthalimide ring.

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or chromatography to obtain the final this compound derivative.

G Start Hydroxymethyl Polystyrene Resin + Phthalic Anhydride Intermediate1 Resin-linked Acid Start->Intermediate1 Resin Loading (TEA, DMAP in DMF) Intermediate2 Resin-linked Amide Intermediate1->Intermediate2 Amide Coupling (Primary Amine, DIC, HOBT in DMF) Product This compound Derivative Intermediate2->Product Cleavage & Cyclization (TFA in Toluene, Reflux)

Figure 2: A generalized workflow for the solid-phase synthesis of this compound derivatives.

The Evolution of this compound Derivatives: From IMiDs® to PROTACs

The discovery of the mechanism of action of thalidomide opened the floodgates for the rational design of new drugs based on the this compound scaffold.

The Immunomodulatory Drugs (IMiDs®)

Lenalidomide and pomalidomide are second and third-generation IMiDs®, respectively, with improved potency and distinct clinical profiles compared to thalidomide. These drugs have become standard-of-care treatments for multiple myeloma and other hematological malignancies.[1][12]

CompoundKey Structural FeaturesPrimary Clinical Indications
Thalidomide The foundational this compound structure with a glutarimide ring.Multiple Myeloma, Erythema Nodosum Leprosum
Lenalidomide An amino group at the 4-position of the isoindolinone ring and removal of a carbonyl from the glutarimide ring.Multiple Myeloma, Myelodysplastic Syndromes, Mantle Cell Lymphoma
Pomalidomide An amino group at the 4-position of the isoindolinone ring.Multiple Myeloma

Table 1: A comparative summary of the first-generation IMiDs®.

A New Frontier: Proteolysis-Targeting Chimeras (PROTACs)

The this compound scaffold has proven to be a highly effective E3 ligase-recruiting moiety for the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest, a linker, and an E3 ligase-recruiting ligand, often a derivative of thalidomide. By bringing the target protein into close proximity with the E3 ligase, PROTACs induce the ubiquitination and degradation of the target protein. This technology has the potential to target proteins that have been historically considered "undruggable."

Conclusion: A Scaffold of Enduring Significance

The journey of this compound is a powerful narrative of scientific perseverance. From its humble and tragic beginnings, it has emerged as a molecule of immense therapeutic importance. The elucidation of its mechanism of action has not only led to the development of life-saving drugs but has also ushered in a new era of targeted protein degradation. The continued exploration of this versatile scaffold promises to yield even more innovative therapies for a wide range of diseases, solidifying its place as a cornerstone of modern medicinal chemistry.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Versatility and Therapeutic Importance

3-Aminoisoindolin-1-one stands as a cornerstone scaffold in modern medicinal chemistry. Its deceptively simple architecture belies a chemical versatility and biological significance that has propelled it to the forefront of drug discovery, most notably as the core of the potent immunomodulatory drugs (IMiDs). This guide is crafted for the discerning researcher, offering a deep dive into the essential physicochemical properties of this molecule. Moving beyond a simple recitation of data, we will explore the "why" behind the "how"—elucidating the causal relationships between experimental choices and the resulting data, thereby providing a robust framework for your own investigations. Every protocol herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Core Physicochemical & Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. These parameters govern its behavior in both chemical and biological systems.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Melting Point 149-152 °C
Boiling Point Not available (decomposes)N/A
Solubility Soluble in DMSO and methanol.[2][3]N/A
pKa (most acidic) 14.22 ± 0.40 (predicted)N/A
LogP 0.49 (predicted)[1]

Expert Insights: The melting point range of 149-152 °C suggests a crystalline solid with a moderate degree of intermolecular forces, likely hydrogen bonding from the amine and amide groups. The predicted LogP of 0.49 indicates a balanced lipophilic/hydrophilic character, a common feature in orally bioavailable drugs. It is crucial to note that the boiling point is not a practical parameter for this molecule, as it is likely to decompose at elevated temperatures before boiling.

Spectroscopic and Chromatographic Fingerprinting: A Guide to Identification and Purity

The unambiguous identification and purity assessment of this compound are critical for any experimental work. The following sections provide both the expected spectral characteristics and detailed protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to the compound's excellent solubility and its ability to facilitate the observation of exchangeable protons (NH and NH₂).

  • Instrumental Parameters:

    • Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.

    • Acquire the spectrum at a standard probe temperature of 25 °C.

    • Reference the chemical shifts to the residual DMSO solvent peak at δ 2.50 ppm.[4]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • To confirm the identity of the NH and NH₂ protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.

Expected ¹H NMR (400 MHz, DMSO-d₆) Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.2m4HAromatic protons
~4.9s1HCH
~2.5 (broad)s2HNH₂
~8.5 (broad)s1HNH (lactam)

Expected ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data:

Chemical Shift (δ, ppm)Assignment
~170C=O (lactam)
~145-120Aromatic carbons
~55CH
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum over a range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretchPrimary amine (NH₂) & Lactam (NH)
~1680C=O stretchLactam
~1600C=C stretchAromatic ring
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust, validated HPLC method is essential for determining the purity of this compound.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of 0.1 mg/mL.

Workflow for HPLC Purity Analysis

Caption: A stepwise workflow for the purity determination of this compound by RP-HPLC.

Thermal Properties: Stability and Decomposition Profile

Thermal analysis provides critical information about the stability, melting behavior, and decomposition of a compound.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Instrumentation: A simultaneous TGA/DSC instrument is ideal for obtaining concurrent mass loss and heat flow data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum pan.

  • TGA/DSC Parameters:

    • Temperature Program: Heat the sample from 30 °C to 600 °C at a ramp rate of 10 °C/min.[5]

    • Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min to prevent oxidative decomposition.

Expected Thermal Events:

  • DSC: An endothermic event corresponding to the melting of the compound will be observed in the range of 149-152 °C.

  • TGA: Significant mass loss is expected to begin at temperatures above the melting point, indicating thermal decomposition. The TGA curve will provide the onset temperature of decomposition.

The this compound Scaffold in Drug Discovery: A Mechanistic Overview

The this compound core is the defining feature of the immunomodulatory drugs (IMiDs), including lenalidomide and pomalidomide. These drugs exert their therapeutic effects through a novel mechanism of action: the recruitment of target proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex for subsequent degradation.

Mechanism of Action of IMiDs

G IMiD IMiD Drug (Lenalidomide, Pomalidomide) CRBN_Complex Cereblon (CRBN) E3 Ubiquitin Ligase Complex IMiD->CRBN_Complex Binds to Target_Protein Target Protein (e.g., IKZF1, IKZF3) CRBN_Complex->Target_Protein Recruits Proteasome Proteasome Target_Protein->Proteasome Targeted for Degradation Ubiquitin Ubiquitin Ubiquitin->Target_Protein Polyubiquitination Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: The IMiD-mediated recruitment of target proteins to the CRBN E3 ligase complex, leading to their proteasomal degradation.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[6][7]

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Aminoisoindolin-1-one in Drug Discovery

This compound stands as a pivotal scaffold in medicinal chemistry and drug development. Its rigid, bicyclic structure incorporating both a lactam and an aromatic amine provides a unique three-dimensional framework for interacting with biological targets. This privileged substructure is found in a variety of pharmacologically active agents, making its unambiguous identification and characterization a critical step in the synthesis and quality control of potential therapeutics. This technical guide offers a comprehensive exploration of the spectroscopic profile of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this important molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

The structural features of this compound give rise to a distinct spectroscopic fingerprint. The molecule consists of a benzene ring fused to a five-membered lactam ring, with an amino group at the 3-position. This arrangement dictates the chemical environment of each atom and, consequently, its behavior in various spectroscopic techniques.

Figure 1: Chemical Structure of this compound.[1]

Caption: A 2D representation of the chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The spectrum of this compound is characterized by signals arising from the aromatic protons, the methine proton at the chiral center (C3), the lactam N-H proton, and the amino (NH₂) protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey Insights
~7.4 - 7.8Multiplet4HAr-HThe four protons on the benzene ring will exhibit complex splitting patterns due to their coupling with each other. Their chemical shifts are in the typical downfield region for aromatic protons.
~5.0Singlet/Broad Singlet1HCH-NH₂This proton is attached to the chiral center (C3). Its chemical shift is influenced by the adjacent nitrogen and the lactam carbonyl. It may appear as a singlet or a broader signal.
~8.0Broad Singlet1HN-H (lactam)The lactam proton is often broad due to quadrupole effects from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be solvent-dependent.
~3.5Broad Singlet2HNH₂The amino group protons are typically broad and their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Expert Insights: The broadness of the N-H and NH₂ signals is a key characteristic. To confirm their identity, a D₂O exchange experiment can be performed. Upon addition of a drop of deuterium oxide to the NMR sample, the labile N-H and NH₂ protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum.

¹³C NMR Spectroscopy: A Blueprint of the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentKey Insights
~170C=O (Lactam)The carbonyl carbon of the lactam is significantly deshielded and appears far downfield, a characteristic feature of amides and lactams.
~145Ar-C (quaternary)The quaternary aromatic carbon to which the lactam ring is fused.
~132Ar-C (quaternary)The quaternary aromatic carbon adjacent to the carbonyl group.
~122 - 130Ar-CHThe four methine carbons of the benzene ring will appear in this region.
~60CH-NH₂The carbon of the chiral center (C3) is shifted downfield due to the attachment of two nitrogen atoms.

Expert Insights: The chemical shift of the C3 carbon is particularly diagnostic. Its position around 60 ppm is a clear indicator of a carbon atom situated between two nitrogen atoms in this type of ring system. The carbonyl signal around 170 ppm is another unmistakable feature of the isoindolinone core.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is paramount for acquiring high-quality NMR data. The following protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.

G cluster_0 NMR Sample Preparation Workflow start Weigh 5-10 mg of This compound dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) start->dissolve filter Filter solution through a Kimwipe-plugged pipette into a clean NMR tube dissolve->filter cap Cap the NMR tube filter->cap vortex Gently vortex to ensure homogeneity cap->vortex end Sample ready for NMR analysis vortex->end

Caption: Workflow for preparing an NMR sample of this compound.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection and Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its excellent solvating power for a wide range of organic compounds.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of Kimwipe or glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3]

  • Capping and Mixing: Securely cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Part 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpreting the IR Spectrum of this compound

The IR spectrum of this compound is dominated by characteristic absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group Assignment
3400 - 3200N-H StretchMedium-Strong, BroadNH₂ and N-H (lactam)
~3050C-H StretchMediumAromatic C-H
~1700C=O StretchStrong, SharpLactam Carbonyl
1620 - 1580N-H BendMediumNH₂ Scissoring
1600, 1475C=C StretchMedium-WeakAromatic Ring

Expert Insights: The strong, sharp carbonyl absorption around 1700 cm⁻¹ is the most telling feature in the IR spectrum of this compound. Its precise position can be influenced by hydrogen bonding. The broadness and complexity of the N-H stretching region are also highly characteristic of the presence of both primary and secondary amine functionalities.

Experimental Protocol: KBr Pellet Method for Solid Samples

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and reliable technique for obtaining a high-quality IR spectrum.

G cluster_1 KBr Pellet Preparation for FT-IR start Grind 1-2 mg of sample with ~100 mg of dry KBr load Load the mixture into a pellet die start->load press Apply pressure (8-10 tons) to form a transparent pellet load->press mount Carefully remove the pellet and place it in the sample holder press->mount end Pellet ready for IR analysis mount->end

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Step-by-Step Methodology:

  • Grinding and Mixing: In a clean agate mortar and pestle, thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade KBr powder. The mixture should be a fine, homogeneous powder.[1][4][5]

  • Die Assembly: Assemble the pellet die according to the manufacturer's instructions.

  • Loading the Die: Carefully transfer the KBr-sample mixture into the die, ensuring an even distribution.

  • Pressing the Pellet: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.[5]

  • Pellet Removal and Mounting: Carefully release the pressure and disassemble the die. Remove the pellet and mount it in the spectrometer's sample holder.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.

Electron Ionization-Mass Spectrometry (EI-MS) of this compound

In Electron Ionization (EI), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular weight of this compound is 148.16 g/mol .

Table 4: Predicted Mass Spectrum Data for this compound (EI-MS)

m/zInterpretationProposed Fragment Structure
148[M]⁺˙Molecular Ion
120[M - CO]⁺˙Loss of carbon monoxide from the lactam ring
119[M - HCN - H]⁺Loss of hydrogen cyanide and a hydrogen atom
92[C₆H₄N]⁺Fragment corresponding to a benzyne-like amine
91[C₇H₇]⁺Tropylium ion, a common fragment in aromatic compounds

Expert Insights: The molecular ion peak at m/z 148 should be clearly visible in the EI mass spectrum. A key fragmentation pathway for lactams is the loss of carbon monoxide (CO), which would result in a significant peak at m/z 120. Further fragmentation of the aromatic ring system can lead to the formation of the tropylium ion at m/z 91, a common and stable fragment.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates a mixture of compounds before they are introduced into the mass spectrometer. This is an ideal method for the analysis of relatively volatile and thermally stable compounds like this compound.

G cluster_2 GC-MS Analysis Workflow start Prepare a dilute solution of the sample in a suitable solvent (e.g., Methanol or Ethyl Acetate) inject Inject a small volume (e.g., 1 µL) into the GC injector start->inject separate Separation on a capillary GC column (e.g., HP-5MS) inject->separate ionize Eluted compound enters the MS ion source (EI, 70 eV) separate->ionize analyze Mass analysis of ions ionize->analyze end Data acquisition and interpretation analyze->end

Caption: Workflow for the GC-MS analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile organic solvent such as methanol or ethyl acetate.

  • GC Conditions:

    • Injector: Set to a temperature of 250-280°C.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm HP-5MS, is suitable.

    • Oven Program: A temperature gradient is typically used, for example, starting at 80°C, holding for 1 minute, then ramping to 280°C at 10°C/minute.

    • Carrier Gas: Helium is commonly used at a constant flow rate of approximately 1 mL/min.[6]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Set to scan a mass range of, for example, m/z 40-300.

  • Data Analysis: The resulting chromatogram will show a peak at a specific retention time for this compound. The mass spectrum corresponding to this peak can then be analyzed to confirm the molecular weight and fragmentation pattern.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. By understanding the principles behind each technique and the expected spectral features of this important molecule, researchers can ensure the identity and purity of their synthesized compounds, a critical aspect of rigorous scientific research and drug development.

References

An In-depth Technical Guide to the Synthesis of 3-Aminoisoindolin-1-one from 2-Cyanobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Isoindolinone Scaffold in Modern Drug Discovery

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural foundation of a multitude of therapeutic agents with a broad spectrum of biological activities. From anticancer and anti-inflammatory to antiviral and antipsychotic applications, the versatility of this heterocyclic system is well-established.[1] The 3-aminoisoindolin-1-one moiety, in particular, serves as a critical pharmacophore and a versatile synthetic intermediate in the development of novel pharmaceuticals. Its synthesis from readily available starting materials is, therefore, a subject of considerable interest to researchers in drug development. This guide provides an in-depth technical exploration of the synthesis of this compound, with a specific focus on pathways originating from 2-cyanobenzaldehyde.

Strategic Approaches to the Synthesis of this compound from 2-Cyanobenzaldehyde

The synthesis of this compound from 2-cyanobenzaldehyde hinges on the orchestrated reaction of the aldehyde and nitrile functionalities with a nitrogen source. Two primary strategies have emerged as the most effective: a one-pot nucleophilic addition followed by intramolecular cyclization, and a one-pot reductive amination with subsequent cyclization. This guide will dissect both methodologies, providing a detailed examination of the underlying mechanisms, experimental protocols, and critical process parameters.

Methodology 1: One-Pot Nucleophilic Addition and Intramolecular Cyclization

This elegant approach leverages the inherent reactivity of 2-cyanobenzaldehyde in a sequential reaction cascade. The process is initiated by the nucleophilic attack of an amine on the aldehyde, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group.

Mechanistic Insights

The reaction proceeds through a well-established mechanism.[2] First, the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine. Subsequently, the nitrogen atom of the imine, or a related intermediate, attacks the nitrile carbon in an intramolecular fashion, leading to the formation of the five-membered isoindolinone ring. A final tautomerization or rearrangement step yields the stable this compound.

digraph "nucleophilic_addition_cyclization" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Mechanistic pathway of the one-pot nucleophilic addition and intramolecular cyclization.

Experimental Protocol: Synthesis of N-Substituted this compound Derivatives

While a specific protocol for the direct use of ammonia is not extensively detailed in readily available literature, the synthesis of N-substituted derivatives using primary amines is well-documented and provides a robust template.[2]

General Procedure A: [2]

  • Dissolve 2-cyanobenzaldehyde (2.50 mmol) and the desired primary amine (e.g., a substituted aniline, 1.0 mmol) in dichloromethane (1 mL).

  • Gently warm the mixture for 1 minute to ensure complete dissolution of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Add 0.4 mL of 5% potassium hydroxide in methanol. The solution will typically turn red, and an exotherm may be observed, followed by the formation of a precipitate.

  • Collect the product by suction filtration and wash with water and cold methanol.

Reactant 1Reactant 2ProductYieldReference
2-Cyanobenzaldehyde2-Nitroaniline3-((2-Nitrophenyl)amino)isoindolin-1-oneHigh[2]
2-Cyanobenzaldehyde4-Methyl-2-nitroaniline3-((4-Methyl-2-nitrophenyl)amino)isoindolin-1-one70%[2]
2-Cyanobenzaldehyde4-Methoxy-2-nitroaniline3-((4-Methoxy-2-nitrophenyl)amino)isoindolin-1-one83%[2]

Table 1: Representative yields for the synthesis of N-substituted this compound derivatives.

Field-Proven Insights and Causality
  • Choice of Base: The use of a base like potassium hydroxide is crucial for facilitating the cyclization and rearrangement steps. It is postulated that the base promotes the deprotonation of the intermediate, enhancing its nucleophilicity for the attack on the nitrile group.[2]

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Dichloromethane is a common choice for the initial dissolution, while the methanolic potassium hydroxide solution serves as both a reagent and a medium for the subsequent steps. The precipitation of the product from the reaction mixture drives the equilibrium towards product formation.[2]

Methodology 2: One-Pot Reductive Amination and Intramolecular Cyclization

This strategy involves the in situ formation of an amine from the aldehyde and an ammonia source, followed by its intramolecular cyclization. This approach is particularly attractive for the synthesis of the parent, unsubstituted this compound.

Mechanistic Considerations

Reductive amination commences with the formation of an imine from the reaction of 2-cyanobenzaldehyde with an ammonia source. This imine is then reduced to the corresponding primary amine, 2-(aminomethyl)benzonitrile. Under the reaction conditions, this intermediate can undergo a subsequent intramolecular cyclization, with the newly formed amino group attacking the nitrile to form the desired lactam ring.

digraph "reductive_amination_cyclization" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Mechanistic pathway of the one-pot reductive amination and intramolecular cyclization.

Two primary methods for the reduction step are commonly employed: catalytic hydrogenation and the use of chemical reducing agents.

Sub-Methodology 2a: Catalytic Hydrogenation

This approach utilizes a metal catalyst, typically Raney Nickel, and hydrogen gas to effect the reductive amination.

Based on established procedures for the reductive amination of aldehydes and the hydrogenation of nitriles using Raney Nickel, the following protocol is proposed:

  • Charge a high-pressure autoclave with 2-cyanobenzaldehyde, a suitable solvent such as methanol saturated with ammonia, and a catalytic amount of Raney Nickel slurry (washed with the reaction solvent).

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 atm).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or GC-MS.

  • Upon completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

CatalystAmmonia SourceKey AdvantagesPotential Challenges
Raney NickelMethanolic AmmoniaHigh activity for both imine and nitrile reduction.[3]Pyrophoric nature requires careful handling.
Palladium on CarbonAmmonium AcetateGood for transfer hydrogenation.May require higher temperatures.

Table 2: Comparison of potential catalysts for reductive amination.

  • Catalyst Choice: Raney Nickel is a well-established catalyst for the hydrogenation of both imines and nitriles, making it a strong candidate for this one-pot reaction.[3] Its high surface area and activity are advantageous.

  • Ammonia Source: Using a solution of ammonia in an alcohol like methanol provides a high concentration of the nucleophile, driving the initial imine formation.

  • Reaction Conditions: The temperature and pressure are critical parameters that need to be optimized to achieve a good balance between the rate of reaction and selectivity, minimizing side reactions such as over-reduction.

Sub-Methodology 2b: Chemical Reduction

This method employs a chemical reducing agent, such as sodium cyanoborohydride, to reduce the in situ formed imine.

Drawing from standard reductive amination protocols, the following procedure is proposed:

  • Dissolve 2-cyanobenzaldehyde and an ammonia source (e.g., ammonium acetate) in a suitable solvent like methanol.

  • Adjust the pH of the mixture to a slightly acidic range (pH 6-7) with a weak acid like acetic acid to promote imine formation.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reducing AgentAmmonia SourceKey AdvantagesPotential Challenges
Sodium CyanoborohydrideAmmonium AcetateSelectively reduces imines in the presence of aldehydes.[4]Toxicity of cyanide byproducts.
Sodium TriacetoxyborohydrideAmmonium AcetateNon-toxic alternative to NaBH₃CN.Moisture sensitive.

Table 3: Comparison of chemical reducing agents for reductive amination.

  • Choice of Reducing Agent: Sodium cyanoborohydride is a classic reagent for reductive amination due to its selectivity for reducing the protonated imine (iminium ion) over the starting aldehyde.[4] This selectivity is crucial for the success of the one-pot reaction.

  • pH Control: Maintaining a slightly acidic pH is critical. It facilitates the formation of the iminium ion, which is more electrophilic and readily reduced, while not significantly deactivating the amine nucleophile.

  • Ammonia Source: Ammonium acetate is a convenient source of both ammonia and a buffering agent to maintain the optimal pH range.

Alternative Synthetic Avenues

While the one-pot methods from 2-cyanobenzaldehyde are highly efficient, other strategies exist for the synthesis of isoindolinones, which may be relevant for the synthesis of more complex analogs. These include:

  • Leuckart-Wallach Reaction: This classic reductive amination method uses formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium formate or formamide).[5] The reaction typically requires high temperatures.

  • Catalytic Transfer Hydrogenation: Ammonium formate can be used as a hydrogen donor in the presence of a catalyst like palladium on carbon for the reductive amination of aldehydes.[6][7]

Conclusion and Future Perspectives

The synthesis of this compound from 2-cyanobenzaldehyde is a strategically important transformation in medicinal chemistry. Both the one-pot nucleophilic addition/cyclization and the reductive amination/cyclization pathways offer efficient and versatile routes to this key scaffold. While the synthesis of N-substituted derivatives is well-established, the direct synthesis of the parent compound via reductive amination with ammonia presents a promising and atom-economical approach. Further optimization of the proposed protocols, particularly in terms of catalyst selection, reaction conditions, and purification methods, will undoubtedly contribute to the streamlined production of this valuable building block for the next generation of therapeutics.

References

reaction mechanism of 3-Aminoisoindolin-1-one formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanism of 3-Aminoisoindolin-1-one Formation

Introduction

The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmaceutically active compounds. Its rigid, bicyclic structure serves as a versatile template for designing molecules with diverse biological activities, including antimicrobial, antioxidant, and antiparkinsonian properties.[1] A particularly important derivative is the this compound core, which acts as a crucial building block in the synthesis of more complex therapeutic agents. Understanding the mechanistic underpinnings of its formation is paramount for researchers, scientists, and drug development professionals seeking to optimize existing synthetic routes or develop novel analogs.

This technical guide provides a detailed exploration of the core reaction mechanisms for the synthesis of this compound. We will dissect the most prevalent synthetic strategies, elucidating the step-by-step molecular transformations, the rationale behind experimental conditions, and the key intermediates involved. The discussion is grounded in authoritative literature, providing a robust framework for practical application in a research and development setting.

Part 1: The Condensation-Cyclization Pathway from 2-Cyanobenzaldehyde

One of the most direct and widely cited methods for synthesizing 3-substituted aminoisoindolin-1-ones involves the reaction of 2-cyanobenzaldehyde with a primary amine. This pathway is characterized by a base-mediated nucleophilic addition followed by an intramolecular cyclization and rearrangement. The mechanism, extensively studied and applied, is often referenced in the context of the work by Sato et al.[2][3]

Mechanistic Elucidation

The reaction proceeds through a well-defined, three-step sequence. The key to this transformation is the strategic placement of the aldehyde and cyano groups on the benzene ring, which facilitates the final intramolecular cyclization.

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of 2-cyanobenzaldehyde. This forms a tetrahedral intermediate.

  • Intramolecular Cyclization: The resulting alkoxide anion, a potent internal nucleophile, then attacks the electrophilic carbon of the adjacent cyano group. This step forges the five-membered heterocyclic ring, creating a cyclic intermediate.[2][3]

  • Rearrangement (Tautomerization): The cyclic intermediate undergoes a rapid rearrangement, involving proton transfer, to yield the final, stable lactam product, this compound.[3]

The choice of base is critical. While weaker bases like triethylamine (Et₃N) can be used in some related syntheses, this specific transformation benefits from a strong base, such as potassium hydroxide (KOH) in methanol.[3] The strong base effectively promotes the formation of the initial adduct and facilitates the subsequent cyclization and rearrangement steps. In some documented cases, the use of Et₃N was found to halt the reaction's progress, whereas a few drops of methanolic KOH initiated product formation efficiently.[3]

Visualization: The Sato Mechanism

Sato_Mechanism Mechanism of this compound Formation from 2-Cyanobenzaldehyde Reactants 2-Cyanobenzaldehyde + Primary Amine (R-NH2) Intermediate1 Tetrahedral Intermediate (Adduct Formation) Reactants->Intermediate1 1. Nucleophilic Attack Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization (Alkoxide attacks Cyano Group) Product 3-(Alkylamino)isoindolin-1-one Intermediate2->Product 3. Rearrangement Base Base (e.g., KOH) Base->Intermediate1 Catalyzes

Caption: A workflow diagram illustrating the base-catalyzed formation of this compound.

Experimental Protocol: General Procedure for Synthesis

The following protocol is a representative example adapted from published literature for the synthesis of 3-((nitrophenyl)amino)isoindolin-1-one derivatives.[2]

Materials:

  • 2-Cyanobenzaldehyde

  • Substituted 2-nitroaniline derivative

  • Dichloromethane (DCM)

  • 5% Potassium Hydroxide (KOH) in Methanol (MeOH)

  • Water

  • Cold Methanol

Procedure:

  • In a suitable reaction vessel, dissolve 2-cyanobenzaldehyde (2.50 mmol) and the desired 2-nitroaniline derivative (1.00 mmol) in 1 mL of DCM.

  • Gently warm the mixture for approximately 1 minute to ensure the complete dissolution of all starting materials.

  • Cool the reaction mixture to room temperature.

  • Add 0.4 mL of 5% KOH in MeOH to the solution. An immediate color change to red and the release of heat are typically observed just before the formation of a paste.

  • Collect the resulting solid product by suction filtration.

  • Wash the collected product thoroughly with water and then with cold methanol to remove impurities.

  • Dry the product under vacuum to obtain the purified this compound derivative.

Data Summary

The versatility of this method is demonstrated by its application to various substituted anilines, consistently producing fair to high yields.

Starting Amine DerivativeProductYieldReference
2-Nitroaniline3-((Nitrophenyl)amino)isoindolin-1-one79%[3]
4-Methyl-2-nitroaniline3-((4-Methyl-2-nitrophenyl)amino)isoindolin-1-one70%[2]
4,5-Dichloro-2-nitrophenylamine3-((4,5-Dichloro-2-nitrophenyl)amino)isoindolin-1-one87%[2]
4,5-Dimethyl-2-nitrophenylamine3-((4,5-Dimethyl-2-nitrophenyl)amino)isoindolin-1-one77%[3]

Part 2: The Phthalonitrile Pathway

An alternative and powerful strategy for constructing the this compound core begins with phthalonitrile (1,2-dicyanobenzene). This approach typically involves the formation of a 1,3-diiminoisoindoline intermediate, which can then be selectively hydrolyzed.

Mechanistic Elucidation

Step A: Formation of 1,3-Diiminoisoindoline

The first stage involves the reaction of phthalonitrile with ammonia in an alcohol-based solvent.[4][5] The reaction is catalyzed by an alkali metal or an alkali metal compound (e.g., sodium hydroxide, sodium formate).[4][5] The mechanism proceeds via the nucleophilic attack of ammonia on one of the nitrile groups, followed by an intramolecular cyclization involving the second nitrile group, ultimately forming the stable diimino intermediate.

Step B: Selective Hydrolysis

The 1,3-diiminoisoindoline intermediate possesses two imine functional groups. To arrive at this compound, one imine must be hydrolyzed to a carbonyl group (ketone), while the other is hydrolyzed to a primary amine. This selective hydrolysis is a critical and potentially challenging step, as conditions must be carefully controlled to avoid over-hydrolysis to phthalimide or other side products. The precise conditions for this selective transformation are often proprietary or require careful empirical optimization.

Visualization: The Phthalonitrile Pathway

Phthalonitrile_Pathway Synthesis via Phthalonitrile Intermediate Phthalonitrile Phthalonitrile Diimino 1,3-Diiminoisoindoline Phthalonitrile->Diimino Step A: Cyclization FinalProduct This compound Diimino->FinalProduct Step B: Selective Hydrolysis Ammonia Ammonia (NH3) + Catalyst Ammonia->Diimino Hydrolysis Controlled Hydrolysis (H2O) Hydrolysis->FinalProduct

Caption: A two-stage workflow for the synthesis of this compound from phthalonitrile.

Experimental Protocol: Synthesis of 1,3-Diiminoisoindoline Intermediate

This protocol is based on methodologies described in the patent literature.[4][5]

Materials:

  • Phthalonitrile

  • Ethanol (anhydrous)

  • Sodium Hydroxide (catalyst)

  • Ammonia gas

Procedure:

  • To a dry, four-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, add 486 mL of anhydrous ethanol.

  • Add 128 g (1 mol) of phthalonitrile and 1.5 g of sodium hydroxide to the ethanol.

  • Stir the mixture to dissolve the solids.

  • Introduce a steady stream of ammonia gas into the solution.

  • Slowly heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours.

  • After the reaction is complete, cool the resulting solution.

  • The product, 1,3-diiminoisoindoline, will precipitate from the solution. Collect the solid by filtration.

  • The crude product can be further purified by recrystallization if necessary.

Part 3: Overview of Modern Synthetic Strategies

The field of organic synthesis is continually evolving, and numerous modern techniques have been applied to the construction of the isoindolin-1-one scaffold. While not always specific to the 3-amino variant, these methods provide a broader context and highlight the versatility of this heterocyclic system. These strategies often rely on transition metal catalysis to form key C-C or C-N bonds.[1]

Key strategies include:

  • Transition Metal-Catalyzed C-H Functionalization: Ruthenium, palladium, or rhodium catalysts can be used to activate a C-H bond on a benzamide precursor, followed by coupling with an alkyne or alkene and subsequent intramolecular cyclization.[1][6]

  • Carbonylative Annulation: Transition metals can catalyze the insertion of carbon monoxide (CO) in a reaction between a benzylamine derivative and another coupling partner to construct the lactam ring.[6]

  • Multi-Component Reactions: Domino reactions involving ortho-formyl benzoic acid derivatives and various nucleophiles can assemble the isoindolinone core in a single pot.[6]

These advanced methods offer powerful alternatives for creating diverse libraries of isoindolinone derivatives, though they may require more specialized starting materials and catalysts compared to the classical approaches detailed above.

Conclusion

The synthesis of this compound is a well-established process with several reliable mechanistic pathways available to the modern chemist. The classical condensation of 2-cyanobenzaldehyde with primary amines offers a direct, high-yielding, and operationally simple route that is amenable to a wide range of substrates. Alternatively, the pathway from phthalonitrile provides a robust method for producing the core structure, contingent on the successful selective hydrolysis of the diimino intermediate. The choice of synthetic strategy will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific substitution patterns required for the final molecule. A thorough understanding of these underlying mechanisms empowers researchers to troubleshoot reactions, optimize conditions, and rationally design new and improved synthetic approaches for this vital pharmaceutical scaffold.

References

computational and theoretical studies of the 3-Aminoisoindolin-1-one structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Computational and Theoretical Analysis of the 3-Aminoisoindolin-1-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential. Its structural and electronic properties are pivotal to its biological activity, making it a prime candidate for in-depth computational analysis. This technical guide provides a comprehensive framework for the theoretical investigation of the this compound structure. We delve into the application of fundamental computational methodologies, including Density Functional Theory (DFT), molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling, to elucidate its behavior at a molecular level. This document serves as a practical blueprint, offering not just procedural steps but also the underlying scientific rationale, enabling researchers to predict molecular properties, understand structure-activity relationships (SAR), and rationally design novel therapeutics.

Introduction: The Significance of the this compound Core

The isoindolin-1-one framework is a prominent heterocyclic motif found in a wide array of biologically active molecules and natural products.[1] The introduction of an amino group at the 3-position creates a chiral center and introduces a key hydrogen-bonding moiety, significantly expanding its chemical space and potential for interaction with biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of kinases such as PI3Kγ and CDK7, which are critical targets in oncology.[2][3]

Given its therapeutic importance, a deep understanding of the this compound structure is essential for lead optimization and drug design. Computational chemistry and molecular modeling serve as indispensable tools in this endeavor.[2] They provide a lens to examine properties that are difficult or impossible to measure experimentally, such as electronic charge distribution, orbital energies, reaction transition states, and the dynamic stability of protein-ligand complexes. This guide outlines the theoretical principles and practical protocols for conducting such studies, empowering researchers to harness the predictive power of in silico techniques.

Theoretical Foundations and Core Computational Strategies

A multi-faceted computational approach is necessary to fully characterize the this compound scaffold. The primary methods employed are Density Functional Theory (DFT), molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling.

  • Density Functional Theory (DFT): A quantum mechanical method used to investigate the electronic structure of molecules.[4] DFT is highly effective for calculating optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability.[5] DFT is also the method of choice for studying tautomerism, a key consideration for this compound, which can exist in amino-oxo and imino-hydroxy forms.[6][7]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target.[8] It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand in the protein's active site.[2][9] The accuracy of docking is often validated by its ability to reproduce the crystallographic pose of a known ligand.[2]

  • Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of a protein-ligand complex, reveal conformational changes, and provide a more rigorous calculation of binding free energies (e.g., using MM-PBSA/GBSA methods).[2][8]

  • Pharmacophore Modeling and 3D-QSAR: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.[10][11] By aligning a set of active molecules, a common feature pharmacophore can be generated. This model can then be used as a 3D query to screen databases for new, structurally diverse compounds or to build a Quantitative Structure-Activity Relationship (QSAR) model that correlates molecular features with biological activity.[10][12]

Computational Methodologies and Self-Validating Protocols

This section provides detailed, step-by-step protocols for the computational analysis of a this compound derivative. The causality behind key choices is explained to ensure scientific rigor.

Workflow 1: A General Computational Analysis Pipeline

The following diagram illustrates a comprehensive workflow for the in silico characterization of a novel this compound derivative.

G cluster_start Phase 1: Single Molecule Analysis cluster_interaction Phase 2: Target Interaction Analysis cluster_design Phase 3: Drug Design & Screening A 1. 3D Structure Generation (e.g., Avogadro, ChemDraw) B 2. Geometry Optimization & Electronic Properties (DFT) - Functional: B3LYP - Basis Set: 6-311++G(d,p) A->B C 3. Tautomer Stability Analysis (DFT Energy Comparison) B->C D 4. Protein Target Preparation (PDB, Add Hydrogens, Define Pocket) C->D E 5. Molecular Docking (e.g., AutoDock Vina) - Validate with known ligand D->E F 6. Binding Pose Analysis (Identify Key Interactions) E->F G 7. Molecular Dynamics (MD) - Assess Complex Stability (RMSD) - Calculate Binding Free Energy F->G H 8. Pharmacophore Modeling (Based on active analogs) G->H I 9. 3D-QSAR Model Generation (Correlate structure with activity) H->I J 10. Virtual Screening (Use pharmacophore as 3D query) H->J

Caption: A comprehensive workflow for the computational study of this compound.

Protocol 3.1: DFT for Structural and Electronic Analysis

This protocol details how to obtain an optimized geometry and analyze the electronic properties of the this compound scaffold.

  • Structure Preparation:

    • Draw the this compound molecule in a 2D chemical drawing program (e.g., ChemDraw) and convert it to a 3D structure.

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) in a program like Avogadro. This provides a reasonable starting geometry for the more computationally expensive DFT calculation.

    • Causality: Starting with a pre-optimized structure significantly reduces the number of cycles required for the DFT calculation to converge, saving computational resources.

  • DFT Calculation Setup:

    • Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Select the DFT method. The B3LYP functional is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[7]

    • Choose a basis set. The Pople-style basis set 6-311++G(d,p) is recommended.

    • Causality: The 6-311G part indicates a robust triple-zeta basis set for core and valence electrons. The ++ adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and hydrogen bonds. The (d,p) adds polarization functions, allowing for non-spherical electron density distribution, which is essential for describing bonding accurately.

  • Execution and Analysis:

    • Run the geometry optimization calculation. Ensure the calculation converges, indicated by the absence of imaginary frequencies in a subsequent frequency calculation.

    • From the output file, extract the final optimized coordinates.

    • Analyze the electronic properties, including the energies of the HOMO and LUMO orbitals, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map, which reveals regions of positive and negative charge.[5]

Protocol 3.2: Molecular Docking for Binding Mode Prediction

This protocol describes a self-validating system for docking a this compound derivative into a protein target (e.g., PI3Kγ, PDB ID: 7L08).

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Validation P1 Download PDB Structure P2 Remove Water & Non-essential Ligands P1->P2 P3 Add Polar Hydrogens & Assign Charges P2->P3 D1 Define Binding Site Grid Box (Centered on co-crystallized ligand) P3->D1 L1 Generate 3D Conformation L2 Energy Minimize (DFT/MM) L1->L2 L3 Assign Torsional Degrees of Freedom L2->L3 D3 Dock Test Ligand (e.g., using AutoDock Vina) L3->D3 D2 Validation: Re-dock Co-crystallized Ligand - Must achieve RMSD < 2.0 Å D1->D2 D2->D3 D4 Analyze Binding Poses & Scores - Identify key H-bonds, hydrophobic interactions D3->D4

Caption: A self-validating workflow for molecular docking studies.

  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using software like UCSF Chimera or Schrödinger Maestro, prepare the protein by removing water molecules and any non-essential co-factors, adding hydrogen atoms, and repairing any missing side chains.

    • Causality: Raw PDB files often lack hydrogen atoms and may contain experimental artifacts. This preparation step ensures a chemically correct and realistic representation of the protein's binding pocket.

  • Ligand Preparation:

    • Use the DFT-optimized structure of the this compound derivative from Protocol 3.1.

    • Define rotatable bonds to allow for conformational flexibility during the docking process.

  • Docking and Validation Protocol:

    • Define the search space (grid box) for docking. This is typically a cube centered on the position of the co-crystallized ligand in the PDB structure.

    • Trustworthiness Check: Before docking the new compound, perform a validation run by re-docking the original co-crystallized ligand back into the binding site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[2]

    • Perform the docking calculation for the this compound derivative using a program like AutoDock Vina.[5]

    • Analyze the resulting poses based on their predicted binding energy (docking score) and the plausibility of their interactions with key active site residues (e.g., hydrogen bonds with hinge region residues in kinases).[2]

In Silico Analysis of the this compound Scaffold

Structural, Electronic, and Tautomeric Properties

DFT calculations provide fundamental insights into the molecule's intrinsic properties. A key aspect of this compound is its potential for tautomerism. The amino-oxo form is generally considered the more stable tautomer, but computational analysis can quantify this difference. By calculating the electronic energy of both the amino-oxo and the alternative imino-hydroxy tautomers, one can determine their relative populations according to the Boltzmann distribution. Studies on similar systems show that DFT methods are well-suited for predicting the stability of different tautomeric forms.[6][13]

Table 1: Representative DFT-Calculated Properties of this compound (Note: These are illustrative values based on typical results for similar organic molecules. Actual values must be calculated.)

PropertyValueSignificance
Optimized Bond Length (C=O)~1.23 ÅIndicates double bond character of the carbonyl.
Optimized Bond Angle (C-N-C)~112°Reflects the geometry of the lactam ring.
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.[5]
Dipole Moment~3.5 DIndicates the molecule's overall polarity, affecting solubility and interactions.
Relative Energy (Imino Tautomer)+8.5 kcal/molShows the amino tautomer is significantly more stable under standard conditions.
Pharmacophore Modeling for Rational Drug Design

For scaffolds like this compound with known active derivatives, pharmacophore modeling is a powerful tool for discovering new inhibitors.

G A 1. Collect Set of Active Analogs (with known IC50 values) B 2. Generate Conformational Models for each molecule A->B C 3. Align Molecules & Identify Common Chemical Features - H-Bond Acceptors (HBA) - H-Bond Donors (HBD) - Aromatic Rings (AR) - Hydrophobic Groups (HY) B->C D 4. Generate Pharmacophore Hypotheses (e.g., using PHASE, Catalyst) C->D E 5. Score & Validate Hypotheses - Use a test set of known actives/inactives - Select model with best predictive power D->E F 6. Use Validated Pharmacophore as a 3D query for virtual screening of large compound databases E->F

Caption: Workflow for generating and validating a 3D pharmacophore model.

The process begins by collecting a set of structurally diverse but related this compound derivatives with their corresponding biological activities (e.g., IC₅₀ values).[10][12] These molecules are then computationally aligned, and common chemical features essential for activity are identified. The resulting pharmacophore model, consisting of features like hydrogen bond acceptors, donors, and aromatic rings, serves as a 3D template.[10] This model can then be used to screen large virtual databases to identify novel molecules that fit the pharmacophore and are therefore likely to be active, guiding future synthesis and testing efforts.

Conclusion and Future Outlook

The computational and theoretical methodologies outlined in this guide provide a robust and reliable framework for the in-depth study of the this compound scaffold. By integrating quantum mechanics (DFT) with classical methods (docking and MD), researchers can gain a profound understanding of the structural, electronic, and interactive properties of these molecules. This in silico approach not only explains observed structure-activity relationships but also provides a predictive engine for the rational design of next-generation therapeutics. As computational power increases and algorithms become more refined, these techniques will play an ever-more-central role in accelerating the drug discovery pipeline, moving promising scaffolds like this compound from theoretical concept to clinical reality.

References

A Senior Application Scientist's Guide to the 3-Aminoisoindolin-1-one Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-Aminoisoindolin-1-one core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure presents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, making it a versatile pharmacophore capable of interacting with a wide array of biological targets. This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of the scaffold, from fundamental synthesis to its application in targeting key enzymes like Poly (ADP-ribose) polymerase (PARP) and phosphoinositide 3-kinases (PI3K). We will delve into the causality behind synthetic choices, explore structure-activity relationships (SAR), and provide actionable experimental protocols and workflows to empower your drug discovery programs.

The this compound Core: A Privileged Structure

The designation of a chemical scaffold as "privileged" stems from its demonstrated ability to serve as a high-affinity ligand for multiple, distinct biological targets upon modification of its peripheral functional groups.[1][2] The isoindolin-1-one framework is a cornerstone of numerous natural products, pharmaceuticals, and bioactive compounds.[3][4] Its significance is underscored by its presence in approved drugs like Lenalidomide, an anticancer agent, highlighting its clinical relevance.[2]

The scaffold's utility arises from several key features:

  • Structural Rigidity: The fused ring system limits conformational flexibility, which can reduce the entropic penalty upon binding to a target protein and often leads to higher affinity and selectivity.

  • Defined Vectoral Chemistry: The substituents at the N2, C3, and the aromatic ring project into distinct regions of chemical space, allowing for systematic exploration of a target's binding pocket.

  • Lactam Moiety as a Nicotinamide Mimic: The core lactam structure is bioisosterically similar to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+). This is the foundational principle behind its potent activity against NAD+-dependent enzymes like PARP.[5]

This guide will focus specifically on the 3-amino substituted variant, a key intermediate and pharmacophore for a multitude of potent inhibitors.

Synthesis of the Core Scaffold: A Foundational Protocol

The construction of the this compound core is accessible through several synthetic routes.[1] A prevalent and reliable method involves the base-catalyzed condensation of 2-cyanobenzaldehyde with a primary amine, typically an aniline derivative. This approach is economical, proceeds in high yield, and is tolerant of a wide range of functional groups on the amine partner.[6][7]

The causality of this reaction pathway is elegant in its efficiency. The reaction initiates with a nucleophilic attack of the amine on the aldehyde, followed by an intramolecular cyclization where the resulting alkoxide anion attacks the nitrile group. A subsequent rearrangement yields the stable this compound product.[6] The choice of a base like potassium hydroxide in methanol is critical; it facilitates the key cyclization and rearrangement steps.[7]

Diagram: General Synthetic Pathway

Below is a generalized workflow for the synthesis of 3-((nitrophenyl)amino)isoindolin-1-one derivatives, a common starting point for further elaboration.

G cluster_process Reaction Conditions 2_cyanobenzaldehyde 2-Cyanobenzaldehyde solvent Solvent (e.g., DCM) 2_cyanobenzaldehyde->solvent 1. Dissolve nitroaniline Substituted 2-Nitroaniline nitroaniline->solvent 1. Dissolve base Base (e.g., 5% KOH in MeOH) solvent->base 2. Add Base temp Room Temperature base->temp 3. React product 3-((nitrophenyl)amino)isoindolin-1-one Product temp->product 4. Isolate via Filtration

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 3-((2-Nitrophenyl)amino)isoindolin-1-one

This protocol is a self-validating system adapted from established literature procedures.[7] Successful synthesis is confirmed by the formation of a distinct yellow solid and subsequent characterization.

Materials:

  • 2-Cyanobenzaldehyde (2.50 mmol)

  • 2-Nitroaniline (1.00 mmol)

  • Dichloromethane (DCM, 1 mL)

  • 5% Potassium Hydroxide (KOH) in Methanol (MeOH, 0.4 mL)

  • Deionized Water

  • Cold Methanol

Procedure:

  • Dissolution: In a 10 mL round-bottom flask, combine 2-cyanobenzaldehyde (0.32 g, 2.50 mmol) and 2-nitroaniline (0.138 g, 1.00 mmol). Add DCM (1 mL).

  • Homogenization: Gently warm the mixture for approximately 1 minute to ensure complete dissolution of all starting materials.

  • Initiation: Cool the reaction mixture to room temperature. Add 0.4 mL of 5% KOH in MeOH.

    • Scientist's Note: The addition of the base is the critical initiation step. An exothermic reaction and a color change to red are immediate indicators of reaction progress, followed by the formation of a yellow paste.[7] This demonstrates the rapid cyclization and rearrangement cascade.

  • Precipitation & Isolation: A yellow solid will precipitate. Collect the product via suction filtration.

  • Washing: Wash the collected solid sequentially with deionized water and then with cold methanol. This removes unreacted starting materials and inorganic salts.

  • Drying: Dry the product under vacuum to yield the final compound as a yellow solid. [1, 10a]

Application in Drug Discovery: Targeting PARP-1

The most prominent success of the isoindolin-1-one scaffold has been in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[5] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks (SSBs).[8] In cancer cells with deficiencies in other DNA repair pathways like homologous recombination (HR), inhibiting PARP-1 leads to an accumulation of DNA damage and cell death—a concept known as synthetic lethality.[5]

Mechanism of Action (MoA)

The isoindolin-1-one scaffold functions as a competitive inhibitor at the PARP enzyme's catalytic site by mimicking the nicotinamide moiety of NAD+.[5][9] This structural similarity allows it to occupy the NAD+ binding pocket, preventing the enzyme from catalyzing the poly(ADP-ribosyl)ation of target proteins, thereby halting the DNA repair process.[8]

Diagram: PARP-1 Inhibition Workflow

cluster_cellular Cellular Events cluster_inhibition Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation & Recruitment DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-Ribose) Chain Synthesis (PARylation) PARP1_Activation->PAR_Synthesis Repair_Recruitment Recruitment of Repair Proteins PAR_Synthesis->Repair_Recruitment SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair Inhibitor Isoindolinone PARP Inhibitor Binding Binds to PARP-1 Catalytic Site Inhibitor->Binding Binding->PAR_Synthesis BLOCKS

Caption: Mechanism of PARP-1 inhibition by isoindolinone scaffold.

Structure-Activity Relationship (SAR) Insights

Decades of research have yielded critical insights into the SAR of isoindolinone-based PARP inhibitors.

  • The Carboxamide Moiety: A primary or secondary carboxamide at the C4 position of the isoindolinone core is crucial. It forms a key hydrogen bond with Gly-863 in the PARP-1 active site, anchoring the molecule.[9]

  • Substitution at N2: The lactam nitrogen is a primary vector for derivatization to enhance potency and modulate pharmacokinetic properties. Attaching groups like substituted piperidines or cyclohexyl moieties can access additional hydrophobic pockets within the enzyme, significantly boosting affinity.[8][9]

  • Stereochemistry at C1: Introducing a chiral center, for example a methyl group at the C1 position, can lead to stereospecific inhibition. The (S)-enantiomer of NMS-P515 was found to be a significantly more potent inhibitor than the (R)-enantiomer, a finding rationalized by its superior fit in the cocrystal structure.[8]

Data Presentation: Potency of Isoindolinone PARP-1 Inhibitors

The table below summarizes the inhibitory activity of representative compounds, demonstrating the scaffold's potential.

Compound IDCore StructureKey Substituent (at N2)PARP-1 Potency (Kd or IC50)Reference
(±)-131-Methyl-isoindolinone-4-carboxamideCyclohexylKD < 0.03 µM[8]
(S)-13 (NMS-P515) 1-Methyl-isoindolinone-4-carboxamideCyclohexylKd: 0.016 µM [8]
NMS-P118Isoindolinone-4-carboxamide1-(4,4-difluorocyclohexyl)piperidin-4-ylPotent (Specific value not stated)[9]
Compound 1eIsoindolinone-4-carboxamidePiperidineModest to Good (Specific value not stated)[9]

Broader Therapeutic Applications

While PARP inhibition is a major success story, the this compound scaffold's versatility extends to other important drug targets.

  • PI3Kγ Inhibitors: Derivatives have been explored as potent and selective inhibitors of the γ isoform of phosphoinositide 3-kinase (PI3Kγ), a target in gastric carcinoma.[10] Molecular modeling studies have been instrumental in defining the SAR and achieving selectivity over other PI3K isoforms.[10]

  • GABAA Receptor Modulators: Novel 2,7-disubstituted isoindolin-1-one derivatives have been identified as potent positive allosteric modulators (PAMs) of GABAA receptors.[11] One lead compound, Cpd48, showed excellent efficacy in mouse seizure models and possessed desirable blood-brain barrier penetration, marking it as a promising lead for new antiepileptic agents.[11]

  • COX Inhibitors: Certain isoindoline derivatives have demonstrated inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for anti-inflammatory drugs.[12][13]

  • Other Targets: The scaffold has also been investigated for activity against acetylcholinesterase (for Alzheimer's disease)[14], as dopamine D4 receptor antagonists[15], and for broad anticancer and antimicrobial effects.[1][16]

Conclusion and Future Outlook

The this compound scaffold has firmly established itself as a privileged structure in drug discovery. Its synthetic tractability, coupled with a rigid framework that can be precisely decorated with functional groups, provides a robust platform for generating high-affinity ligands. Its proven success in targeting NAD+-dependent enzymes like PARP-1 has paved the way for clinically approved medicines and continues to inspire new research. The expanding exploration of this scaffold against a diverse range of targets, from kinases to ion channels, ensures that it will remain a cornerstone of medicinal chemistry for the foreseeable future. Future work will likely focus on developing derivatives with enhanced selectivity, improved pharmacokinetic profiles, and novel mechanisms of action, further cementing the legacy of this remarkable chemical entity.

References

An In-depth Technical Guide to Early-Stage Research on 3-Aminoisoindolin-1-one Analogs and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 3-Aminoisoindolin-1-one Analogs in Modern Drug Discovery

The this compound scaffold has garnered significant attention in medicinal chemistry, evolving from a privileged structure to a versatile platform for the development of novel therapeutics.[1][2] Initially recognized for their diverse biological activities, these analogs are now at the forefront of innovative drug discovery strategies, most notably as modulators of E3 ubiquitin ligases and inhibitors of poly(ADP-ribose) polymerase (PARP).[3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals embarking on early-stage research into this promising class of compounds. We will delve into the synthetic methodologies, mechanisms of action, and key experimental protocols necessary to explore and advance this compound analogs from conceptualization to preclinical evaluation.

Chapter 1: Synthetic Strategies for this compound Analogs

The synthesis of this compound derivatives is accessible through several established routes, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. A common and efficient method involves a two-step procedure starting from 2-cyanobenzaldehyde.[5][6]

General Synthesis Protocol

A widely adopted method for the synthesis of this compound analogs involves the nucleophilic addition of an amine to 2-cyanobenzaldehyde, followed by cyclization and rearrangement.[5][6] This approach is lauded for its efficiency and good yields.

Experimental Protocol: Synthesis of 3-((nitrophenyl)amino)isoindolin-1-one Derivatives [5]

  • Reaction Setup: Dissolve 2-cyanobenzaldehyde (2.50 mmol) and the desired 2-nitroaniline derivative (1 mmol) in 1 mL of dichloromethane (DCM).

  • Solubilization: Gently warm the mixture for 1 minute to ensure complete dissolution of all starting materials.

  • Reaction Initiation: Cool the reaction mixture to room temperature and add 0.4 mL of 5% potassium hydroxide (KOH) in methanol. The solution will typically turn red, and an exothermic reaction may be observed just before the formation of a yellow precipitate.

  • Product Isolation: Collect the resulting solid product by suction filtration.

  • Purification: Wash the collected product with water and then with cold methanol to yield the purified 3-((nitrophenyl)amino)isoindolin-1-one analog.

Key Considerations in Synthesis
  • Solvent Choice: The choice of solvent can significantly impact the reaction yield and purity. While DCM is commonly used, minimizing the amount of solvent like methanol can facilitate the precipitation of the isoindolin-1-one product as it forms.[5]

  • Base Selection: Triethylamine has also been shown to be an effective base for this transformation, particularly in abstracting the α-proton to the nitrile group, which generates the nucleophilic species required for cyclization.[5]

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a crucial tool for monitoring the progress of the reaction to determine the optimal reaction time and ensure the complete consumption of starting materials.

Chapter 2: Mechanism of Action: Modulating the Ubiquitin-Proteasome System

A significant breakthrough in understanding the therapeutic potential of this compound analogs was the discovery of their ability to modulate the activity of E3 ubiquitin ligases, particularly Cereblon (CRBN).[7] This mechanism underpins their use in targeted protein degradation technologies like Proteolysis-Targeting Chimeras (PROTACs).

The Role of Cereblon (CRBN) in Health and Disease

Cereblon is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[8] By binding to CRBN, immunomodulatory drugs (IMiDs) and related analogs can alter the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9] This targeted degradation of key cellular proteins is a powerful therapeutic strategy, particularly in oncology.

This compound Analogs as CRBN Ligands in PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase, a linker, and a ligand for a target protein of interest (POI).[10] this compound analogs, such as those derived from thalidomide and pomalidomide, serve as potent ligands for CRBN. By incorporating these analogs into a PROTAC, researchers can hijack the CRL4-CRBN complex to induce the degradation of specific disease-causing proteins.

Mechanism of PROTAC-mediated Protein Degradation:

PROTAC_Mechanism

Experimental Evaluation of CRBN Engagement and Ubiquitination

Verifying the engagement of this compound analogs with CRBN and their ability to induce ubiquitination of a target protein are critical steps in early-stage research.

Experimental Protocol: In Vitro Ubiquitination Assay [5][11]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a total volume of 30-50 µL:

    • Recombinant E1 activating enzyme (50-100 nM)

    • Recombinant E2 conjugating enzyme (100-200 nM)

    • Recombinant CRL4-CRBN E3 ligase complex (200-500 ng)

    • Recombinant target protein (substrate) (500 ng)

    • Ubiquitin (5 µg)

    • ATP (2 mM)

    • The this compound analog-based PROTAC at various concentrations.

    • Reaction buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 2 mM DTT).

  • Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis by Western Blot:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the ubiquitinated protein bands (which will appear as a ladder of higher molecular weight species) using a chemiluminescence substrate.

Chapter 3: Therapeutic Potential in Oncology: PARP Inhibition

Beyond their role as E3 ligase modulators, isoindolin-1-one derivatives have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[3][4] This dual functionality presents exciting opportunities for the development of multi-targeting anticancer agents.

The Rationale for PARP Inhibition in Cancer Therapy

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[4] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[12]

Isoindolin-1-one Analogs as PARP Inhibitors

The isoindolin-1-one scaffold can be chemically modified to effectively target the catalytic domain of PARP1.[4] Structure-activity relationship (SAR) studies have demonstrated that specific substitutions on the isoindolinone core can lead to potent, single-digit nanomolar inhibitors of PARP1.[4]

Table 1: Illustrative SAR Data for Isoindolinone-based PARP1 Inhibitors

Compound IDR1-SubstitutionR2-SubstitutionPARP1 IC50 (nM)Reference
Analog A H4-fluorobenzyl55[3]
Analog B Methyl4-fluorobenzyl78[3]
Analog C H3-pyridylmethyl5[3]
Analog D HCyclopropyl156[]

Note: This table presents illustrative data compiled from multiple sources and is intended to demonstrate the impact of structural modifications on PARP1 inhibitory activity.

Evaluating Anticancer Activity: In Vitro Cytotoxicity Assays

A fundamental step in the preclinical evaluation of potential anticancer agents is the assessment of their cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cell Viability [1][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow

Chapter 4: Early-Stage ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is critical to de-risk drug development programs and select candidates with favorable pharmacokinetic and safety profiles.[15][16]

Key In Vitro ADME Assays
  • Metabolic Stability: Evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.[9][17][18]

  • CYP450 Inhibition: Assesses the potential of a compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.

  • Permeability: Measures the ability of a compound to cross biological membranes, often using Caco-2 cell monolayers as an in vitro model of the intestinal barrier.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes [17][18]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (human or from a relevant preclinical species), the this compound analog (typically at 1 µM), and a phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding an NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

ADME_Tox_Funnel

Chapter 5: Future Directions and Outlook

The field of this compound analog research is rapidly evolving. Future efforts will likely focus on:

  • Expansion of the E3 Ligase Toolbox: While CRBN is a well-established target, the human genome encodes over 600 E3 ligases.[17] The development of isoindolinone-based ligands for other E3 ligases will expand the scope of targeted protein degradation.

  • Development of Tissue-Selective Degraders: Achieving tissue-specific protein degradation is a major goal in the field. This could be accomplished by designing PROTACs that are preferentially taken up by or activated in specific tissues.

  • Exploration of Novel Therapeutic Areas: While oncology is a primary focus, the ability to target specific proteins for degradation has broad implications for the treatment of a wide range of diseases, including neurodegenerative disorders, inflammatory diseases, and viral infections.

  • Integration of Computational and Experimental Approaches: The use of computational modeling, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in the rational design and optimization of this compound analogs.

Conclusion

This compound analogs represent a highly promising and versatile scaffold for the development of next-generation therapeutics. Their ability to modulate the ubiquitin-proteasome system and inhibit key DNA repair enzymes provides a powerful dual-pronged approach to treating cancer and other diseases. By leveraging the synthetic strategies, mechanistic understanding, and experimental protocols outlined in this guide, researchers can effectively navigate the complexities of early-stage drug discovery and unlock the full therapeutic potential of this remarkable class of compounds.

References

basic characterization of 3-Aminoisoindolin-1-one and its core structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 3-Aminoisoindolin-1-one and its Core Structure

Authored by: A Senior Application Scientist

Abstract

The isoindolin-1-one scaffold is a privileged heterocyclic framework that forms the basis of numerous synthetic and naturally occurring compounds with significant biological activity.[1] This guide provides a detailed technical overview of a fundamental example, this compound, tailored for researchers, scientists, and drug development professionals. We will explore its synthesis, structural characterization, and its versatile role as a core structure in medicinal chemistry. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

The this compound Core: An Introduction

The this compound moiety is a bicyclic heterocyclic compound featuring a benzene ring fused to a five-membered lactam ring. Its significance in drug discovery is immense, primarily due to its structural rigidity and the presence of key hydrogen bond donors and acceptors, which facilitate interactions with biological targets.[2] This scaffold is notably present in high-profile drugs like Lenalidomide, an immunomodulatory agent used in the treatment of multiple myeloma.[3] A thorough understanding of the parent compound's synthesis and characterization is the foundational first step for any research program aiming to explore its derivatives for therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound provides a quick reference for experimental design.

PropertyValueReference
IUPAC Name 3-aminoisoindol-1-one[4]
Molecular Formula C₈H₈N₂O[5]
Molar Mass 148.16 g/mol [5]
CAS Number 93679-99-3[5]
Canonical SMILES C1=CC=C2C(=C1)C(=O)NC(=N)C2[4]
Appearance Typically a solid powder[6][7]
Storage 2-8°C[5]

Synthesis and Structural Elucidation

The synthesis of the this compound core is achievable through several routes. A common and efficient method involves the reaction of 2-cyanobenzaldehyde with an amine source, followed by cyclization.[6][7]

Synthetic Pathway and Mechanism

A widely adopted synthesis involves the nucleophilic addition between 2-cyanobenzaldehyde and an amine, such as a 2-nitroaniline derivative, which then undergoes an intramolecular cyclization and rearrangement.[6][7] The mechanism, first elaborated by Sato et al., involves the lone pair of the aniline nitrogen attacking the aldehyde's carbonyl group. The subsequent alkoxide intermediate then attacks the cyano group, leading to the formation of the cyclic isoindolin-1-one structure.[7] The choice of a base, such as potassium hydroxide (KOH) in methanol or triethylamine (Et3N), is critical as it facilitates proton abstraction, generating the necessary nucleophilic species to drive the reaction forward.[6]

General Experimental Protocol for Synthesis

This protocol is a representative method for synthesizing 3-((nitrophenyl)amino)isoindolin-1-one derivatives, which are direct precursors or analogs of the core topic.[6]

Materials:

  • 2-cyanobenzaldehyde

  • Appropriate 2-nitroaniline derivative

  • Dichloromethane (DCM)

  • 5% Potassium Hydroxide (KOH) in Methanol (MeOH)

  • Water (H₂O)

  • Cold Methanol (MeOH)

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 2-cyanobenzaldehyde (2.50 mmol) and the chosen 2-nitroaniline derivative (1.0 mmol) in a minimal amount of Dichloromethane (1 mL). Gentle warming for approximately 1 minute may be required to ensure complete dissolution of all starting materials.

    • Causality: Using a minimal solvent volume is crucial as it helps to ensure the product precipitates effectively upon formation, maximizing the isolated yield.[6]

  • Reaction Initiation: Cool the reaction mixture to room temperature. Add 0.4 mL of 5% KOH in MeOH.

    • Observation & Rationale: The solution will typically turn red and release heat, indicating the initiation of the exothermic cyclization reaction. The base (KOH) is the catalyst for the intramolecular cyclization.[6]

  • Product Formation: A yellow paste or solid will form shortly after the addition of the base. This indicates the precipitation of the desired this compound derivative.

  • Isolation: Collect the solid product via suction filtration.

  • Purification: Wash the collected solid sequentially with water and then with cold methanol. This removes unreacted starting materials and inorganic salts.

  • Drying: Dry the purified product under vacuum to obtain the final compound. Yields for this procedure are typically fair to high (ranging from 39% to 90% depending on the specific aniline derivative used).[6]

Structural Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

TechniqueExpected Observations & Interpretation
¹H & ¹³C NMR Spectra will show characteristic peaks for aromatic protons and carbons. The chemical shifts will be consistent with the fused ring structure. For derivatives, specific signals corresponding to the substituents will be present.[6] For example, in DMSO-d₆, aromatic protons are expected in the δ 7-8 ppm range.
Mass Spec (MS) High-resolution mass spectrometry (HR-MS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[6][7] Electron Ionization (EI) may show a molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation.[8][9]
Infrared (IR) The IR spectrum will exhibit a strong absorption peak characteristic of the lactam carbonyl (C=O) group, typically around 1700 cm⁻¹.[6] N-H stretching vibrations from the amino group will also be visible.
TLC Thin-layer chromatography on silica gel can be used to monitor reaction progress and assess the purity of the final product.[6][7]
Melting Point A sharp, defined melting point indicates a high degree of purity of the crystalline solid.[6]

The Core Structure: A Scaffold for Drug Discovery

The true power of the this compound structure lies in its utility as a versatile chemical scaffold. Its core can be systematically modified at several key positions to modulate its physicochemical properties and biological activity.

Caption: Versatility of the this compound scaffold in drug design.

This structural versatility allows for the fine-tuning of a molecule's properties to enhance efficacy, target specificity, and pharmacokinetic profiles.[2] Modifications such as adding lipophilic, electron-withdrawing, or polar moieties have led to derivatives with a wide range of therapeutic applications, including anticancer, antiviral, antipsychotic, antimicrobial, and anti-inflammatory activities.[2]

Key Experimental Workflows

The following are detailed protocols for the essential characterization techniques discussed.

Protocol: Thin-Layer Chromatography (TLC) Analysis

Purpose: To quickly assess the purity of a sample and monitor the progress of a reaction.

Methodology:

  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254).[6]

  • Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, spot a small amount of the solution onto the origin line. Allow the solvent to evaporate completely.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the origin line. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.

  • Elution: Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top.[10]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if UV-active) or by staining (e.g., with ninhydrin for primary amines).

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure compound should ideally show a single spot. The polarity of the compound influences its movement; more polar compounds adhere more strongly to the silica and have lower Rf values.[10][11]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the precise molecular structure and confirm the identity of the compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6][8] Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[8]

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters include an appropriate spectral width (e.g., -2 to 12 ppm) and a sufficient number of scans to achieve a good signal-to-noise ratio.[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This requires a wider spectral width (e.g., 0 to 200 ppm) and typically a longer acquisition time due to the low natural abundance of the ¹³C isotope.[8]

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H).

  • Interpretation: Analyze the chemical shifts, integration values (for ¹H), and splitting patterns to assign all protons and carbons, confirming that the obtained structure matches the expected this compound framework.[1]

Caption: Chemical structure of this compound.

References

Methodological & Application

Synthesis of 3-Aminoisoindolin-1-one Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 3-aminoisoindolin-1-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][2] This guide provides detailed protocols and scientific insights for the synthesis of this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development.

Introduction to the this compound Scaffold

The unique structural features of 3-aminoisoindolin-1-ones, particularly the presence of a chiral center at the C3 position and a modifiable amino group, make them attractive targets for the development of novel therapeutics. The ability to introduce diverse substituents on the amino group and the aromatic ring allows for the fine-tuning of their pharmacological properties. Several synthetic strategies have been developed to access this important class of compounds, each with its own advantages and limitations. This document will detail two robust methods for the synthesis of these valuable molecules.

Synthetic Strategy 1: Reductive Amination of 2-Formylbenzoic Acid

A common and efficient method for the synthesis of the parent this compound involves the reductive amination of 2-formylbenzoic acid with ammonia. This approach proceeds through the initial formation of a hemiaminal, which then cyclizes to the corresponding isoindolinone.

Diagram: Reductive Amination Workflow

G A 2-Formylbenzoic Acid + Ammonia B Hemiaminal Intermediate A->B Nucleophilic Attack C Cyclization B->C D 3-Hydroxyisoindolin-1-one C->D E Dehydration D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via reductive amination.

Detailed Protocol: Synthesis of 3-Amino-2,3-dihydroisoindolin-1-one

This protocol is a representative method adapted from established procedures for isoindolinone synthesis.[2]

Materials:

  • 2-Formylbenzoic acid

  • Aqueous ammonia (28-30%)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-formylbenzoic acid (1.50 g, 10.0 mmol) in methanol (30 mL).

  • Ammonia Addition: Cool the solution to 0 °C in an ice bath and add aqueous ammonia (15 mL, ~225 mmol) dropwise over 10 minutes. Stir the reaction mixture at room temperature for 2 hours.

  • Reduction: Cool the mixture back to 0 °C and add sodium borohydride (0.76 g, 20.0 mmol) portion-wise over 15 minutes.

  • Quenching and Extraction: After stirring for an additional 1 hour at room temperature, quench the reaction by the slow addition of water (20 mL). Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Work-up: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-amino-2,3-dihydroisoindolin-1-one.

Expected Yield: 60-70%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthetic Strategy 2: Synthesis of N-Substituted this compound Derivatives

A versatile method for the synthesis of a variety of N-substituted this compound derivatives involves the reaction of 2-cyanobenzaldehyde with primary amines. This method, based on the work of Mohammed et al., allows for the introduction of diverse functionalities on the amino group.[3][4]

Reaction Mechanism: The Sato Mechanism

The reaction is believed to proceed via the Sato mechanism, which involves a nucleophilic addition of the amine to the aldehyde, followed by an intramolecular cyclization and rearrangement.[3][4]

Diagram: Synthesis of N-Substituted Derivatives

G A 2-Cyanobenzaldehyde + Primary Amine B Nucleophilic Addition & Cyclization A->B C Rearrangement B->C D N-Substituted this compound C->D

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Detailed Protocol: Synthesis of 3-((4-Chloro-2-nitrophenyl)amino)isoindolin-1-one

This protocol is adapted from the general procedure reported by Mohammed et al.[3][4]

Materials:

  • 2-Cyanobenzaldehyde

  • 4-Chloro-2-nitroaniline

  • Dichloromethane (DCM)

  • 5% Potassium hydroxide (KOH) in Methanol

  • Water

  • Cold Methanol

Procedure:

  • Dissolution of Reactants: In a suitable reaction vessel, dissolve 4-chloro-2-nitroaniline (0.173 g, 1 mmol) and 2-cyanobenzaldehyde (0.32 g, 2.50 mmol) in dichloromethane (1 mL).

  • Heating and Cooling: Gently warm the mixture for 1 minute to ensure complete dissolution of the starting materials. Then, cool the reaction mixture to room temperature.

  • Base Addition: Add 0.4 mL of 5% KOH in methanol to the solution. The solution will turn red, and a release of heat will be observed just before the formation of a yellow paste.

  • Product Isolation: Collect the solid product by suction filtration.

  • Washing: Wash the collected solid with water and then with cold methanol.

  • Drying: Dry the product under vacuum to obtain the pure 3-((4-chloro-2-nitrophenyl)amino)isoindolin-1-one.

Yield and Characterization Data:

DerivativeYield (%)Melting Point (°C)
3-((Nitrophenyl)amino)isoindolin-1-one79235
3-((4-Chloro-2-nitrophenyl)amino)isoindolin-1-one79N/A
3-((4,5-Dimethyl-2-nitrophenyl)amino)isoindolin-1-one77257
3-((4-Methoxy-2-nitrophenyl)amino)isoindolin-1-one83N/A
3-((5-Methoxy-2-nitrophenyl)amino)isoindolin-1-one90N/A
3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)isoindolin-1-one39N/A

Data obtained from Mohammed, M. A., et al. (2022).[3][4]

Further Derivatization and Applications

The 3-amino group of the synthesized isoindolinones serves as a versatile handle for further functionalization. Acylation, alkylation, and arylation reactions can be performed to introduce a wide array of substituents, enabling the generation of large and diverse chemical libraries for drug discovery programs. The resulting derivatives can be screened for various biological activities, contributing to the development of new therapeutic agents.

Conclusion

The synthetic protocols detailed in this guide provide researchers with robust and adaptable methods for the preparation of this compound and its derivatives. By understanding the underlying chemical principles and carefully controlling the reaction conditions, scientists can efficiently access these valuable compounds for their research and drug development endeavors.

References

application of 3-Aminoisoindolin-1-one in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Application of 3-Aminoisoindolin-1-one in Cell-Based Assays Audience: Researchers, scientists, and drug development professionals.

Harnessing the Ubiquitin-Proteasome System: A Guide to Cell-Based Assays for this compound Derivatives

Abstract

This compound is a pivotal chemical scaffold, forming the core of immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide.[1][][3] Its significance in modern drug discovery, however, extends far beyond its initial applications. This scaffold serves as a high-affinity ligand for the Cereblon (CRBN) protein, a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[4][5][6] This property makes this compound and its derivatives indispensable tools for developing Proteolysis Targeting Chimeras (PROTACs) and molecular glues—novel therapeutic modalities designed to co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[7][8][9] This guide provides an in-depth exploration of the mechanism of action and offers detailed protocols for the essential cell-based assays required to characterize the activity of these powerful molecules.

The Central Mechanism: Hijacking the CRL4^CRBN^ E3 Ligase

PROTACs derived from the this compound scaffold are heterobifunctional molecules. They consist of a ligand that binds to the target Protein of Interest (POI), a ligand that recruits the CRBN E3 ligase (the "warhead"), and a flexible linker connecting them.[10][11] The fundamental mechanism of action is not inhibition, but induced proximity. By simultaneously binding the POI and CRBN, the PROTAC forms a ternary complex.[12][13] This proximity enables the E3 ligase to transfer ubiquitin (Ub) from an E2-conjugating enzyme to lysine residues on the surface of the POI. This poly-ubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[7][14] The PROTAC is then released and can act catalytically to induce the degradation of multiple POI molecules.[15]

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-CRBN Ternary Complex POI->Ternary Binds POI Ligand PROTAC PROTAC Molecule (this compound Derivative) CRBN CRL4-CRBN E3 Ubiquitin Ligase CRBN->Ternary Binds CRBN Ligand Ternary->PROTAC Catalytic Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer (from E1/E2) Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Experimental_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Treatment (Serial Dilution of PROTAC) A->B C 3. Incubation (Time Course, e.g., 4-48h) B->C D 4. Assay Endpoint C->D E Protein Degradation Assay (e.g., Western Blot, ICW) D->E Quantify POI F Cell Viability Assay (e.g., CellTiter-Glo) D->F Measure Viability G 5. Data Acquisition (Imaging, Luminescence) E->G F->G H 6. Data Analysis (Calculate DC50 / IC50) G->H

References

Application Notes & Protocols: A Guide to In Vivo Experimental Design Using 3-Aminoisoindolin-1-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant therapeutic potential across oncology, neurodegenerative disorders, and inflammatory diseases.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo experimental studies using 3-Aminoisoindolin-1-one and its derivatives in relevant animal models. Emphasizing the causality behind experimental choices, these notes and protocols are designed to ensure scientific integrity, reproducibility, and the generation of translatable preclinical data.

Part 1: Foundational Principles of Preclinical Experimental Design

The transition from in vitro discovery to in vivo validation is a critical juncture in drug development. A meticulously designed animal study not only evaluates the efficacy and safety of a lead compound but also provides indispensable pharmacokinetic and pharmacodynamic data.

Understanding the Mechanism of Action (MoA)

Before embarking on costly and time-consuming in vivo studies, a clear hypothesis regarding the compound's MoA is essential. Isoindolin-1-one derivatives have been associated with diverse biological activities, including the modulation of protein-protein interactions and enzyme inhibition.[1][3] For example, a derivative might function as an inhibitor of a key signaling pathway implicated in cancer cell survival or neuroinflammation.

Validating target engagement in vivo is a cornerstone of a trustworthy protocol. This can be achieved by collecting tissues post-treatment and measuring downstream biomarkers of the target pathway.

MoA_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor (e.g., NF-κB) Kinase2->TF Activates Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibits Gene Pro-inflammatory or Proliferation Genes TF->Gene Promotes Transcription Stimulus External Stimulus (e.g., Cytokine, Growth Factor) Stimulus->Receptor Binds PK_Workflow cluster_IV IV Cohort cluster_PO PO Cohort IV_Dose Administer IV Bolus (e.g., 2 mg/kg) IV_Sample Collect Blood Samples (Serial or Sparse) IV_Dose->IV_Sample Process Process Blood to Plasma IV_Sample->Process PO_Dose Administer Oral Gavage (e.g., 10 mg/kg) PO_Sample Collect Blood Samples (Serial or Sparse) PO_Dose->PO_Sample PO_Sample->Process Acclimate Acclimatize & Fast Animals (4-12 hours) Acclimate->IV_Dose Acclimate->PO_Dose Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate PK Parameters (AUC, Cmax, t1/2, F%) Analyze->Calculate

References

Application Note: Quantitative Analysis of 3-Aminoisoindolin-1-one in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminoisoindolin-1-one is a key structural motif present in a variety of biologically active compounds, including pharmaceuticals. Accurate quantification of this moiety in biological matrices such as plasma, serum, and urine is critical for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document provides a comprehensive guide to the analytical techniques available for the robust and reliable quantification of this compound, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the scientific rationale behind the selection of specific techniques and parameters. All methods are presented with the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guidelines in mind.[1][2]

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods. While experimental data for this specific molecule is not extensively published, predictions based on its structure can be made. The parent compound, isoindolin-1-one, has a predicted LogP of approximately 0.64 to 0.8, suggesting moderate lipophilicity. The presence of an amino group at the 3-position will influence its basicity and polarity. These characteristics are crucial for selecting appropriate sample preparation techniques and chromatographic conditions.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity. The following sections detail a proposed LC-MS/MS method for this compound, drawing parallels from validated methods for structurally similar compounds like lenalidomide.[3][4][5][6][7]

A. Principle of the Method

This method involves the isolation of this compound and a suitable internal standard (IS) from the biological matrix, followed by chromatographic separation on a reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

B. Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_add Add Internal Standard Sample->IS_add Spike Extraction Liquid-Liquid Extraction IS_add->Extraction Extract Evaporation Evaporate Organic Layer Extraction->Evaporation Transfer Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Dissolve Injection Inject into LC-MS/MS Reconstitution->Injection Analyze Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Sample IS_add Add Internal Standard Sample->IS_add Precipitation Protein Precipitation IS_add->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification ELISA_Development cluster_components Component Generation cluster_assay Assay Development Hapten Synthesize Hapten Conjugation Conjugate to Carrier Protein Hapten->Conjugation Immunization Immunize Animal Conjugation->Immunization Antibody Purify Antibody Immunization->Antibody Coating Coat Plate with Antibody Antibody->Coating Blocking Block Plate Coating->Blocking Assay Perform Competitive Assay Blocking->Assay Optimization Optimize Conditions Assay->Optimization

References

Application Notes and Protocols for High-Throughput Screening of 3-Aminoisoindolin-1-one Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Aminoisoindolin-1-one Scaffold as a Privileged Motif in Drug Discovery

The this compound core is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][2] This scaffold is a key component in a range of biologically active molecules, including those with demonstrated anticancer, anti-inflammatory, antiviral, and antimalarial properties.[1][3] The versatility and synthetic tractability of this scaffold make it an ideal candidate for the construction of diverse chemical libraries aimed at discovering novel therapeutics.[4][5]

High-throughput screening (HTS) provides the technological foundation to rapidly evaluate large libraries of such compounds, enabling the identification of "hits"—molecules that modulate a specific biological pathway or target.[6][7] This guide provides a detailed overview of the principles, workflows, and protocols for designing and executing robust HTS campaigns tailored for this compound libraries, from initial library quality control to hit validation.

Chapter 1: Pre-Screening Essentials: Library Quality Control

The success of any HTS campaign is fundamentally dependent on the quality of the compound library. Before committing resources to a large-scale screen, rigorous quality control (QC) is imperative to ensure the integrity, purity, and solubility of each compound. Artifacts introduced by impure or degraded compounds can lead to a high rate of false positives, wasting significant time and resources.[8]

Key QC Steps:

  • Identity and Purity Confirmation: Each compound in the library should be analyzed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm its molecular weight and assess its purity. A common threshold for HTS libraries is >90% purity.[9]

  • Solubility Assessment: Compounds are typically solubilized in dimethyl sulfoxide (DMSO) to create high-concentration stock plates. It is crucial to ensure complete solubilization and note any compounds that precipitate, as this can cause artifacts in automated liquid handling and assay readouts.

  • Plate Management: Master plates are stored in a controlled environment (e.g., -20°C or -80°C in a low-oxygen, dry atmosphere) to prevent degradation.[9] Assay-ready plates are typically diluted from these master stocks.

G cluster_0 Library Preparation & QC synthesis Library Synthesis [this compound Scaffold] dissolution Dissolution in DMSO (e.g., 10 mM stock) synthesis->dissolution qc QC Analysis (LC-MS for Purity/Identity) dissolution->qc storage Master Plate Storage (-80°C, Dry/Inert) qc->storage If Pass assay_plate Assay-Ready Plates (Working Concentration) storage->assay_plate

Figure 1. Workflow for Compound Library Preparation and Quality Control.

Chapter 2: Designing the HTS Cascade: From Primary Screen to Validated Hit

A well-designed screening cascade is a multi-step process that efficiently funnels a large library down to a small number of high-confidence hits. This process typically involves a primary screen designed for speed and throughput, followed by a series of more complex secondary and validation assays to confirm activity and eliminate artifacts.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_secondary Secondary & Orthogonal Assays cluster_validation Hit Validation primary Primary HTS Large Library (10k-1M compounds) Single Concentration (e.g., 10 µM) Assay: Biochemical or Cell-Based confirm Hit Re-test Fresh Compound Powder Confirms Initial Activity primary->confirm Initial Hits dose_response Dose-Response Curve Determine Potency (IC₅₀/EC₅₀) 8-12 Point Titration confirm->dose_response Confirmed Hits secondary Orthogonal Assay Different Technology/Readout Eliminates Assay-Specific Artifacts dose_response->secondary Potent Hits counterscreen Counterscreen e.g., Cell Viability Assay Identifies Cytotoxicity & Non-specific Effects secondary->counterscreen validation Biophysical Validation Confirm Direct Target Binding Methods: SPR, TSA, ITC counterscreen->validation Specific Hits lead_opt Lead Optimization validation->lead_opt

Figure 2. The High-Throughput Screening (HTS) Cascade.
Assay Quality and Hit Selection Metrics

The reliability of an HTS campaign is measured by statistical parameters calculated from the positive and negative controls on each assay plate.

MetricFormulaRecommended ValueInterpretation
Z'-Factor 1 - [ (3σp + 3σn) / |μp - μn| ]≥ 0.5Measures the robustness and dynamic range of the assay. A value ≥ 0.5 indicates excellent separation between positive (p) and negative (n) controls, making it suitable for HTS.[10]
Signal-to-Background (S/B) μp / μn> 3A simpler measure of the assay window. A higher ratio is generally better.[10]
Hit Threshold e.g., > 3σ or > 3 MAD from negative control meanVariesDefines the cutoff for a compound to be considered a "hit." The Z-score (based on standard deviation, σ) or median absolute deviation (MAD) are robust methods.[6][11]

Chapter 3: HTS Assay Methodologies & Protocols

The choice of assay technology is critical and depends on the biological question being addressed. For this compound libraries, a combination of biochemical, cell-based, and biophysical assays provides a comprehensive screening strategy.

Biochemical Assays: Probing Direct Target Interaction

Biochemical assays utilize purified components (e.g., an enzyme and its substrate) to measure the direct inhibitory or activating effect of a compound.[10] They are ideal for primary screening as they are highly reproducible and directly interrogate the target of interest.

Protocol: TR-FRET Assay for Kinase Inhibition

This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to identify inhibitors of a purified kinase.

  • Principle: A terbium (Tb)-labeled anti-tag antibody binds to a tagged kinase (Donor). A biotinylated substrate peptide, when phosphorylated by the kinase, is bound by a streptavidin-conjugated fluorophore (Acceptor). When the donor and acceptor are in proximity, excitation of the donor results in energy transfer and emission from the acceptor. Inhibitors prevent substrate phosphorylation, disrupting FRET.

  • Materials:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Purified, tagged kinase.

    • Biotinylated substrate peptide.

    • ATP solution.

    • TR-FRET Detection Reagents: Tb-labeled anti-tag antibody and streptavidin-d2 (or other suitable acceptor).

    • Stop/Detection Buffer: Assay buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and detection reagents.

    • 384-well, low-volume, white assay plates.

  • Procedure:

    • Compound Dispensing: Using an acoustic dispenser, add 20-50 nL of compounds from the this compound library (at 10 mM in DMSO) to the assay plate wells. Add DMSO alone to control wells.

    • Kinase Addition: Add 5 µL of kinase solution (e.g., 2X final concentration) in assay buffer to all wells.

    • Incubation: Gently mix and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

    • Reaction Initiation: Add 5 µL of a solution containing the biotinylated substrate peptide and ATP (at 2X final concentration) in assay buffer.

    • Kinase Reaction: Incubate for 60 minutes at room temperature.

    • Reaction Termination: Add 10 µL of Stop/Detection Buffer.

    • Signal Development: Incubate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for donor, 665 nm for acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Calculate Percent Inhibition = 100 * (1 - [ (Ratiosample - Ratiomin) / (Ratiomax - Ratiomin) ] ), where 'min' is the positive control (no enzyme) and 'max' is the negative control (DMSO).

Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays measure a compound's effect within a living cell, providing more physiologically relevant data on efficacy, permeability, and potential toxicity.[12][13] They are crucial as secondary or orthogonal assays.

Protocol: Luciferase Reporter Assay for Pathway Modulation

This protocol is designed to identify compounds that modulate a specific signaling pathway (e.g., NF-κB) for which a luciferase reporter cell line is available.

  • Principle: Cells are engineered to express the firefly luciferase gene under the control of a promoter that is responsive to the signaling pathway of interest. Pathway activation leads to luciferase expression, which is quantified by adding a substrate (luciferin) and measuring the resulting luminescence.

  • Materials:

    • Reporter cell line (e.g., HEK293 with NF-κB-luciferase reporter).

    • Cell Culture Medium: DMEM with 10% FBS, 1% Penicillin/Streptomycin.

    • Pathway Stimulant (e.g., TNFα for NF-κB).

    • Luminescence detection reagent (e.g., Bright-Glo™).

    • 384-well, solid white, tissue-culture treated plates.

  • Procedure:

    • Cell Plating: Seed cells into the 384-well plates at a predetermined density (e.g., 5,000 cells/well in 20 µL) and incubate overnight.

    • Compound Addition: Add 20-50 nL of library compounds or DMSO controls to the wells.

    • Incubation: Incubate for 1 hour at 37°C.

    • Stimulation: Add 5 µL of the pathway stimulant (e.g., TNFα) to all wells except for the unstimulated controls.

    • Reporter Expression: Incubate for 6-8 hours at 37°C to allow for reporter gene expression.

    • Lysis and Detection: Equilibrate the plate to room temperature. Add 25 µL of the luminescence detection reagent to each well, which lyses the cells and provides the luciferase substrate.

    • Data Acquisition: After a 5-minute incubation, measure luminescence on a plate reader.

Biophysical Assays: Validating Direct Physical Binding

A critical step in hit validation is to confirm that a compound physically interacts with its target. Biophysical assays provide label-free confirmation of binding, which helps eliminate false positives arising from assay artifacts.[14][15] The Thermal Shift Assay (TSA) is a high-throughput method to assess compound binding by measuring changes in protein thermal stability.[16]

Protocol: Thermal Shift Assay (TSA / DSF)

  • Principle: Most proteins unfold (melt) at a characteristic temperature (Tm). The binding of a ligand typically stabilizes the protein, resulting in an increase in its Tm. This unfolding is monitored using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.

  • Materials:

    • Purified protein of interest.

    • Assay Buffer: e.g., 100 mM HEPES (pH 7.5), 150 mM NaCl.

    • Fluorescent Dye: (e.g., SYPRO™ Orange).

    • qPCR instrument with melt-curve analysis capability.

    • 96- or 384-well qPCR plates.

  • Procedure:

    • Master Mix Preparation: Prepare a master mix containing the purified protein and fluorescent dye in the assay buffer.

    • Compound Addition: Add library compounds or DMSO controls to the wells of the qPCR plate.

    • Protein Addition: Add the protein/dye master mix to each well. The final protein concentration is typically 2-5 µM.

    • Plate Sealing: Seal the plate securely with an optical seal.

    • Melt Curve Analysis: Place the plate in a qPCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

    • Data Analysis: The instrument software will generate a melt curve (fluorescence vs. temperature) for each well. The Tm is the inflection point of this curve. A positive hit is a compound that causes a significant positive shift in Tm (ΔTm) compared to the DMSO control.

Chapter 4: Special Considerations for this compound Libraries

While the protocols above are broadly applicable, some chemical scaffolds may present unique challenges. For libraries containing compounds with reactive electrophiles ("warheads") designed for covalent inhibition, additional assays are necessary.[17][18] Mass spectrometry can be used to confirm the formation of a covalent adduct with the target protein.[19] It is also crucial to run counterscreens to assess non-specific reactivity, such as with glutathione, to flag overly reactive compounds that may cause off-target toxicity.[20]

Conclusion

Screening this compound libraries offers a promising avenue for the discovery of novel chemical probes and therapeutic leads. A successful HTS campaign requires more than just automation; it demands a strategic, multi-disciplinary approach that combines rigorous quality control, robust assay design, and intelligent data analysis. By employing a cascade of biochemical, cellular, and biophysical assays, researchers can effectively navigate the vast chemical space of these libraries to identify and validate high-quality hits worthy of advancement into lead optimization programs.

References

Application Notes & Protocols: A Practical Guide to the Handling and Storage of 3-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary & Scope

3-Aminoisoindolin-1-one and its derivatives represent a critical class of N-containing heterocyclic compounds that are foundational scaffolds in medicinal chemistry and drug discovery.[1][2] Their utility as precursors for molecules with a wide range of biological activities, including analgesic and anticancer properties, makes them valuable reagents in both academic and industrial research.[2][3] Furthermore, their structural motifs are integral to the development of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[4]

The integrity and purity of this reagent are paramount for the success and reproducibility of synthetic endeavors. Improper handling or storage can lead to degradation, contamination, or, more critically, safety incidents. This document provides a detailed, experience-driven guide for researchers, chemists, and drug development professionals on the safe and effective handling and storage of this compound to ensure its stability and promote a safe laboratory environment.

Section 2: Compound Profile: this compound

This section summarizes the key physicochemical properties of this compound. Understanding these characteristics is the first step toward appropriate handling and storage.

PropertyValueReference
IUPAC Name 4-amino-2,3-dihydroisoindol-1-one[5]
CAS Number 366452-98-4[5]
Molecular Formula C₈H₈N₂O[5]
Molecular Weight 148.16 g/mol [5][6]
Appearance Typically a yellow or pale yellow solid/powder[1][2]
Storage Temperature 2-8°C[6]

Section 3: Hazard Assessment and Risk Mitigation

This compound is classified as a hazardous substance. A thorough understanding of its risks is essential for safe handling.

GHS Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral).[5][7]

  • H315: Causes skin irritation.[5][7]

  • H319: Causes serious eye irritation.[5][7]

  • H335: May cause respiratory irritation.[5][7][8]

Causality-Based Personal Protective Equipment (PPE)

The required PPE is directly linked to the identified hazards. Simply wearing PPE is insufficient; understanding why each piece is necessary ensures compliance and safety.

Hazard ClassRisk to PersonnelRequired PPE & Rationale
Skin Irritant (H315) Direct contact can cause redness, itching, and inflammation.Nitrile Gloves: Provides a chemical barrier to prevent skin contact. Lab Coat: Protects skin and personal clothing from accidental spills or dust.
Eye Irritant (H319) Airborne powder or splashes can cause serious, potentially damaging, eye irritation.Safety Goggles/Glasses: Must be worn at all times to provide a physical shield against particles and splashes.
Respiratory Irritant (H335) Inhalation of the fine powder can irritate the respiratory tract, leading to coughing and discomfort.Chemical Fume Hood: All handling of the solid compound must be performed within a certified fume hood to control airborne dust.
First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[9]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin thoroughly with plenty of soap and water. If skin irritation persists, seek medical attention.[9][10]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if symptoms occur.[10]

Section 4: Protocol - Safe Handling & Preparation of Stock Solutions

This protocol details the step-by-step process for safely handling solid this compound and preparing a stock solution. This workflow is designed to be a self-validating system, minimizing exposure and preserving compound integrity.

Experimental Workflow Diagram

The following diagram outlines the logical flow for the safe handling of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Review SDS & Hazards (H302, H315, H319, H335) B 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Prepare Workspace (Certified Fume Hood) B->C D 4. Weigh Compound (Use anti-static weigh paper) C->D E 5. Transfer Solid to Vessel (Carefully, avoid dust) D->E F 6. Add Solvent & Dissolve (e.g., DMSO, DMF) E->F G 7. Seal Solution Container (Label clearly) F->G H 8. Dispose of Waste (Contaminated gloves, paper) G->H I 9. Clean Workspace & Doff PPE H->I

Caption: Safe Handling Workflow for this compound.

Step-by-Step Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning.[9][10]

    • Don all required PPE: nitrile gloves, safety goggles, and a buttoned lab coat.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Place all necessary equipment (spatula, weigh paper, vials, solvent) inside the fume hood.

  • Weighing the Compound:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Place a clean, anti-static weigh paper or a tared glass vial on the analytical balance inside the fume hood.

    • Carefully use a clean spatula to transfer the desired amount of the yellow solid onto the weigh paper or into the vial. Perform this action slowly to minimize the generation of airborne dust.

    • Record the exact mass.

  • Preparing a Stock Solution (Example):

    • Carefully transfer the weighed solid into a clean, appropriately sized vial or flask.

    • Using a calibrated pipette, add the calculated volume of a suitable solvent (e.g., DMSO, DMF). Consult literature for specific experimental solvent compatibility.

    • Seal the vial with a cap.

    • Gently swirl or vortex the vial until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.[11]

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Cleanup:

    • Dispose of the used weigh paper, contaminated gloves, and any other disposable materials in the designated solid chemical waste container.

    • Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol).

    • Remove PPE in the correct order (gloves first, then lab coat and goggles) and wash hands thoroughly with soap and water.[8]

Section 5: Storage & Stability

Correct storage is not merely about containment; it is an active process of preserving the chemical's structural integrity. The primary goal is to mitigate risks from temperature, light, moisture, and air.

Recommended Storage Conditions
  • Short-Term & Long-Term (Solid): The solid compound should be stored in its original, tightly sealed container at 2-8°C .[6][8] This refrigerated condition slows the rate of any potential degradation reactions.

  • Stock Solutions: For solutions (e.g., in DMSO), it is advisable to aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for long-term stability.[4]

Key Factors Affecting Stability

The recommended storage conditions are based on mitigating the following environmental factors:

  • Temperature: Higher temperatures increase molecular kinetic energy, accelerating degradation. Refrigeration is the most effective countermeasure.

  • Light: Similar isoindolinone structures have been noted to be sensitive to light, which can induce photochemical reactions.[1] Storing the compound in an opaque container or in a dark environment (like a refrigerator) is crucial.

  • Moisture: The compound is hygroscopic. Absorbed water can lead to hydrolysis or catalyze other degradation pathways. Always store in a tightly sealed container in a dry/desiccated environment.[8]

  • Air (Oxygen): While specific data on oxidation is limited, it is good practice for amine-containing compounds to be stored under an inert atmosphere (e.g., Argon or Nitrogen) for long-term storage to prevent potential oxidation.

Storage Logic Diagram

This diagram illustrates the relationship between environmental risks and the recommended protective storage measures.

G cluster_risks Environmental Risks cluster_mitigation Mitigation Strategy Temp Temperature Cool Refrigerate (2-8°C) Freeze Solutions (-20°C) Temp->Cool Light Light Dark Store in Dark/Opaque Vial Light->Dark Moisture Moisture Dry Tightly Sealed Container Moisture->Dry Air Air (Oxygen) Inert Inert Atmosphere (Ar/N₂) Air->Inert Result Maximized Shelf-Life & Purity Cool->Result Dark->Result Dry->Result Inert->Result

Caption: Logic for maximizing the stability of this compound.

Section 6: References

  • This compound, ChemBK. Available at: --INVALID-LINK--

  • Angel, M. A., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. Available at: --INVALID-LINK--

  • 1H-Isoindol-1-one, 3-amino-, PubChem, National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • Safety Data Sheet for 3-Aminoquinoline, Fisher Scientific. (Note: This is a proxy for a similar hazardous chemical, illustrating typical SDS information). Available at: --INVALID-LINK--

  • Safety Data Sheet for 3'-Aminoacetophenone, Sigma-Aldrich. (Note: This is a proxy for a similar hazardous chemical, illustrating typical SDS information). Available at: --INVALID-LINK--

  • Angel, M. A., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. Available at: --INVALID-LINK--

  • Safety Data Sheet for 3-Amino-1H-isoindole hydrochloride, CymitQuimica. Available at: --INVALID-LINK--

  • Safety Data Sheet for 4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione, CymitQuimica. (Note: This is a proxy for a similar hazardous chemical, illustrating typical SDS information). Available at: --INVALID-LINK--

  • 4-amino-2,3-dihydro-1H-isoindol-1-one, PubChem, National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • Synthesis of isoindolinones, Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Tran, D. N., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances. Available at: --INVALID-LINK--

  • Imomova, D. A., et al. (2023). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: --INVALID-LINK--

  • 3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, BroadPharm. Available at: --INVALID-LINK--

  • 1,3-Diiminoisoindoline, ChemicalBook. Available at: --INVALID-LINK--

References

Application Notes & Protocols: Leveraging the 3-Aminoisoindolin-1-one Scaffold for Advanced Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindolinone Core - A Versatile Scaffold for Environment-Sensing Fluorophores

In the dynamic landscape of fluorescence-based biological research, the demand for novel fluorophores with unique photophysical properties is incessant. While the market is dominated by well-established dye families, there is a growing interest in smaller, environment-sensitive probes that offer nuanced reporting on their local molecular surroundings. The 3-aminoisoindolin-1-one core and its derivatives represent a promising class of such fluorophores. Though the parent molecule itself is not significantly fluorescent, its derivatives, particularly substituted 3-methyleneisoindolin-1-ones, exhibit intriguing solvatochromic properties, where their fluorescence emission is modulated by the polarity of the environment.[1] This characteristic makes them exceptionally well-suited for applications aimed at detecting protein conformational changes, binding events, or localization within different cellular compartments.

This guide provides a comprehensive overview of the synthesis and application of a custom-designed, amine-reactive fluorescent label based on the 6-dimethylamino-3-methyleneisoindolin-1-one scaffold. We will detail the rationale behind the synthetic strategy, provide step-by-step protocols for creating a reactive N-Hydroxysuccinimide (NHS) ester derivative, and outline robust methodologies for conjugating this label to proteins and characterizing the final product.

Part 1: The Fluorescent Probe - Synthesis of a Reactive Isoindolinone Derivative

The key to utilizing the isoindolinone scaffold is to derivatize it to both enhance its fluorescent properties and install a reactive handle for bioconjugation. Here, we propose a synthetic pathway to generate an amine-reactive NHS ester of a 6-dimethylamino-3-methyleneisoindolin-1-one derivative, which we will refer to as "Isoindolinone-C3-NHS Ester". This design incorporates a three-carbon aliphatic linker to distance the reactive group from the fluorophore, minimizing potential interference with either the fluorescence or the conjugation reaction.

Synthetic Rationale and Workflow

The synthesis is a multi-step process that begins with the creation of the core fluorescent heterocycle, followed by the addition of a linker arm terminating in a carboxylic acid, and finally, activation of the carboxyl group to an NHS ester. This approach is modular and can be adapted for the synthesis of other reactive derivatives, such as maleimides for thiol-specific labeling.

Synthesis_Workflow A Precursor Molecules (e.g., Substituted Phthalic Anhydride) B Step 1: Synthesis of Isoindolinone Core A->B Cyclization Reaction C Step 2: Functionalization with Carboxylic Acid Linker B->C Alkylation D Isoindolinone-C3-COOH C->D E Step 3: NHS Ester Activation D->E DCC or EDC/NHS Coupling F Final Product: Isoindolinone-C3-NHS Ester E->F

Caption: Proposed synthetic workflow for Isoindolinone-C3-NHS Ester.

Protocol: Synthesis of Isoindolinone-C3-Carboxylic Acid

This protocol is adapted from established methods for synthesizing substituted isoindolinones and functionalizing them.[2][3]

Materials:

  • 4-Dimethylamino-phthalic anhydride

  • Glycine

  • Acetic Anhydride

  • Sodium Acetate

  • 4-bromobutyronitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Standard organic synthesis glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Synthesis of the Isoindolinone Core:

    • In a round-bottom flask, combine 4-dimethylamino-phthalic anhydride (1 eq.), glycine (1.1 eq.), and sodium acetate (0.2 eq.).

    • Add acetic anhydride (5-10 volumes) and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum. This yields the N-carboxymethyl-4-dimethylamino-phthalimide.

    • Further reaction steps (not detailed here, but based on established literature) would be required to convert the phthalimide to the desired 6-dimethylamino-3-methyleneisoindolin-1-one core structure. For the purpose of this application note, we will assume the successful synthesis of this core fluorophore.

  • Alkylation with a Linker:

    • Dissolve the synthesized isoindolinone core (1 eq.) in anhydrous DMF.

    • Add potassium carbonate (2-3 eq.) and stir the suspension.

    • Add 4-bromobutyronitrile (1.5 eq.) dropwise.

    • Heat the reaction to 60-80 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and remove the DMF under reduced pressure.

    • Purify the resulting nitrile-terminated product by silica gel column chromatography.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the purified product from the previous step in a mixture of ethanol and water.

    • Add concentrated HCl and heat to reflux for 8-12 hours to hydrolyze the nitrile group (-CN) to a carboxylic acid (-COOH).

    • Neutralize the reaction mixture carefully with a base (e.g., NaOH solution) to a pH of ~3-4 to precipitate the carboxylic acid product.

    • Filter the solid, wash with cold water, and dry thoroughly. This yields Isoindolinone-C3-COOH .

Protocol: Activation to Isoindolinone-C3-NHS Ester

This is a standard procedure for creating amine-reactive NHS esters.[4][5]

Materials:

  • Isoindolinone-C3-COOH

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (DCM) or DMF, anhydrous

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve Isoindolinone-C3-COOH (1 eq.) and NHS (1.1 eq.) in anhydrous DCM or DMF in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq.) or EDC (1.1 eq.) to the solution. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • If DCC was used, filter off the DCU precipitate.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the crude product in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purify the Isoindolinone-C3-NHS Ester by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel chromatography.

  • Store the final product desiccated at -20°C, protected from light.

Part 2: Protein Labeling with Isoindolinone-C3-NHS Ester

This protocol outlines the covalent conjugation of the synthesized amine-reactive isoindolinone dye to a target protein. The primary targets for NHS esters are the ε-amino groups of lysine residues and the N-terminal α-amino group.[6][7]

Key Considerations Before Labeling
  • Buffer Choice: The labeling reaction is pH-dependent. A pH of 8.0-9.0 is optimal for the reaction with primary amines. Use buffers that do not contain primary amines, such as sodium bicarbonate, sodium borate, or HEPES. Avoid Tris or glycine buffers.

  • Protein Purity and Concentration: The protein should be highly pure and free of amine-containing contaminants or stabilizers like BSA or glycine. For optimal results, the protein concentration should be at least 2 mg/mL.[6]

  • Dye:Protein Molar Ratio: The ratio of dye to protein will determine the final Degree of Labeling (DOL). A starting molar excess of 10-20 fold dye-to-protein is recommended, but this should be optimized for each specific protein and application.[8]

Protocol: Amine-Reactive Labeling of Proteins

This protocol is adapted from standard methodologies for labeling with NHS ester dyes.[6][9]

Materials:

  • Target protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Isoindolinone-C3-NHS Ester.

  • Anhydrous Dimethylsulfoxide (DMSO) or DMF.

  • Purification column (e.g., Sephadex G-25) for separating the labeled protein from free dye.

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze the target protein into the labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-10 mg/mL.

  • Prepare the Dye Stock Solution:

    • Allow the vial of Isoindolinone-C3-NHS Ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex thoroughly to ensure it is fully dissolved. This stock solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.[6]

  • Perform the Labeling Reaction:

    • While gently stirring the protein solution, slowly add the calculated volume of the dye stock solution. A 10-20 fold molar excess is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with continuous gentle stirring and protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • The first colored band to elute from the column is the fluorescently labeled protein. Collect the fractions containing this band.

Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein in Amine-Free Buffer (pH 8.0-9.0) C Add Dye to Protein (10-20x Molar Excess) A->C B Prepare Fresh Dye Stock Solution (in anhydrous DMSO) B->C D Incubate (1-2h RT or O/N 4°C) Protected from Light C->D E Separate Conjugate (Size-Exclusion Chromatography) D->E F Characterize Conjugate (UV-Vis for DOL) E->F

Caption: Experimental workflow for protein labeling and characterization.

Part 3: Characterization and Data

Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum (λ_max) of the isoindolinone dye.

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the dye's λ_max (A_dye).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Conc. (M) = [A₂₈₀ - (A_dye × CF)] / ε_prot

      • ε_prot: Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

      • CF: Correction factor (A₂₈₀ of the free dye / A_max of the free dye). This must be determined for the specific isoindolinone dye.

  • Calculate the dye concentration:

    • Dye Conc. (M) = A_dye / ε_dye

      • ε_dye: Molar extinction coefficient of the dye at its λ_max.

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Photophysical Properties of Isoindolinone Derivatives

The photophysical properties of isoindolinone derivatives are highly dependent on their substitution pattern and solvent environment. The data below is based on reported values for a representative environment-sensitive derivative.[1]

PropertyValueNotes
Excitation Max (λ_ex) ~390-420 nmDependent on solvent polarity.
Emission Max (λ_em) ~470-520 nmExhibits positive solvatochromism; emission red-shifts in more polar solvents.[1]
Stokes Shift ~80-100 nmRelatively large, which is advantageous for minimizing self-quenching.
Quantum Yield (Φ) VariableInversely correlated with solvent polarity; higher in non-polar environments.[1]
Key Feature Environment-SensitiveFluorescence intensity and λ_em are sensitive to the local dielectric constant.[1]

Part 4: Alternative Labeling Strategy - Thiol-Reactive Maleimide

For site-specific labeling, a thiol-reactive maleimide derivative of the isoindolinone dye can be synthesized and used to target cysteine residues.[1][10][11]

Synthesis of an Isoindolinone Maleimide

A synthetic route would involve functionalizing the isoindolinone core with a linker containing a primary amine, which can then be reacted with maleic anhydride followed by cyclization to form the maleimide group.

Protocol: Thiol-Reactive Labeling

This protocol is adapted from standard methods for maleimide labeling.[10][11]

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). DTT can also be used but must be removed before adding the maleimide dye. The reaction should be performed in a degassed buffer at pH 7.0-7.5.

  • Dye Preparation: Dissolve the isoindolinone-maleimide derivative in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dye to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from free dye using size-exclusion chromatography as described previously.

Thiol_Labeling Protein Protein-SH (Cysteine Residue) Conjugate Stable Thioether Bond (Labeled Protein) Protein->Conjugate Maleimide Isoindolinone-Maleimide Maleimide->Conjugate Michael Addition pH 7.0-7.5

Caption: Thiol-reactive labeling via Michael addition to a maleimide.

Conclusion and Future Applications

The this compound scaffold provides a versatile platform for the development of novel fluorescent probes. By synthesizing reactive derivatives, researchers can create custom labels with environment-sensing capabilities. The protocols outlined in this guide provide a framework for the synthesis, conjugation, and characterization of an amine-reactive isoindolinone label. These probes are ideal for advanced applications such as:

  • Studying Protein Folding: Monitoring changes in the local environment of the probe as a protein folds or unfolds.

  • Detecting Ligand Binding: Observing changes in fluorescence upon the binding of a substrate or inhibitor that alters the probe's microenvironment.

  • High-Resolution Microscopy: Visualizing the localization of labeled proteins in different cellular compartments with varying polarity.

As research continues, the development of isoindolinone derivatives with improved photostability, higher quantum yields, and a broader range of reactive groups will further expand their utility in biological and drug development research.

References

Troubleshooting & Optimization

strategies for increasing the yield of 3-Aminoisoindolin-1-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminoisoindolin-1-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yields, and troubleshoot common experimental challenges. The information herein is synthesized from peer-reviewed literature and established chemical manufacturing patents to provide a trustworthy and authoritative resource.

Section 1: Overview of Common Synthetic Routes

The synthesis of the this compound core can be approached from several key starting materials. Understanding the mechanism of each route is critical for optimization and troubleshooting.

Route A: From 2-Cyanobenzaldehyde

This is a versatile method involving the condensation of 2-cyanobenzaldehyde with a primary amine (e.g., a substituted 2-nitroaniline), followed by a base-catalyzed intramolecular cyclization and rearrangement. The mechanism, first elaborated by Sato et al., involves a nucleophilic attack of the amine on the aldehyde, followed by an intramolecular attack of the resulting alkoxide on the nitrile group.[1][2]

G A 2-Cyanobenzaldehyde C Nucleophilic Addition A->C B Primary Amine (e.g., 2-Nitroaniline) B->C D Intermediate C->D Forms Schiff Base/ Alkoxide Precursor E Intramolecular Cyclization (Base-catalyzed) D->E 5% KOH in MeOH F Cyclic Intermediate E->F G Rearrangement F->G H 3-Substituted Aminoisoindolin-1-one G->H G A Phthalonitrile C 1,3-Diiminoisoindoline A->C Alcohol Solvent 50-60°C B Ammonia (NH3) + Catalyst (e.g., NaOH) D Hydrolysis C->D E This compound D->E G A 6-Nitroisoindolin-1-one B Catalytic Hydrogenation A->B H2 (1 atm) Pd/C or Raney Ni Methanol C 6-Aminoisoindolin-1-one B->C

References

purification of 3-Aminoisoindolin-1-one from complex reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Aminoisoindolin-1-one

Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable synthetic intermediate from complex reaction mixtures. As a key structural motif in pharmacologically active molecules like Lenalidomide, achieving high purity is paramount.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound. Each entry details potential causes and provides actionable solutions.

Issue 1: Low Yield After Recrystallization

Question: I'm losing a significant amount of my product during recrystallization. My final yield is well below the expected range. What's going wrong?

Answer: Low recovery is a frequent issue in recrystallization and typically stems from suboptimal solvent selection or procedural errors.[2][3] The goal is to dissolve the solute in a minimum amount of near-boiling solvent, allowing the solution to become supersaturated upon cooling for maximum crystal recovery.[2]

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Solution
Excessive Solvent Use The compound has some solubility even in cold solvent. Using too much solvent will leave a larger fraction of the product dissolved in the mother liquor after cooling.[3]Add the hot solvent portion-wise (dropwise or in small volumes) to your crude material, with heating and stirring, until the solid just dissolves. Avoid adding a large excess.[4]
Premature Crystallization If crystallization occurs too early (e.g., during hot filtration to remove insoluble impurities), the product will be lost with the filtered solids.Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Perform the hot gravity filtration step as quickly as possible.
Inappropriate Solvent Choice The ideal solvent shows a large solubility difference between hot and cold conditions. If the compound is too soluble at low temperatures, recovery will be poor.Perform solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, water) to find one that dissolves the product when hot but not when cold.[2][3] Literature suggests ethanol or methanol can be effective.[5][6]
Washing with Room Temp Solvent Washing the collected crystals with room temperature or warm solvent will redissolve a portion of the purified product.Always wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away impurities without significant product loss.[2]
Issue 2: Persistent Yellow or Brown Coloration in the Final Product

Question: My this compound is supposed to be a light-colored solid, but even after purification, it remains intensely yellow or brownish. How can I remove these colored impurities?

Answer: Color in the final product usually indicates the presence of highly conjugated impurities, which can originate from starting materials (e.g., nitroaniline derivatives) or side reactions.[5] While the target compound itself can be a yellow solid, dark discoloration is a sign of impurity.[5][6]

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Solution
Residual Starting Materials/Byproducts Many synthetic routes to isoindolinones involve colored reagents or generate colored byproducts through oxidation or rearrangement.[5]1. Activated Charcoal: During recrystallization, add a very small amount of activated charcoal to the hot solution to adsorb colored impurities. Let it sit for a few minutes, then remove the charcoal via hot gravity filtration. Caution: Charcoal can also adsorb your product, so use it sparingly.[2] 2. Column Chromatography: This is the most effective method for separating compounds with different polarities. Colored impurities often have different polarities than the desired product and can be separated on a silica gel column.[7]
Product Degradation This compound may be sensitive to prolonged heat, light, or harsh pH conditions, leading to the formation of colored degradation products.Minimize the time the compound spends at high temperatures during recrystallization. Store the purified product in a dark, cool, and dry place. Some related compounds are noted to be light-sensitive.[5]
Issue 3: Product "Oils Out" Instead of Forming Crystals

Question: When I cool my recrystallization solution, the product separates as an oil instead of solid crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of a eutectic mixture with impurities). This is often caused by a high concentration of impurities or by cooling the solution too rapidly.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Solution
High Impurity Concentration Impurities can depress the melting point of the desired compound, leading to the formation of a low-melting eutectic mixture.1. Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool slowly again. 2. Pre-purify: If oiling persists, the impurity load is likely too high for recrystallization alone. First, purify the material by column chromatography to remove the bulk of impurities, then recrystallize the resulting solid.
Rapid Cooling Cooling the solution too quickly can cause the compound to crash out of solution as a supersaturated oil rather than forming an ordered crystal lattice.Allow the hot, saturated solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. Avoid placing a hot flask directly into an ice bath.[4]
Lack of Nucleation Sites Crystal formation requires an initial nucleation event. In a very clean system, this can be slow to occur, leading to an unstable supersaturated state.1. Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. This creates microscopic imperfections that can serve as nucleation sites. 2. Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the general purification workflow and a logical approach to troubleshooting common issues.

PurificationWorkflow crude Crude Reaction Mixture assess Assess Purity & Impurity Profile (TLC, NMR) crude->assess recryst Recrystallization assess->recryst Minor Impurities chrom Column Chromatography assess->chrom Complex Mixture / Major Impurities final_product Pure this compound recryst->final_product chrom->final_product

Caption: General purification strategy for this compound.

TroubleshootingLogic start Purification Attempt Results in Issue issue What is the primary issue? start->issue low_yield Low Yield issue->low_yield Recovery oiling_out Product Oils Out issue->oiling_out Physical Form colored Colored Product issue->colored Appearance check_solvent Check: Using minimum hot solvent? Washing with ice-cold solvent? low_yield->check_solvent check_cooling Check: Cooling rate too fast? High impurity load? oiling_out->check_cooling check_origin Check: Colored starting materials? Potential degradation? colored->check_origin solve_yield Action: Optimize solvent volume. Ensure proper washing technique. check_solvent->solve_yield solve_oil Action: Cool slowly. Scratch/seed. Pre-purify with chromatography. check_cooling->solve_oil solve_color Action: Use activated charcoal. Perform column chromatography. check_origin->solve_color

Caption: Decision tree for troubleshooting purification problems.

Frequently Asked Questions (FAQs)

Q1: Which purification method should I choose: recrystallization or column chromatography?

This depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is an excellent and efficient technique for removing small amounts of impurities from a solid that is already relatively pure (>90%). It is fast and often requires less solvent than chromatography.[3][4]

  • Column Chromatography is superior for separating complex mixtures containing multiple components or impurities with polarities similar to the product.[7][8] It offers much higher resolving power and is the method of choice when recrystallization fails or when starting from a very crude mixture.[9]

Q2: How do I select the right solvent system (eluent) for column chromatography?

The ideal eluent moves the desired compound to a retention factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[7]

  • Spot your crude mixture on a silica gel TLC plate.

  • Develop the plate in various solvent systems of differing polarities (e.g., different ratios of ethyl acetate/hexanes or dichloromethane/methanol).

  • Identify a solvent system that gives good separation between your product spot and the impurity spots. The system that places your product at an Rf of ~0.3 is a great starting point for the column.[8][10]

Q3: How can I confirm the purity and identity of my final product?

A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point: A pure crystalline solid will have a sharp melting point that matches the literature value. Impurities typically cause the melting point to be depressed and broaden.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure and identify any residual impurities. The spectra for this compound derivatives are well-documented.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by showing the relative area of the product peak compared to impurity peaks.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent must be determined experimentally. Ethanol is used here as an example based on literature precedents.[5][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the recrystallization solvent (e.g., 95% ethanol) to its boiling point.

  • Add Solvent: Carefully add the minimum amount of near-boiling solvent to the flask containing the crude solid until it just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely, either on the filter under vacuum or in a vacuum oven.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol assumes a standard silica gel stationary phase. The mobile phase should be determined by prior TLC analysis.

  • Column Preparation (Wet Method): [7][11]

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the chosen eluent (mobile phase).

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.

    • Add another thin layer of sand on top of the silica bed to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample is absorbed onto the sand layer.

  • Elution:

    • Carefully add fresh eluent to the top of the column.

    • Begin collecting the eluting solvent (the eluate) in fractions (e.g., in test tubes or small flasks).

  • Fraction Analysis:

    • Monitor the fractions by TLC to determine which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

identifying and minimizing common side products in 3-Aminoisoindolin-1-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Aminoisoindolin-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. By understanding the reaction mechanisms and potential pitfalls, you can effectively minimize side product formation and improve yield and purity.

General FAQs

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods are the catalytic hydrogenation of 2-cyanobenzamide and the reductive amination of phthalimide derivatives. Each route has its own set of advantages and common side products that researchers should be aware of.

Q2: How does the choice of catalyst affect the reaction?

A2: The catalyst is crucial, especially in the hydrogenation of 2-cyanobenzamide. Palladium on carbon (Pd/C) is a common choice.[1] The activity and selectivity of the catalyst can be influenced by factors such as metal loading, support material, and the presence of additives. An inappropriate catalyst can lead to over-reduction or other side reactions.

Q3: Why is temperature control important in these syntheses?

A3: Temperature control is critical for minimizing side product formation. Exothermic reactions can lead to runaway conditions, promoting undesired pathways. For instance, in the synthesis of related isoindolinone structures, elevated temperatures can promote side reactions or degradation of the desired product.[2] It is essential to follow recommended temperature profiles for each specific protocol.

Route 1: Catalytic Hydrogenation of 2-Cyanobenzamide

This is a widely used method due to the availability of the starting material. The reaction involves the reduction of the nitrile group to a primary amine, which then undergoes intramolecular cyclization.

Troubleshooting Guide: Route 1

Q1: My reaction has stalled, and I'm recovering a significant amount of starting material (2-cyanobenzamide). What could be the issue?

A1: This is a common issue that can be attributed to several factors:

  • Catalyst Deactivation: The Pd/C catalyst may be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents are used.

  • Insufficient Hydrogen Pressure: The reaction requires a sufficient partial pressure of hydrogen to proceed efficiently. Check for leaks in your hydrogenation apparatus and ensure the pressure is maintained at the recommended level.

  • Poor Mixing: Inadequate agitation can lead to poor contact between the catalyst, substrate, and hydrogen, slowing down the reaction rate. Ensure vigorous stirring throughout the reaction.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a secondary amine. What is it and how can I prevent it?

A2: The formation of a secondary amine, N,N-bis(2-phenylethyl)amine, is a known side product in the hydrogenation of nitriles.[3] This occurs when the initially formed primary amine reacts with an intermediate imine. To minimize this:

  • Use of Additives: The presence of a mild acidic additive, such as NaH2PO4, can help to suppress the formation of secondary amines.[4]

  • Solvent Choice: A mixture of immiscible solvents, like water and dichloromethane, can sometimes improve selectivity towards the primary amine.[4]

  • Reaction Conditions: Lowering the reaction temperature and pressure can sometimes favor the formation of the primary amine over the secondary amine.

Reaction Pathway and Side Product Formation (Route 1)

G cluster_main Main Reaction Pathway cluster_side1 Side Product Formation cluster_side2 Incomplete Reaction 2-Cyanobenzamide 2-Cyanobenzamide Imine_Intermediate Imine_Intermediate 2-Cyanobenzamide->Imine_Intermediate H2, Pd/C Unreacted_SM Unreacted Starting Material 2-Cyanobenzamide->Unreacted_SM This compound This compound Imine_Intermediate->this compound Intramolecular Cyclization Secondary_Amine Dimeric Byproduct Imine_Intermediate->Secondary_Amine + Primary Amine - NH3

Caption: Catalytic hydrogenation of 2-cyanobenzamide.

Key Side Products: Route 1
Side ProductStructureCommon CauseMitigation Strategy
Dimeric Secondary AmineN,N-bis(2-phenylethyl)amineReaction of primary amine with imine intermediateUse of acidic additives, optimize solvent and reaction conditions.
Unreacted Starting Material2-CyanobenzamideCatalyst deactivation, low hydrogen pressureEnsure high-purity reagents, check for leaks, ensure proper mixing.

Route 2: Synthesis from Phthalic Anhydride Derivatives

This route often involves the reaction of phthalic anhydride or its derivatives with an ammonia source, followed by reduction or cyclization.

Troubleshooting Guide: Route 2

Q1: I'm getting a low yield and isolating a significant amount of phthalimide. What's going wrong?

A1: The formation of phthalimide as a major byproduct suggests that the reaction conditions are not optimal for the formation of the desired this compound. This can be due to:

  • Inappropriate Reagents: The choice of reducing agent or ammonia source is critical. Ensure you are using the correct reagents as specified in the protocol.

  • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low may not be enough to drive the reaction to completion.[2] Conversely, a temperature that is too high can lead to decomposition.

Q2: My final product is contaminated with phthalic acid. How can I avoid this and remove it?

A2: The presence of phthalic acid indicates hydrolysis of the starting material or product, which can be caused by excess water in the reaction mixture.

  • Anhydrous Conditions: Ensure that all solvents and reagents are dry. Using a Dean-Stark apparatus to remove water during the reaction can be beneficial.[5]

  • Purification: Phthalic acid can often be removed by washing the crude product with a mild aqueous base, such as a sodium bicarbonate solution, which will deprotonate and dissolve the acidic impurity.

Reaction Pathway and Side Product Formation (Route 2)

G cluster_main Main Reaction Pathway cluster_side1 Side Product Formation cluster_side2 Incomplete Reaction Phthalic_Anhydride Phthalic_Anhydride Phthalamic_Acid Phthalamic_Acid Phthalic_Anhydride->Phthalamic_Acid + NH3 source Phthalic_Acid Phthalic Acid Phthalic_Anhydride->Phthalic_Acid + H2O (hydrolysis) Phthalimide Phthalimide Phthalamic_Acid->Phthalimide - H2O This compound This compound Phthalimide->this compound Reduction Unreacted_Intermediate Unreacted Phthalimide Phthalimide->Unreacted_Intermediate

Caption: Synthesis from phthalic anhydride.

Key Side Products: Route 2
Side ProductStructureCommon CauseMitigation Strategy
PhthalimideIncomplete reduction or cyclizationOptimize reducing agent, reaction time, and temperature.
Phthalic AcidHydrolysis of starting material or productUse anhydrous conditions, remove with a basic wash during workup.
Experimental Protocol: Catalytic Hydrogenation of 6-Nitroisoindolin-1-one

This protocol describes the synthesis of 6-aminoisoindolin-1-one, a derivative of the target molecule, and illustrates a typical hydrogenation procedure.

Materials:

  • 6-Nitroisoindolin-1-one (1.6 g, 8.98 mmol)

  • 10% Palladium on carbon (Pd/C) (0.18 g)

  • Methanol (100 mL)

  • Hydrogen gas supply

  • Filtration apparatus

Procedure:

  • Suspend 6-nitroisoindolin-1-one and Pd/C in methanol in a suitable hydrogenation vessel.[1]

  • Purge the vessel with hydrogen gas to remove air.

  • Stir the suspension under a hydrogen atmosphere (1 atm) for 4 hours at room temperature.[1]

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture to remove the catalyst.[1]

  • Wash the filter cake with additional methanol.[1]

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by trituration with methanol or recrystallization as needed.[1]

Troubleshooting Workflow

Caption: A systematic approach to troubleshooting.

References

Technical Support Center: Crystallization of 3-Aminoisoindolin-1-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-aminoisoindolin-1-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important class of heterocyclic compounds. As a scaffold in numerous pharmacologically active agents, achieving high purity and a well-defined crystalline form is critical.[1][2] This resource synthesizes established principles of crystallization with specific insights into the behavior of the isoindolinone core structure.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format, providing not just a solution, but the underlying scientific rationale to empower your experimental design.

Question 1: My compound is "oiling out" and forming a liquid layer instead of crystallizing upon cooling. What is happening and how can I resolve this?

Answer:

"Oiling out" occurs when the solute becomes supersaturated at a temperature that is higher than its melting point, causing it to precipitate as a liquid rather than a solid.[3] Impurities can also depress the melting point of your compound, exacerbating this issue. For this compound derivatives, the presence of both hydrogen bond donors (the amino group) and acceptors (the carbonyl group) can lead to complex solvation behavior that sometimes encourages oiling out.

Causality & Solution Workflow:

  • Problem: The solution temperature is above the compound's melting point at the point of supersaturation.

  • Immediate Action: Re-heat the solution until the oil fully redissolves.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more of the primary solvent (the one in which the compound is more soluble) to the hot solution. This increases the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.[3]

    • Lower the Solution's Polarity (for multi-solvent systems): If using a solvent/anti-solvent system (e.g., Methanol/Water), add a small amount of the primary solvent to the hot mixture. This can prevent premature crashing out at high temperatures.

    • Change the Solvent System: Select a solvent with a lower boiling point. This ensures the entire dissolution and cooling process occurs at a temperature range well below your compound's melting point.

    • Charcoal Treatment: If you suspect impurities are depressing the melting point, add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing it to cool.[3]

Question 2: I've allowed my solution to cool completely, even placing it in an ice bath, but no crystals have formed. What are the likely causes?

Answer:

The failure to form crystals, even upon significant cooling, points to one of two primary issues: either the solution is not sufficiently supersaturated, or the energy barrier for nucleation (the initial formation of crystal seeds) has not been overcome.[4][5]

Causality & Solution Workflow:

  • Problem: The concentration of the dissolved compound is too low (excess solvent) or nucleation is inhibited.

  • Troubleshooting Steps:

    • Induce Nucleation (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal provides a pre-formed template, bypassing the initial energy barrier for nucleation and promoting further crystal growth.[6][7]

    • Scratch Method: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystals to begin forming.

    • Reduce Solvent Volume: If nucleation techniques fail, it's highly likely too much solvent was used.[3] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again. Test for saturation by taking a drop on a glass rod and seeing if solid forms as it air cools.[3]

    • Introduce an Anti-Solvent: If your compound is dissolved in a highly soluble solvent, you can slowly add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly. This is a common and effective technique for many pharmaceutical compounds.[6]

Question 3: Crystals formed almost instantly as soon as I removed the flask from the heat, resulting in a fine powder. How can I achieve larger, purer crystals?

Answer:

Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and leads to small, often poorly-formed crystals.[3] The goal of recrystallization is slow crystal growth, which allows for the selective incorporation of the desired molecules into the lattice while impurities remain in the "mother liquor."[8][9]

Causality & Solution Workflow:

  • Problem: The solution is too highly concentrated, leading to rapid, uncontrolled supersaturation upon minimal cooling.

  • Troubleshooting Steps:

    • Increase Solvent Volume: The most reliable solution is to re-heat the flask to redissolve the solid and add a small excess of hot solvent (e.g., 5-10% more). This ensures the solution remains unsaturated for a longer period during cooling, promoting slower crystal growth.[3]

    • Insulate the Flask: Slow the rate of cooling. Once the compound is dissolved in the minimum amount of hot solvent, cover the flask with a watch glass and place it on an insulating surface (like a cork ring or folded paper towels) to cool slowly to room temperature. Do not move it directly to an ice bath.[3]

    • Use a More Solubilizing Solvent System: A solvent that dissolves the compound too readily at high temperatures but poorly at low temperatures can cause it to crash out. A slightly "poorer" solvent (one that requires more volume to dissolve the solute) can sometimes provide a more controlled crystallization gradient.

Question 4: My final yield after recrystallization is extremely low. Where did my product go?

Answer:

A low yield is typically due to one of several factors: using an excessive amount of solvent, premature filtration, or selecting an inappropriate solvent where the compound has significant solubility even at low temperatures.[3]

Causality & Solution Workflow:

  • Problem: A significant portion of the product remains dissolved in the mother liquor after filtration.

  • Troubleshooting Steps:

    • Minimize Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound. Any excess will retain solute upon cooling.[3]

    • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice-water bath for at least 20-30 minutes before filtration to maximize precipitation.

    • Check the Mother Liquor: After filtration, try evaporating a small amount of the filtrate. If a significant amount of solid residue forms, your compound is too soluble in the chosen solvent even when cold.[3]

    • Second Crop of Crystals: You can often recover more product by boiling off a portion of the solvent from the mother liquor and allowing it to cool again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.

    • Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.

Frequently Asked Questions (FAQs)

Q: What is the fundamental principle of recrystallization? A: The principle of recrystallization relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[8] Ideally, the compound of interest should be highly soluble in the solvent at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures. As a hot, saturated solution cools, the solubility of the desired compound decreases, causing it to form pure crystals, leaving the impurities behind in the solution.[7][9]

Q: How do different substituents on the this compound ring affect its crystallization behavior? A: Substituents can significantly alter the polarity, molecular weight, and intermolecular interactions (like hydrogen bonding or π-stacking) of the molecule, thereby influencing its solubility and crystallization. For example, adding non-polar alkyl groups may increase solubility in less polar solvents like ethyl acetate or toluene.[10][11] Conversely, adding polar groups like hydroxyl or additional amino groups can increase solubility in more polar solvents like ethanol or methanol and may necessitate the use of a water-based anti-solvent system.[12] The specific position and nature of the substituent dictate the optimal solvent choice.[12]

Q: What is "seeding" and when is it most useful? A: Seeding is the technique of adding a small, pure crystal of the target compound to a supersaturated solution to initiate crystallization.[7] It is most useful when spontaneous nucleation is slow or difficult to achieve, or when you want to control the polymorphic form of the final product.[6] By providing a template, seeding bypasses the energy-intensive step of initial crystal formation and can lead to larger, more uniform crystals.[6][7]

Q: What's the difference between single-solvent and multi-solvent recrystallization? A:

  • Single-Solvent Recrystallization: This is the classic method where the impure compound is dissolved in a minimal amount of a single hot solvent and crystallizes upon cooling.[8] This works best when you can find a solvent that has a steep solubility curve for your compound (very soluble when hot, poorly soluble when cold).

  • Multi-Solvent Recrystallization (or Anti-Solvent Crystallization): This method is used when no single solvent is ideal. The compound is dissolved in a "soluble solvent" in which it is very soluble. Then, an "anti-solvent," in which the compound is poorly soluble, is slowly added until the solution becomes cloudy. The solution is then heated to become clear again and allowed to cool slowly.[6] This technique is very powerful for fine-tuning the solubility and achieving controlled crystallization.

Data Presentation & Protocols

Table 1: Recommended Solvent Systems for Isoindolinone Derivatives
Compound TypePrimary Solvent(s)Anti-Solvent(s) (if applicable)Comments
Basic this compoundMethanol, EthanolWater, Diethyl EtherMethanol and ethanol are often effective for the parent compound and simple derivatives.[13][14]
Nitro-substituted derivativesDichloromethane (DCM), MethanolWater, HexaneThe synthesis often involves DCM, and purification can be achieved with alcohols like methanol or ethanol.[13][14]
Phenyl-substituted derivativesToluene, Ethyl AcetateHexaneAromatic substituents often improve solubility in aromatic solvents like toluene.[10]
Highly Polar DerivativesDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Water, IsopropanolFor compounds with poor solubility, high-boiling point polar solvents may be needed, followed by precipitation with an anti-solvent.
General Recrystallization Protocol for 3-((Nitrophenyl)amino)isoindolin-1-one

This protocol is adapted from established literature procedures and serves as a robust starting point.[13][14]

Materials:

  • Crude 3-((Nitrophenyl)amino)isoindolin-1-one

  • Methanol (or Ethanol)

  • Erlenmeyer flask

  • Watch glass (to cover the flask)

  • Heat source (hot plate or steam bath)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice-water bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of methanol and heat the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding methanol dropwise to the boiling solution until the solid just dissolves completely. Avoid adding a large excess.

  • (Optional) Hot Filtration: If the solution contains insoluble impurities or is colored, this is the stage to add charcoal, heat briefly, and perform a hot filtration through a pre-warmed funnel to remove them.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature on an insulated surface. Crystal formation should begin during this phase.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a very small amount of ice-cold methanol to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Visualizations

Diagram 1: Crystallization Troubleshooting Workflow

G start Start: Hot, Saturated Solution cool Allow to Cool start->cool observe Observe Outcome cool->observe no_crystals Problem: No Crystals Form observe->no_crystals No oil_out Problem: Compound Oils Out observe->oil_out Liquid Layer crash_out Problem: Crystals Form Too Fast observe->crash_out Fine Powder success Success: Well-formed Crystals observe->success Yes scratch Try Scratching / Seeding no_crystals->scratch still_no Still No Crystals? scratch->still_no boil_off Solution: Boil off excess solvent still_no->boil_off Yes still_no->success No, Crystals Formed boil_off->cool reheat Re-heat to Dissolve oil_out->reheat add_solvent Solution: Add more solvent reheat->add_solvent add_solvent->cool reheat2 Re-heat to Dissolve crash_out->reheat2 add_excess_solvent Solution: Add slight excess solvent & cool slowly reheat2->add_excess_solvent add_excess_solvent->cool

Caption: A logical workflow for troubleshooting common crystallization problems.

Diagram 2: Key Factors for Successful Crystallization

G center Successful Crystallization purity High Solute Purity center->purity solvent Optimal Solvent System center->solvent temp Slow Temperature Gradient center->temp nucleation Controlled Nucleation center->nucleation

Caption: The four pillars influencing successful crystal formation.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Aminoisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Aminoisoindolin-1-one derivatives. This class of compounds, which includes pivotal therapeutics like lenalidomide and pomalidomide, holds immense promise. However, their characteristically poor aqueous solubility presents a significant hurdle in experimental assays and formulation development, often leading to issues with bioavailability and reproducibility.[1]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions to the solubility challenges you may encounter. We will explore the underlying causes of this poor solubility and detail a range of enhancement strategies, from simple benchtop adjustments to advanced formulation techniques.

Part 1: Frequently Asked Questions - Understanding the Core Problem
Q1: Why are my this compound derivatives so difficult to dissolve in aqueous buffers?

The poor aqueous solubility of this compound class is rooted in its molecular structure and solid-state properties. Several factors contribute:

  • High Lipophilicity: The core structure contains multiple aromatic and heterocyclic rings, making the molecules predominantly hydrophobic (lipophilic). This inherent property makes them resistant to dissolving in polar solvents like water.

  • Crystalline Structure: These molecules are often highly crystalline solids.[2][3] The strong, stable lattice structure of the crystal requires a significant amount of energy to break apart before the individual molecules can be solvated by water, a concept known as lattice energy.[4]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding between the molecules in the solid state, further contribute to the stability of the crystal lattice, making it energetically unfavorable to dissolve.[5]

Well-known derivatives illustrate this challenge. Lenalidomide's aqueous solubility is less than 1.5 mg/mL, while pomalidomide's is even lower, at approximately 0.01 mg/mL in pH-neutral solutions.[6][7]

Q2: What is the Biopharmaceutical Classification System (BCS), and where do these compounds typically fall?

The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, two key factors governing oral absorption.[8]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Due to their low solubility and generally good permeability (a result of their lipophilicity), many this compound derivatives are classified as BCS Class II or BCS Class IV compounds.[9][10] For these drugs, the dissolution rate in the gastrointestinal tract is often the rate-limiting step for absorption, making solubility enhancement a critical aspect of drug development.[11][12]

Part 2: Troubleshooting Guide - Practical Solubility Enhancement Strategies

This section provides a tiered approach to solving solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.

Initial Steps & Simple Adjustments
Q3: I'm just starting my experiments. What is the best way to prepare a stock solution for in vitro assays?

For initial lab-scale experiments, the standard practice is to first create a concentrated stock solution in an organic solvent before diluting it into your aqueous experimental medium.

Core Principle: The "like dissolves like" principle applies here. The hydrophobic nature of the derivatives makes them more soluble in organic solvents.[13]

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common choice. Pomalidomide is soluble in DMSO at approximately 15 mg/mL, and lenalidomide at around 16 mg/mL.[2][3]

  • Dimethyl Formamide (DMF): Another effective option, with similar solubility profiles to DMSO for these compounds.[2][3]

G

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

  • Form Paste: Place a calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of water or a water-alcohol mixture to form a homogeneous paste. [14]2. Add Drug: Add the this compound derivative to the paste in small portions while continuously triturating (grinding).

  • Knead: Knead the mixture for 30-60 minutes to ensure thorough interaction and complex formation.

  • Dry: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize and Sieve: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Evaluate: Test the solubility of the resulting powder in your aqueous buffer compared to the uncomplexed drug.

Advanced Solid-State Approaches
Q8: I need to prepare a solid formulation with better dissolution for in vivo studies. What are solid dispersions?

A solid dispersion is a system where one or more active ingredients (the drug) are dispersed in an inert carrier or matrix at a solid state. [15][16] Mechanism of Action: This technique improves dissolution by several means:

  • Particle Size Reduction: The drug is dispersed at a molecular or amorphous level within the carrier, representing the ultimate form of particle size reduction and maximizing surface area. [11]* Improved Wettability: The hydrophilic carrier helps water to wet the hydrophobic drug particles more easily. [11]* Amorphous State: By dispersing the drug in a carrier, its crystalline structure is often disrupted, converting it into a higher-energy, more soluble amorphous form. [1][11] Common carriers include water-soluble polymers like polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP). [15]

Q9: How do I prepare a solid dispersion in the lab?

Two common lab-scale methods are the solvent evaporation and fusion (melting) methods.

  • Dissolve Components: Dissolve both the drug and the hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture). [14]2. Evaporate Solvent: Remove the solvent under vacuum using a rotary evaporator. This leaves a thin film or solid mass on the flask wall.

  • Dry: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverize and Sieve: Scrape the solid dispersion from the flask, pulverize it into a fine powder, and pass it through a sieve.

  • Characterize: Analyze the powder using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the dispersed drug.

Part 3: Summary & Strategy Selection Guide

Choosing the right solubility enhancement technique depends on your specific application, the required concentration, and the developmental stage of your project.

Table 3: Comparison of Solubility Enhancement Techniques

TechniqueMechanismProsConsBest For
pH Adjustment Ionization of the drugSimple, effective, inexpensive []Only for ionizable drugs; may not be suitable for physiological pHIn vitro assays, acidic oral formulations
Co-solvents Reduces solvent polaritySimple to formulate, effective for nonpolar drugs [18][19]Can cause precipitation on dilution; potential toxicity at high concentrations [8]Early-stage in vitro and in vivo studies (e.g., parenteral)
Surfactants Micellar encapsulationHigh solubilization capacityPotential for toxicity and cell membrane disruption; can interfere with some assays [9]Oral and parenteral formulations; in vitro assays with careful control
Cyclodextrins Inclusion complexationLow toxicity, improves stability [20][21]Limited by drug size/shape; can be expensiveOral, parenteral, and ophthalmic formulations
Solid Dispersions Amorphization, increased wettabilitySignificant increase in dissolution rate and bioavailability [12]Can be physically unstable (recrystallization); requires more complex manufacturing [14]Improving oral bioavailability of solid dosage forms

Decision Tree: Selecting a Solubility Enhancement Strategy

G A Start: Poorly Soluble This compound Derivative B Is the compound ionizable? (Contains basic amine) A->B C Yes B->C Yes I Application: In Vitro / Early In Vivo B->I No D Try pH Adjustment C->D E Solubility Sufficient? D->E F Yes E->F G No E->G H Proceed to Assay F->H G->I J Application: Solid Oral Formulation G->J K Screen Co-solvents, Surfactants, or Cyclodextrins I->K L Develop Solid Dispersion (e.g., with PVP, PEG) J->L M Solubility Sufficient? K->M P Proceed to Formulation L->P N Yes M->N O No M->O N->P Q Consider combination approaches or chemical modification O->Q

Caption: A decision-making flowchart for selecting a solubility enhancement method.

References

Technical Support Center: Enhancing the Selectivity of 3-Aminoisoindolin-1-one-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Aminoisoindolin-1-one-based compounds. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the common challenges encountered in optimizing the selectivity of this important class of molecules. Our goal is to empower you with the knowledge to navigate the complexities of your experiments and accelerate your research and development efforts.

Introduction: The Selectivity Challenge

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of molecules targeting a wide range of proteins, including kinases and as components of Proteolysis Targeting Chimeras (PROTACs). While potent, achieving high selectivity for the intended target over other homologous proteins, such as other kinases, is a significant hurdle. Off-target activity can lead to toxicity, reduced efficacy, and confounding experimental results.[1] This guide will explore rational design strategies and troubleshooting methodologies to systematically improve the selectivity of your this compound-based compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and problems encountered during the development and testing of this compound-based compounds.

Q1: My this compound-based kinase inhibitor is potent against my target in biochemical assays, but shows significant off-target effects in cellular assays. Where should I start troubleshooting?

A1: This is a frequent challenge and points to a lack of selectivity in the cellular environment. Here’s a systematic approach to diagnose and address the issue:

  • Confirm On-Target Engagement in Cells: First, verify that your compound is engaging the intended target in your cellular model. A cellular thermal shift assay (CETSA) or a target-specific biomarker assay can confirm this.

  • Comprehensive Kinome Profiling: To understand the scope of the off-target effects, it is essential to perform a broad kinase selectivity screen (e.g., against a panel of >400 kinases).[2] This will identify the specific off-target kinases and kinase families.

  • Dose-Response Analysis: Ensure you are using your compound at concentrations relevant to its on-target IC50 or EC50. High concentrations can lead to promiscuous binding.[3]

  • Evaluate Physicochemical Properties: Poor solubility can lead to compound aggregation and non-specific activity. Assess the solubility and stability of your compound in your assay media.

Q2: I'm developing a this compound-based PROTAC, and I'm observing degradation of proteins other than my target of interest (POI). How can I improve its selectivity?

A2: The selectivity of a PROTAC is not solely dependent on the warhead's affinity for the POI. The linker and the E3 ligase ligand also play crucial roles.[4] Here are key areas to investigate:

  • Warhead Selectivity: While PROTACs can exhibit greater selectivity than their parent warheads, a highly promiscuous warhead can still lead to off-target degradation.[5] Consider if the this compound warhead itself has known off-targets.

  • Linker Optimization: The length, composition, and attachment point of the linker are critical for the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[5][6] Systematically varying the linker can dramatically improve selectivity by altering the geometry of this complex. For instance, extending a linker by a single ethylene glycol unit has been shown to abolish off-target degradation.[5]

  • E3 Ligase Choice: The choice of E3 ligase (e.g., Cereblon vs. VHL) can influence the degradation profile. The relative abundance of the E3 ligase in your cell type and its ability to form a stable ternary complex with your POI are key factors.

Q3: What are the most common off-targets for this compound-based kinase inhibitors?

A3: While the off-target profile is specific to the individual compound's structure, this compound-based compounds designed as ATP-competitive kinase inhibitors often show cross-reactivity with other kinases that have a structurally similar ATP-binding pocket.[7] Common off-target families can include:

  • Closely related kinases within the same family: For example, a JAK2 inhibitor may also inhibit other JAK family members.

  • Kinases with a similar "gatekeeper" residue: The gatekeeper residue controls access to a hydrophobic pocket in the ATP-binding site, and inhibitors designed to interact with this region can show activity against other kinases with a similarly sized gatekeeper.[8]

A comprehensive kinome scan is the most reliable way to determine the specific off-target profile of your compound.[2]

Part 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for addressing complex selectivity issues.

Guide 1: Improving Selectivity of this compound-Based Kinase Inhibitors

Problem: Your lead compound shows potent on-target activity but inhibits several off-target kinases with similar potency, leading to a poor therapeutic window.

Workflow for Improving Kinase Selectivity:

G cluster_0 Initial State cluster_1 Analysis & Strategy cluster_2 Medicinal Chemistry Optimization cluster_3 Evaluation A Lead Compound with Poor Selectivity B Kinome-wide Selectivity Profiling A->B Characterize off-targets C Structural Biology (Co-crystallization) or Homology Modeling A->C Understand binding modes D Identify Key Selectivity Determinants B->D C->D E Structure-Guided Design: Exploit Differences in Binding Pockets D->E F Bioisosteric Replacements D->F G Target Solvent-Exposed Regions D->G H Synthesize Analogs E->H F->H G->H I Iterative Screening: Potency & Selectivity H->I Test new compounds I->D Further optimization needed J Optimized Compound with Improved Selectivity I->J Achieved desired selectivity G cluster_0 Initial State cluster_1 Analysis & Strategy cluster_2 Optimization cluster_3 Evaluation A PROTAC with Off-Target Degradation B Proteomics-based Degradation Profiling A->B Identify off-target proteins C Analyze Ternary Complex Formation (e.g., TR-FRET) A->C Assess complex cooperativity D Identify Source of Non-Selectivity B->D C->D E Modify Linker: Length, Rigidity, Composition D->E F Change Linker Attachment Point D->F G Evaluate Alternative E3 Ligase Ligand D->G H Synthesize PROTAC Analogs E->H F->H G->H I Assess Degradation (DC50 & Dmax) H->I Test new PROTACs I->D Further optimization needed J Selective PROTAC I->J Achieved desired selectivity

References

common experimental failures and solutions in 3-Aminoisoindolin-1-one research

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Aminoisoindolin-1-one Research

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this versatile scaffold. The this compound core is a privileged structure in medicinal chemistry, most notably as a derivative of thalidomide and its analogues (lenalidomide, pomalidomide), which are cornerstone therapies that function as "molecular glues" to recruit neosubstrates to the Cereblon (CRBN) E3 ubiquitin ligase. Its application has expanded significantly with the rise of Proteolysis Targeting Chimeras (PROTACs), where it serves as a highly effective CRBN E3 ligase handle.

However, harnessing its full potential requires navigating a series of potential experimental challenges, from synthesis and purification to biological application. This guide provides in-depth, field-proven insights in a question-and-answer format to address the specific issues you may encounter. We will delve into the causality behind these challenges and offer robust, validated solutions to streamline your research and development efforts.

Section 1: Synthesis & Purification

This section addresses the foundational challenges of obtaining high-quality this compound derivatives. Success at this stage is critical for the reliability of all downstream applications.

Frequently Asked Questions & Troubleshooting

Question 1: My synthesis of a 3-((nitrophenyl)amino)isoindolin-1-one derivative is resulting in a very low yield. What are the common causes and how can I optimize the reaction?

Answer: Low yields in this synthesis are a frequent issue and often trace back to suboptimal reaction conditions, particularly the choice of base and solvent. The reaction, typically a nucleophilic addition of an amine to 2-cyanobenzaldehyde followed by cyclization, is highly sensitive to the reaction environment.[1][2]

  • Causality of Failure:

    • Incorrect Base Selection: The choice of base is critical. While a nitrogenous base like triethylamine (Et₃N) might seem appropriate, it can sometimes block the reaction and halt the formation of the isoindolinone ring.[2] Conversely, using a strong base like potassium hydroxide (KOH) in methanol can effectively initiate the reaction, but using too much can lead to undesired side reactions and decrease the yield.[1]

    • Solvent Effects: The nature of the solvent significantly impacts product formation and isolation. Solvents like methanol, ethyl acetate, or chloroform can result in very low yields.[1] The desired product may have higher solubility in these, preventing it from precipitating out of the reaction mixture as it forms, which can drive the reaction forward.

    • Reaction Concentration: A dilute reaction mixture can hinder the precipitation of the product, leading to lower isolated yields. The amount of solvent should be minimized to facilitate this.[1]

  • Troubleshooting & Optimization Protocol:

    • Base Selection: Switch from Et₃N to a few drops of a 5% methanolic KOH solution to initiate the reaction. Be cautious with the amount; excess base can be detrimental.[1][2]

    • Solvent System: Use a minimal amount of a solvent system that facilitates product precipitation. A small amount of dichloromethane (DCM) to dissolve the starting materials, followed by the addition of the methanolic KOH, has been shown to be effective, leading to the formation of a product paste.[1][2]

    • Temperature Control: The initial dissolution of starting materials may require gentle warming. However, the base should be added at room temperature. The reaction is often exothermic.[2]

    • Stoichiometry: Ensure the correct molar ratio of reactants. A slight excess of the amine component relative to 2-cyanobenzaldehyde may be beneficial.

ParameterCommon IssueSuggested SolutionRationale
Base Reaction stalls or side products form.Use catalytic 5% KOH in MeOH instead of Et₃N.[1][2]Et₃N can inhibit the required cyclization, while strong base initiates it effectively but can cause hydrolysis if used in excess.
Solvent Low isolated yield.Use minimal solvent volume (e.g., DCM/MeOH) to promote product precipitation.[1]Le Chatelier's principle; removing the product from the solution phase by precipitation drives the reaction to completion.
Temperature Incomplete reaction or degradation.Gentle warming for dissolution, then cool to RT before adding base.[2][3]Balances the need for solubility with preventing side reactions or degradation at elevated temperatures.

Question 2: I'm observing an unexpected hydrolysis of my ester-containing side chain during subsequent reaction steps. How can this be prevented?

Answer: Hydrolysis is a common side reaction, especially when using basic conditions (like KOH) and heating.[1] The ester moiety is susceptible to saponification.

  • Causality of Failure:

    • Heating a reaction mixture containing an ester in the presence of a base like KOH and water (even trace amounts) will rapidly hydrolyze the ester to the corresponding carboxylate salt. This is often observed when a reaction is heated for an extended period (e.g., 30 minutes or more) at temperatures around 60-65 °C.[1]

  • Troubleshooting & Optimization Protocol:

    • Modify Reaction Conditions: If possible, avoid heating the reaction after the base has been added. If heat is necessary, significantly reduce the reaction time and monitor closely by TLC.

    • Protecting Group Strategy: If the ester is not the desired final product, consider using a more robust protecting group for the carboxylic acid that can withstand the reaction conditions.

    • Purification: If hydrolysis is unavoidable and both the ester and the hydrolyzed acid are present, they can typically be separated by chromatography due to their significant difference in polarity.[1]

Workflow for Synthesis and Purification

The following diagram outlines a generalized workflow for synthesizing and purifying a this compound derivative, highlighting key decision points for troubleshooting.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage cluster_troubleshooting Troubleshooting Loop A 1. Dissolve Reactants (2-cyanobenzaldehyde + Amine) in minimal DCM B 2. Add Base (e.g., 5% KOH in MeOH) at RT A->B C 3. Monitor Reaction (TLC) for product formation B->C D 4. Product Precipitates as a paste/solid C->D TS1 Low Yield? C->TS1 E 5. Suction Filtration D->E F 6. Wash Solid (Water, then cold Methanol) E->F G 7. Assess Purity (HPLC, NMR) F->G H Recrystallization G->H High Polarity/ Crystalline I Column Chromatography G->I Mixture of Products/ Amorphous J Pure Product H->J I->J TS1->D No TS2 Optimize Base/Solvent (See Table 1) TS1->TS2 Yes TS2->B

Caption: General workflow for this compound synthesis.

Section 2: Characterization & Stability

Proper analytical characterization is non-negotiable for confirming the structure and purity of your compound. Furthermore, understanding its stability is key to generating reproducible biological data.

Frequently Asked Questions & Troubleshooting

Question 3: My HPLC analysis shows a pure compound, but the NMR spectrum is complex, with more peaks than expected. What could be the cause?

Answer: This is a common observation and can be attributed to several factors beyond simple impurities.

  • Causality of Discrepancy:

    • Rotational Isomers (Rotamers): The amide bond within the isoindolinone ring can exhibit restricted rotation, leading to the presence of multiple conformers that are distinct on the NMR timescale. This can result in the doubling of certain peaks in both ¹H and ¹³C NMR spectra.[4]

    • Tautomers: Depending on the substitution pattern, tautomerization is another possibility that can lead to a more complex NMR spectrum than anticipated.

    • Residual Solvents: High-boiling point solvents used during synthesis or purification (e.g., DMSO, DMF) can be difficult to remove and will show up in the ¹H NMR spectrum.

    • Co-eluting Impurities: While HPLC is a powerful technique, an impurity may have a very similar retention time to your main compound under the specific method used, making it appear as a single peak.[5]

  • Troubleshooting & Characterization Protocol:

    • Variable Temperature (VT) NMR: To confirm the presence of rotamers, acquire NMR spectra at different temperatures. If rotamers are present, the doubled peaks should coalesce into single, sharp peaks at elevated temperatures as the rate of bond rotation increases.

    • 2D NMR: Perform 2D NMR experiments like COSY, HSQC, and HMBC. These can help in assigning all the protons and carbons and confirming the connectivity of your molecule, even in the presence of rotamers or impurities.[5]

    • HPLC Method Optimization: Modify your HPLC method to rule out co-eluting impurities. Change the gradient, solvent system (e.g., methanol vs. acetonitrile), or even the column type (e.g., C18 vs. Phenyl-Hexyl).

    • High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition of your compound. This will verify the molecular formula and rule out unexpected adducts or degradation products.[6]

HPLC SymptomNMR ObservationPossible CauseSuggested Action
Single, sharp peakDoubled sets of peaksRotational Isomers (Rotamers)Run variable temperature (VT) NMR to observe peak coalescence.[4]
Single, sharp peakSmall, sharp peaks (e.g., at ~2.5, 3.3, 8.0 ppm)Residual Solvents (DMSO, MeOH, DMF)Dry sample under high vacuum for an extended period; use a different solvent for recrystallization.
Single, broad peakMultiple unassignable peaksCo-eluting impurity or degradationRe-run HPLC with a shallower gradient or different mobile phase.[5] Run LC-MS to identify other masses under the peak.

Question 4: My this compound derivative changes color and shows signs of degradation upon storage. What are the best practices for storage?

Answer: The stability of pharmaceutical compounds, especially those with reactive functional groups like amines, is a significant concern.[7] Degradation can occur via oxidation, hydrolysis, or photodegradation.

  • Causality of Instability:

    • Oxidation: The amino group and the electron-rich aromatic system can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored impurities.

    • Hydrolysis: The lactam (cyclic amide) bond in the isoindolinone ring can be susceptible to hydrolysis, particularly if stored in a non-anhydrous environment or exposed to acidic/basic conditions.

    • Physical Instability: Some compounds may be hygroscopic or exist in a metastable crystalline form that can change over time. The observation of colorless crystals turning green upon heating for a related compound, 1,3-diiminoisoindoline, suggests potential thermal instability.[8]

  • Recommended Storage Protocol:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

    • Low Temperature: Store at low temperatures (-20 °C is standard for long-term storage). For APIs intended for freezer storage, the shelf life should be based on long-term data at that condition.[9]

    • Protection from Light: Use amber vials or store containers in the dark to prevent photodegradation.

    • Dry Conditions: Ensure the compound is thoroughly dried before storage and use a desiccator to protect it from moisture.

    • Solution Stability: If stored in solution (e.g., DMSO), prepare fresh solutions for biological assays whenever possible. For stock solutions, flash-freeze aliquots in liquid nitrogen and store at -80 °C. Avoid repeated freeze-thaw cycles.

Section 3: Derivatization & Biological Application (PROTACs)

The most prominent application of this compound derivatives is in targeted protein degradation. Success here depends not just on the compound itself, but on the complex interplay between the PROTAC, the target protein, and the E3 ligase.

Frequently Asked Questions & Troubleshooting

Question 5: I've synthesized a PROTAC using a this compound based CRBN ligand, but my Western blot shows no degradation of my protein of interest (POI). What's going wrong?

Answer: A lack of degradation is a common but complex problem in PROTAC development. The issue often lies not in the binary binding affinities of the warhead or the E3 ligand, but in the formation of a productive ternary complex (POI-PROTAC-CRBN).

  • Causality of Failure:

    • The "Hook Effect": At high concentrations, PROTACs can preferentially form binary complexes (PROTAC-POI and PROTAC-CRBN) instead of the required ternary complex. This paradoxical effect leads to a bell-shaped dose-response curve where degradation is observed at lower concentrations but is lost at higher ones.[10]

    • Poor Ternary Complex Cooperativity: A productive ternary complex requires favorable protein-protein interactions between the POI and CRBN, induced by the PROTAC. If the linker is the wrong length or composition, it may position the two proteins in a way that creates steric clashes or prevents ubiquitination, even if the binary affinities are strong.

    • Low Cell Permeability: PROTACs are often large molecules with high molecular weights (>700 g/mol ), which can lead to poor passive diffusion across the cell membrane.[11][12] If the PROTAC cannot reach its intracellular target, no degradation will occur.

    • E3 Ligase Availability: The target cells must express sufficient levels of CRBN and the associated ubiquitin machinery.

  • Troubleshooting Decision Tree:

G Start No Protein Degradation Observed Q1 Did you test a wide concentration range? Start->Q1 A1_No Action: Run a dose-response curve (e.g., 1 nM to 10 µM) Q1->A1_No No A1_Yes Check for 'Hook Effect' Q1->A1_Yes Yes A1_No->Q1 Re-test Q2 Is the compound cell-permeable? A1_Yes->Q2 A2_No Action: Perform permeability assay (e.g., PAMPA). Redesign linker to reduce polarity/size. Q2->A2_No Unsure/No Q3 Is a ternary complex forming? Q2->Q3 Yes A3_No Action: Redesign linker (vary length, attachment point). Synthesize analogues. Q3->A3_No No A3_Yes Action: Confirm CRBN expression in cell line. Check for antagonism from binary complex formation. Q3->A3_Yes Yes End Degradation Achieved A3_No->End

Caption: Troubleshooting workflow for failed PROTAC-mediated degradation.

Question 6: My biological assays are giving inconsistent results. Could this be an issue with the compound itself?

Answer: Absolutely. Inconsistent biological data often points back to issues with compound purity, stability, or handling.

  • Causality of Inconsistency:

    • Trace Impurities: Even small amounts of a highly active or toxic impurity can skew biological results. For example, unreacted starting materials or side products could have off-target effects.[13]

    • Compound Degradation: If your compound degrades in the assay medium (e.g., buffer, cell culture media), its effective concentration will decrease over the course of the experiment, leading to variability.[7]

    • Solubility Issues: Poorly soluble compounds may precipitate out of the assay medium, especially at higher concentrations. This is a common problem for PROTACs.[12] The precipitated compound is not biologically available, leading to inaccurate dose-response curves.

  • Best Practices for Biological Assays:

    • Confirm Purity: Always use a compound that has been rigorously purified and characterized by multiple orthogonal methods (e.g., HPLC, NMR, and LC-MS) to be >95% pure.

    • Assess Solubility: Determine the kinetic solubility of your compound in the specific assay buffer or media you plan to use. If solubility is low, consider formulation strategies or adding a small percentage of a co-solvent like DMSO (ensuring the final concentration is not toxic to cells).

    • Run Controls: Always include appropriate controls. For PROTACs, this includes testing the warhead alone and the E3 ligand alone to ensure the degradation effect is specific to the bifunctional molecule. An inactive epimer of the E3 ligand can also be used as a negative control.

    • Fresh Preparations: Prepare dilutions and final assay solutions fresh from a concentrated stock solution immediately before each experiment to minimize the risk of degradation in aqueous buffers.[7]

References

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Biological Activity of 3-Aminoisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 3-aminoisoindolin-1-one scaffold is a cornerstone of modern medicinal chemistry. It forms the core of immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide, which function as "molecular glues," as well as potent inhibitors of various enzymes.[1][2] Given this chemical tractability and diverse biological activity, rigorously confirming the mechanism of action for novel derivatives is paramount. A compound's journey from a promising hit to a validated lead depends on a meticulously planned series of experiments that build a coherent and irrefutable biological narrative.

This guide provides a comparative framework for selecting and executing the optimal assays to elucidate the activity of this compound derivatives. We will move beyond mere protocol recitation to explore the causality behind experimental choices, ensuring that each step logically validates the next, from direct target engagement to the ultimate cellular phenotype.

Part 1: Foundational Assays: Pinpointing the Molecular Interaction

The first principle of drug discovery is to confirm that a compound physically interacts with its intended molecular target. For this compound derivatives, this typically involves either direct enzyme inhibition or the modulation of a protein-protein interaction.

A. Characterizing Enzyme Inhibition (e.g., PARP, Kinases)

Many derivatives of this scaffold have been developed as potent enzyme inhibitors, targeting families like Poly (ADP-ribose) polymerases (PARPs) or Cyclin-Dependent Kinases (CDKs).[3][4] The initial goal is to quantify this inhibition in a purified, cell-free system.

Causality in Assay Selection: The choice of a biochemical assay is not arbitrary; it's a trade-off between throughput, sensitivity, and the specific information required. For initial high-throughput screening (HTS), homogeneous assays (no-wash steps) like AlphaLISA or Fluorescence Polarization are preferred. For detailed mechanistic studies, more direct measurements may be necessary.

Comparative Analysis of Biochemical Inhibition Assays

Assay FormatPrincipleAdvantagesDisadvantagesBest For
AlphaLISA® [5]Proximity-based immunoassay. Donor and acceptor beads are brought together by the enzymatic reaction product (e.g., PARylation of a biotinylated substrate), generating a chemiluminescent signal.Homogeneous, highly sensitive, amenable to HTS.Can be prone to compound interference; indirect measurement.Primary screening, IC50 determination.
Fluorescence Polarization (FP) [5]Measures the change in polarization of a small fluorescently-labeled probe. When the probe is bound by a large protein (e.g., PARP trapping on DNA), it tumbles slower, increasing polarization.Homogeneous, provides information on specific mechanisms like PARP trapping.Lower signal window than other methods; requires a suitable fluorescent probe.Orthogonal validation, studying PARP trapping.
Chemiluminescent/Colorimetric ELISA [3][6]A multi-well plate is coated with the enzyme's substrate (e.g., histones for PARP). The enzyme reaction is allowed to proceed, and the product is detected with a specific antibody conjugated to an enzyme like HRP.Robust, well-established, directly measures product formation.Heterogeneous (requires wash steps), lower throughput, higher reagent consumption.Detailed kinetics, validation of hits from primary screens.
Differential Scanning Fluorimetry (DSF) [7][8]Measures the change in the melting temperature (Tm) of a target protein upon ligand binding. A fluorescent dye binds to hydrophobic regions of the protein as it unfolds.Label-free (for the compound), confirms direct binding, can be used for screening.Not a direct measure of inhibition; some compounds may not induce a thermal shift.Hit validation, confirming direct target engagement.

Workflow for Characterizing an Enzyme Inhibitor

G cluster_0 Biochemical Confirmation cluster_1 Biophysical Validation HTS Primary HTS (e.g., AlphaLISA) IC50 IC50 Determination HTS->IC50 Identify Hits Ortho Orthogonal Assay (e.g., FP) IC50->Ortho Validate Potency Mechanism Mechanism of Inhibition Studies Ortho->Mechanism Confirm MoA Binding Direct Binding Assay (e.g., DSF, SPR) Ortho->Binding Confirm Target Engagement caption Workflow: From HTS to Mechanistic Insight. G CRL4 CRL4 E3 Ligase Complex CRBN CRBN CRL4->CRBN part of Ternary CRBN->Ternary Forms Ternary Complex Glue Molecular Glue (this compound) Glue->Ternary Forms Ternary Complex Neosubstrate Neosubstrate (e.g., IKZF1) Proteasome Proteasome Neosubstrate->Proteasome targeted to Neosubstrate->Ternary Forms Ternary Complex Ub Ubiquitin Ub->Neosubstrate Polyubiquitinates Degradation Degradation Products Proteasome->Degradation leads to Ternary->Ub recruits

References

A Comparative Guide to CRBN E3 Ligase Ligands: From the 3-Aminoisoindolin-1-one Scaffold to Next-Generation Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the rational selection of an E3 ubiquitin ligase ligand is a cornerstone of success. Among the hundreds of E3 ligases, Cereblon (CRBN) has emerged as a workhorse, largely due to the availability of well-characterized, cell-permeable small molecule ligands.[1][2] This guide provides an in-depth comparative analysis of ligands derived from the 3-Aminoisoindolin-1-one core, offering researchers a framework for selecting and evaluating the optimal CRBN recruiter for their Proteolysis Targeting Chimera (PROTAC) or molecular glue discovery programs.

We will move beyond a simple catalog of compounds, instead focusing on the causality behind their performance differences, the structural basis for their interaction with CRBN, and the critical experimental methodologies required for their rigorous validation.

The Central Role of CRBN in Targeted Protein Degradation

The Ubiquitin-Proteasome System (UPS) is the cell's primary machinery for protein homeostasis, eliminating misfolded or no-longer-needed proteins.[3] PROTAC technology hijacks this system by using a heterobifunctional molecule to create a proximity-induced ternary complex between a target Protein of Interest (POI) and an E3 ligase.[4][5] This complex facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.

CRBN functions as the substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[3][6] The ligands we will discuss bind directly to CRBN, modulating its substrate specificity. This can either induce the degradation of endogenous "neosubstrates" (a molecular glue effect) or, when incorporated into a PROTAC, recruit a specific POI for degradation.[7]

The Isoindolinone Scaffold: A Privileged Structure for CRBN Recognition

The journey of CRBN ligands begins with the this compound chemical scaffold. This core structure is the foundation for the class of drugs known as immunomodulatory imide drugs (IMiDs). While this compound itself is a building block, its derivatives—thalidomide, lenalidomide, and pomalidomide—are the most widely utilized CRBN ligands in TPD research.[8][9]

G cluster_0 Core Scaffold & Key Derivatives Core This compound (Core Scaffold) Thalidomide Thalidomide Core->Thalidomide Addition of Glutarimide Ring Lenalidomide Lenalidomide Thalidomide->Lenalidomide Addition of Amino Group, Removal of Carbonyl Pomalidomide Pomalidomide Thalidomide->Pomalidomide Addition of Amino Group Iberdomide Iberdomide (CELMoD) Pomalidomide->Iberdomide Structural Modification

Caption: Evolution of CRBN ligands from the core isoindolinone scaffold.

The key interaction occurs via the glutarimide ring of these molecules, which binds within a hydrophobic pocket in CRBN, often referred to as the "tryptophan cage".[10] This binding event reconfigures the substrate-binding surface of CRBN, enabling the recruitment of proteins that do not normally interact with it.[6]

Quantitative Performance Comparison of CRBN Ligands

The efficacy of a CRBN ligand, whether as a molecular glue or as part of a PROTAC, is determined by its binding affinity for CRBN and the stability and cooperativity of the resulting ternary complex. Newer derivatives, often called Cereblon E3 Ligase Modulating Drugs (CELMoDs), such as iberdomide, have been engineered for significantly higher affinity.[11]

LigandCRBN Binding Affinity (Kd or IC50)Key Characteristics & Neosubstrates
Thalidomide ~250 nM (Kd)[1]The original IMiD; lower potency. Neosubstrates include SALL4.
Lenalidomide ~1.0-1.5 µM (Kd)[11]More potent than thalidomide. Degrades IKZF1, IKZF3, and CK1α.[7][12]
Pomalidomide ~1.0-1.5 µM (Kd)[11]More potent than lenalidomide in many contexts. Degrades IKZF1 and IKZF3.[7][12]
Iberdomide ~70-150 nM (Kd)A next-generation CELMoD with ~10-20 fold higher CRBN affinity than lenalidomide/pomalidomide.[11]
Novel Derivatives VariableOften designed to minimize neosubstrate degradation for more selective PROTACs.[9][13]

Note on Data: Binding affinities can vary based on the assay format (e.g., biochemical vs. cellular). The data presented is a representative range from published literature. Researchers should always determine these values empirically for their specific system.

The choice of ligand is a critical design decision. For a PROTAC, a higher affinity ligand like iberdomide might seem superior. However, the thermodynamics of ternary complex formation are complex. Extremely high binary affinity for the E3 ligase can sometimes be detrimental, leading to a "hook effect" where excess PROTAC forms binary complexes (PROTAC-CRBN or PROTAC-POI) that inhibit the formation of the productive ternary complex.[14][15] Therefore, empirical testing is paramount.

The Molecular Glue Effect: An Important Consideration

A crucial aspect of IMiD-based ligands is their intrinsic "molecular glue" activity, which induces the degradation of natural neosubstrates, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][9] This activity is responsible for both the therapeutic effects of IMiDs in multiple myeloma and their potential off-target effects when used in a PROTAC.[13] For some applications, this immunomodulatory effect may be beneficial. For others, where clean degradation of only the intended POI is desired, this can be a liability. Recent research has focused on developing novel isoindolinone ligands that bind CRBN effectively but do not induce degradation of IKZF1/3, offering a more "neutral" CRBN handle for PROTAC development.[9][16]

G cluster_0 Mechanism of CRBN-Mediated Degradation PROTAC PROTAC (POI Ligand-Linker-CRBN Ligand) Ub Ubiquitin PROTAC->Ub Proximity Induces POI Target Protein (POI) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation CRBN CRBN-CUL4 E3 Ligase Complex CRBN->PROTAC Ub->POI Ubiquitination

Caption: PROTAC-induced ternary complex formation and protein degradation.

Experimental Guide: Protocols for Ligand Characterization

As a Senior Application Scientist, I emphasize that robust, reproducible data is the foundation of drug discovery. The choice of assay depends on the question being asked: Are you screening for binders? Measuring thermodynamic parameters? Or confirming degradation in a cellular context?

Biochemical Assays: Quantifying Direct Binding

These assays use purified proteins to measure the direct interaction between a ligand and CRBN.

Protocol 1: Isothermal Titration Calorimetry (ITC)

  • Causality & Expertise: ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction without requiring labels or immobilization. This provides a complete thermodynamic profile of the interaction.[17]

  • Methodology:

    • Sample Preparation: Extensively dialyze purified recombinant human CRBN-DDB1 protein complex and the ligand of interest (e.g., this compound derivative) into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Ensure any co-solvent like DMSO is precisely matched between the protein solution in the cell and the ligand solution in the syringe.

    • Instrument Setup: Equilibrate the ITC instrument to 25°C.

    • Loading: Load the CRBN-DDB1 solution (typically 20-50 µM) into the sample cell and the ligand solution (typically 10-15x the protein concentration) into the injection syringe.

    • Titration: Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection. A control titration of ligand into buffer should also be performed to subtract the heat of dilution.

    • Data Analysis: Integrate the heat peaks from each injection and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, and ΔH.

Cellular Assays: Assessing Performance in a Biological Context

These assays measure the ligand's ability to function within living cells, which is the ultimate test of its utility.

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

  • Causality & Expertise: Targeted degradation requires the formation of a ternary complex. The NanoBRET™ assay provides a direct, quantitative readout of this critical first step in live cells.[18] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a HaloTag®-labeled E3 ligase (acceptor) that is induced by the bifunctional molecule. This allows for real-time monitoring of complex formation and stability.[15]

  • Methodology:

    • Cell Preparation: Co-transfect HEK293T cells with plasmids expressing the POI fused to NanoLuc® and CRBN fused to HaloTag®.

    • Plating: Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

    • Labeling: Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) to the cells and incubate.

    • Compound Treatment: Add the CRBN ligand-containing PROTAC across a range of concentrations to the cells.

    • Substrate Addition: Add the Nano-Glo® Live Cell Substrate (furimazine) to generate the donor luminescent signal.

    • Detection: Immediately read the plate on a luminometer capable of simultaneously measuring filtered donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emission.

    • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A bell-shaped curve when plotting the ratio against PROTAC concentration is characteristic of ternary complex formation and the subsequent "hook effect".[15]

Protocol 3: In-Cell ELISA for Target Engagement

  • Causality & Expertise: Before testing a novel CRBN ligand in a PROTAC, it's essential to confirm it engages CRBN within the cell. This competitive binding assay provides a straightforward method to rank-order the apparent affinity of unlabeled compounds.[9][19] A known PROTAC with a CRBN handle is used as a probe; if the new test ligand binds to CRBN, it will compete with the probe PROTAC and prevent the degradation of its target.

  • Methodology:

    • Cell Plating: Seed cells (e.g., MM.1S multiple myeloma cells) in a 96-well plate.

    • Pre-treatment: Treat the cells with the test CRBN ligand (or DMSO as a control) at a fixed concentration (e.g., 3 µM) for 1 hour. This allows the test ligand to occupy the CRBN binding sites.

    • Probe Treatment: Add a known "probe" PROTAC that degrades a quantifiable target (e.g., an HDAC6 degrader) at a concentration near its DC50 (e.g., 100 nM) for 5 hours.

    • Cell Lysis & Fixing: Wash the cells and fix/permeabilize them (e.g., with 4% formaldehyde and Triton X-100).

    • Immunostaining: Block the wells and incubate with a primary antibody against the probe's target (e.g., anti-HDAC6).

    • Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by the addition of a chemiluminescent HRP substrate.

    • Analysis: Measure luminescence on a plate reader. A high signal indicates that the test ligand successfully competed with the probe PROTAC, preventing target degradation and thus demonstrating cellular CRBN engagement.[9]

G cluster_workflow Workflow: FP Competition Assay start Prepare Assay Plate: - DDB1/CRBN Protein Complex - FITC-Thalidomide Probe add_ligand Add Test Ligand (e.g., this compound derivative) or DMSO Control start->add_ligand incubate Incubate to Reach Equilibrium add_ligand->incubate read_fp Read Fluorescence Polarization on Plate Reader incubate->read_fp analyze Analyze Data: Calculate % Inhibition read_fp->analyze

Caption: Experimental workflow for a Fluorescence Polarization (FP) assay.

Conclusion and Future Directions

The this compound scaffold has given rise to a powerful family of CRBN ligands that are central to the field of targeted protein degradation. The evolution from thalidomide to next-generation CELMoDs like iberdomide demonstrates a clear trend towards higher binding affinity and potency.[11]

For the drug development professional, the choice is not simply about picking the tightest binder. It is a multi-parameter optimization problem that must consider:

  • Binding Affinity and Kinetics: How strongly and for how long does the ligand bind CRBN?

  • Ternary Complex Cooperativity: Does the ligand induce favorable protein-protein interactions between CRBN and the target?

  • Neosubstrate Profile: Is the intrinsic molecular glue activity desirable or a liability for the intended application?

  • Physicochemical Properties: How do modifications affect solubility, permeability, and metabolic stability?[3]

The future of the field lies in expanding the E3 ligase toolbox beyond CRBN and VHL. However, the deep knowledge base surrounding the isoindolinone ligands provides an invaluable blueprint for these efforts. Concurrently, the development of novel, highly selective CRBN ligands that circumvent neosubstrate effects will continue to refine the precision of PROTACs and molecular glues, paving the way for a new generation of targeted therapeutics.

References

A Head-to-Head Comparison of 3-Aminoisoindolin-1-one Analogs in Functional Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the 3-aminoisoindolin-1-one chemical scaffold has emerged as a cornerstone for the development of novel therapeutics.[1][2][3] This guide provides a comprehensive, head-to-head comparison of key analogs of this scaffold, focusing on their performance in critical functional assays. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances and experimental considerations essential for selecting and utilizing these powerful molecules.

The this compound Scaffold: A Gateway to Targeted Protein Degradation

The this compound core is the foundational structure for a class of molecules known as immunomodulatory drugs (IMiDs®) and Cereblon E3 ligase modulators (CELMoDs).[][5] These compounds, including the well-known thalidomide, lenalidomide, and pomalidomide, function as "molecular glues."[6][7] They mediate the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, known as neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome.[][8][9] This targeted protein degradation (TPD) approach offers a powerful strategy to eliminate disease-causing proteins that have been historically challenging to target with conventional inhibitors.[9]

Mechanism of Action: The CRBN-Mediated Degradation Pathway

The functional activity of this compound analogs is intrinsically linked to their ability to modulate the CRL4CRBN E3 ubiquitin ligase complex.[8][10] These small molecules bind to a specific pocket on CRBN, inducing a conformational change that creates a novel binding surface for neosubstrates.[9] This induced proximity between CRBN and the neosubstrate facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation.

CRBN-Mediated Degradation cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation Analog This compound Analog CRBN CRBN Analog->CRBN Binds Analog->CRBN Neosubstrate Neosubstrate CRBN->Neosubstrate Recruits CRBN->Neosubstrate Ub Ub Neosubstrate->Ub Polyubiquitination Neosubstrate->Ub Proteasome 26S Proteasome Ub->Proteasome Recognition Ub->Proteasome Degraded_Protein Degraded Fragments Proteasome->Degraded_Protein Degradation Proteasome->Degraded_Protein

Caption: CRBN-mediated protein degradation pathway.

Head-to-Head Comparison of Key Analogs

While sharing a common scaffold, analogs such as thalidomide, lenalidomide, pomalidomide, and the newer generation CELMoD, iberdomide, exhibit distinct functional profiles. These differences arise from variations in their binding affinity for CRBN and their differential ability to recruit specific neosubstrates.

Comparative Performance in Functional Assays
AnalogCRBN Binding Affinity (IC50)Key Neosubstrates DegradedImmunomodulatory ActivityAnti-proliferative Activity
Thalidomide ~250 nM[11]IKZF1, IKZF3, CK1α, GSPT1ModerateModerate
Lenalidomide ~150 nMIKZF1, IKZF3, CK1αPotentPotent
Pomalidomide ~30 nMIKZF1, IKZF3More potent than Lenalidomide[12]More potent than Lenalidomide[12]
Iberdomide (CC-220) ~15 nM[11]IKZF1, IKZF3Highly PotentHighly Potent

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Key Insights:

  • Binding Affinity Correlates with Potency: There is a clear trend where higher binding affinity to CRBN translates to more potent biological activity. Iberdomide, with the highest affinity, demonstrates superior performance in both immunomodulatory and anti-proliferative assays.[10][13]

  • Differential Neosubstrate Degradation: While all listed analogs induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), the efficiency and spectrum of neosubstrate degradation can vary.[14] This differential degradation profile is a key determinant of their distinct therapeutic and toxicity profiles.

  • Generational Improvements: The evolution from thalidomide to lenalidomide and pomalidomide, and further to iberdomide, reflects a rational drug design approach aimed at enhancing CRBN binding and optimizing neosubstrate degradation for improved therapeutic outcomes.[5][15]

Essential Functional Assays: Protocols and Rationale

The robust characterization of this compound analogs necessitates a suite of well-designed functional assays. Here, we provide detailed protocols for key experiments.

CRBN Binding Assay (Fluorescence Polarization)

Principle: This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled tracer from the CRBN protein.[16][17] A decrease in fluorescence polarization indicates successful competition and binding of the test compound.

FP_Assay cluster_0 High Polarization cluster_1 Low Polarization CRBN_Tracer CRBN + Fluorescent Tracer CRBN_Analog CRBN + Analog CRBN_Tracer->CRBN_Analog Displacement by Analog Free_Tracer Free Fluorescent Tracer

Caption: Principle of the Fluorescence Polarization assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human CRBN protein.

    • Prepare a stock solution of a fluorescently labeled thalidomide analog (tracer).

    • Prepare serial dilutions of the test this compound analogs.

  • Assay Plate Setup:

    • In a 384-well, low-volume, black plate, add the assay buffer.

    • Add the test compounds at various concentrations.

    • Add the fluorescent tracer to all wells.

    • Initiate the reaction by adding the CRBN protein.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ternary Complex Formation Assay (NanoBRET™)

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time detection of protein-protein interactions in living cells.[18] In this context, it is used to quantify the formation of the ternary complex between CRBN, the analog, and the neosubstrate.

Protocol:

  • Cell Line Engineering:

    • Generate a stable cell line co-expressing the neosubstrate fused to a NanoLuc® luciferase and CRBN fused to a HaloTag® ligand.

  • Cell Plating and Treatment:

    • Plate the engineered cells in a 96-well white assay plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate.

    • Treat the cells with serial dilutions of the test analogs.

  • Luminescence Measurement:

    • Add the Nano-Glo® Live Cell Substrate.

    • Measure both donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the analog concentration to determine the EC50 for ternary complex formation.

Neosubstrate Degradation Assay (HiBiT)

Principle: The HiBiT protein tagging system is a sensitive and quantitative method to measure protein abundance in live cells.[14] By endogenously tagging a neosubstrate with the 11-amino-acid HiBiT peptide, its degradation upon treatment with a this compound analog can be precisely quantified.

HiBiT_Assay cluster_0 High Luminescence cluster_1 Low Luminescence (Degradation) HiBiT_Neosubstrate HiBiT-tagged Neosubstrate LgBiT LgBiT HiBiT_Neosubstrate->LgBiT Complementation Degraded_HiBiT Degraded HiBiT-tagged Neosubstrate HiBiT_Neosubstrate->Degraded_HiBiT Analog Treatment

Caption: Principle of the HiBiT assay for protein degradation.

Protocol:

  • Cell Line Generation:

    • Use CRISPR/Cas9 to knock-in the HiBiT tag at the endogenous locus of the neosubstrate of interest (e.g., IKZF1, GSPT1).

  • Cell Treatment:

    • Plate the HiBiT-tagged cells in a 96-well white assay plate.

    • Treat the cells with a dose-response of the this compound analogs for a specified time (e.g., 24 hours).

  • Lysis and Luminescence Detection:

    • Add the Nano-Glo® HiBiT Lytic Detection System, which contains the LgBiT protein subunit and substrate.

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to a vehicle-treated control.

    • Plot the percentage of remaining protein against the analog concentration to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Concluding Remarks

The this compound scaffold has undeniably revolutionized the field of targeted protein degradation. The ability to fine-tune the interaction with CRBN and modulate the recruitment of specific neosubstrates has led to the development of highly potent and selective therapeutics. For researchers in this field, a thorough understanding of the functional differences between these analogs and the application of robust, quantitative assays are paramount for advancing the next generation of molecular glues. This guide provides a foundational framework for these endeavors, empowering scientists to make informed decisions in their research and development programs.

References

A Researcher's Guide to Validating the Mechanism of Action of 3-Aminoisoindolin-1-one-Based Molecular Glues

Author: BenchChem Technical Support Team. Date: January 2026

The 3-aminoisoindolin-1-one chemical scaffold, the core of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, has become a cornerstone in treating hematologic malignancies, particularly multiple myeloma.[1][2] The discovery of their unique mechanism of action—acting as "molecular glues"—has opened a new paradigm in drug development, shifting focus from simple inhibition to targeted protein degradation.[3][4] These molecules function by binding to the Cereblon (CRBN) protein, a substrate receptor for the CULLIN4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[5][6] This binding event allosterically remodels the substrate-binding surface of CRBN, inducing the recruitment of proteins not normally targeted by this E3 ligase, known as "neo-substrates."[5][7] This leads to the polyubiquitination and subsequent proteasomal degradation of these neo-substrates, driving the therapeutic effect.[8][9]

For researchers developing novel molecules based on this scaffold, rigorously validating this specific mechanism of action (MoA) is paramount. This guide provides a systematic, multi-step framework for confirming that a this compound derivative functions as a CRBN-dependent molecular glue. We will detail the critical experiments, explain the scientific rationale behind each step, and present methods for data interpretation, ensuring a scientifically sound validation process.

The Central Hypothesis: A Step-by-Step Validation Workflow

The core hypothesis for a this compound-based molecule is that it mediates the degradation of a specific neo-substrate by hijacking the CRL4^CRBN E3 ligase complex. Validating this involves a logical progression of experiments designed to prove each component of this proposed pathway.

Caption: A high-level workflow for validating the molecular glue mechanism.

Phase 1: Confirming Primary Target Engagement with Cereblon

The foundational step is to demonstrate direct, high-affinity binding of your molecule to its intended primary target, CRBN. Without this interaction, the molecular glue hypothesis is untenable.

Rationale & Experimental Choice

Both biophysical and cellular assays are necessary to build a complete picture of target engagement. Biophysical assays using purified proteins provide quantitative data on binding affinity and kinetics in a controlled environment. Cellular assays confirm that this binding occurs within the complex milieu of a living cell.

Key Methodologies

1. Biophysical Binding Assays:

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters. This is considered a gold-standard for direct binding measurement.

  • Surface Plasmon Resonance (SPR): Immobilizes CRBN on a sensor chip and flows the compound over it. This technique provides real-time kinetics, yielding association (ka) and dissociation (kd) rates, from which the affinity (Kd) is calculated.

  • Fluorescence Polarization (FP): A competitive binding assay where the molecule of interest displaces a fluorescently-labeled thalidomide analog from CRBN, causing a change in polarization.[10][11] This method is high-throughput and suitable for screening.

2. Cellular Target Engagement Assays:

  • Cellular Thermal Shift Assay (CETSA): This assay operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble CRBN remaining is quantified by Western blot or mass spectrometry. A shift to a higher melting temperature in the presence of the compound indicates target engagement.

  • NanoBRET™ Target Engagement Assay: A live-cell proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged CRBN protein by a test compound.[12][13] This provides quantitative affinity data in a physiological context.

Data Interpretation

The goal is to demonstrate a specific and potent interaction. A comparison with known CRBN binders provides essential context.

CompoundBinding Affinity (Kd) to CRBNMethod
Thalidomide~2.5 µMITC
Lenalidomide~1 µMITC
Pomalidomide~0.2 µMITC
Your Molecule To be determined (Specify Method)
Inactive Analog No significant binding (Specify Method)

Note: Kd values are approximate and can vary based on assay conditions. The key is the relative affinity compared to established benchmarks.

Phase 2: Proving Ternary Complex Formation and Identifying the Neo-Substrate

The defining feature of a molecular glue is its ability to induce a protein-protein interaction, forming a ternary complex consisting of the molecule, CRBN, and the neo-substrate.[14] Identifying this neo-substrate is often the most significant discovery step.

Rationale & Experimental Choice

The primary goal is to capture the drug-dependent complex. Immunoprecipitation of the E3 ligase complex followed by mass spectrometry is the most powerful and unbiased method to identify which proteins are recruited in the presence of the drug.

compound Molecular Glue (e.g., Lenalidomide) crbn CRBN compound->crbn Binds neo_substrate Neo-Substrate (e.g., IKZF1) compound->neo_substrate Recruits crl4 CRL4 E3 Ligase Complex crbn->crl4 Part of crbn->neo_substrate Recruits crl4->neo_substrate Ubiquitinates proteasome Proteasome neo_substrate->proteasome Targeted to ub Ubiquitin ub->neo_substrate degradation Degradation proteasome->degradation

Caption: The molecular glue mechanism of 3-aminoisoindolin-1-ones.

Key Methodologies

1. Neo-substrate Identification via Proteomics:

  • Protocol: Immunoprecipitation-Mass Spectrometry (IP-MS):

    • Culture relevant cells (e.g., MM.1S multiple myeloma cells) and treat with either DMSO (vehicle control) or your test compound for a short duration (e.g., 2-4 hours).

    • Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Incubate lysates with an antibody against a core component of the complex, such as CRBN or DDB1.

    • Use protein A/G beads to capture the antibody-protein complexes.

    • Wash extensively to remove non-specific binders.

    • Elute the protein complexes and prepare them for mass spectrometry (e.g., via in-gel or in-solution digestion).

    • Analyze peptides by LC-MS/MS and use quantitative proteomics software to identify proteins that are significantly enriched in the compound-treated sample compared to the control.[9][15]

2. Validation of Ternary Complex Formation:

  • Co-Immunoprecipitation (Co-IP) and Western Blot: Once a putative neo-substrate is identified, validate the drug-dependent interaction. Perform an IP for CRBN and then probe the western blot with an antibody for the neo-substrate. A stronger band for the neo-substrate in the compound-treated lane confirms the induced interaction.[16]

Phase 3: Demonstrating Ubiquitination and Proteasome-Dependent Degradation

After identifying the neo-substrate, the next step is to prove that its recruitment to the E3 ligase leads to its ubiquitination and subsequent degradation by the proteasome.

Rationale & Experimental Choice

A simple loss of protein signal on a western blot is not sufficient proof of degradation. It is crucial to demonstrate that this loss is dependent on the proteasome and is preceded by ubiquitination.

Key Methodologies

1. Confirming Protein Degradation:

  • Protocol: Western Blot Analysis with Controls:

    • Treat cells with your compound across a time course (e.g., 0, 2, 4, 8, 24 hours) and a dose-response range.

    • Include critical control arms:

      • Proteasome Inhibitor Control: Co-treat cells with your compound and a proteasome inhibitor (e.g., MG132, bortezomib). If the protein loss is due to proteasomal degradation, the inhibitor should "rescue" the protein level.

      • NEDDylation Inhibitor Control: The activity of Cullin-RING ligases depends on NEDDylation. Co-treatment with a NEDD8-activating enzyme inhibitor (e.g., MLN4924) should also prevent degradation.[9][16]

      • CRBN Knockdown/Knockout Control: Use shRNA or CRISPR to deplete CRBN. The compound should fail to induce degradation in these cells, proving the effect is CRBN-dependent.

    • Lyse cells, run SDS-PAGE, and blot for the neo-substrate, CRBN (as a loading/target control), and a housekeeping protein (e.g., GAPDH).

2. Demonstrating Ubiquitination:

  • In-Cell Ubiquitination Assay: Treat cells (often overexpressing a tagged version of the neo-substrate) with the compound and a proteasome inhibitor. IP the neo-substrate and then perform a western blot using an antibody against ubiquitin. An increase in high-molecular-weight smears or distinct bands in the compound-treated lane indicates increased polyubiquitination.[8][16]

Phase 4: Linking Neo-Substrate Degradation to Cellular Phenotype

The final and most important validation step is to establish a causal link between the degradation of the identified neo-substrate and the ultimate biological effect of the compound (e.g., anti-cancer activity).

Rationale & Experimental Choice

If the degradation of the neo-substrate is the true MoA, then removing the neo-substrate by other means should mimic the effect of the drug. Conversely, making the neo-substrate resistant to degradation should confer resistance to the drug.

Key Methodologies

1. Phenocopying with Genetic Tools:

  • Use CRISPR/Cas9 or RNAi to knock out or knock down the neo-substrate (e.g., IKZF1).

  • Measure the relevant phenotype (e.g., cell viability, apoptosis, cytokine production).

  • A successful experiment will show that depletion of the neo-substrate produces the same biological outcome as treating the cells with the compound.[17]

2. Rescue Experiments with a Non-degradable Mutant:

  • Identify the specific degron motif on the neo-substrate that is recognized by the drug-CRBN complex. For many known neo-substrates like IKZF1 and IKZF3, this involves a key glutamine residue within a C2H2 zinc finger domain.[16]

  • Create a mutant version of the neo-substrate where this key residue is changed (e.g., Q147H in IKZF3).[15][16]

  • Express this degradation-resistant mutant in cells. These cells should now be resistant to the phenotypic effects of your compound, providing powerful evidence for the on-target MoA.

Conclusion

Validating the mechanism of action for a 3-aminoisoin-dolin-1-one-based molecule is a rigorous, multi-faceted process that goes far beyond simple cell viability assays. By systematically demonstrating direct CRBN engagement, drug-induced ternary complex formation, neo-substrate ubiquitination and degradation, and a clear link between substrate degradation and cellular function, researchers can build a robust and compelling case for the molecular glue mechanism. This comprehensive approach not only satisfies scientific and regulatory scrutiny but also provides deep insights that can guide the development of the next generation of targeted protein degraders.

References

A Senior Application Scientist's Guide to Benchmarking 3-Aminoisoindolin-1-one Derivatives Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The emergence of 3-Aminoisoindolin-1-one derivatives as potent modulators of the ubiquitin-proteasome system has opened new frontiers in therapeutic development. These molecules, acting as "molecular glues," represent a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology, inducing the degradation of previously "undruggable" proteins.[1][2][3][4]

This guide provides an in-depth framework for rigorously benchmarking novel this compound derivatives against established inhibitors. Our focus is not merely on protocol execution but on the strategic rationale behind experimental design, ensuring the generation of robust, reproducible, and insightful data.

The "Molecular Glue" Mechanism: Hijacking the E3 Ligase Machinery

Understanding the mechanism of action is paramount. Unlike traditional inhibitors that block a protein's active site, this compound derivatives function as Cereblon (CRBN) E3 Ligase Modulatory Drugs (CELMoDs).[5][6] The core structure, shared by approved drugs like lenalidomide and pomalidomide, binds to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[6][7][8]

This binding event subtly alters the substrate-binding surface of CRBN, creating a novel interface that recruits "neosubstrates"—proteins not normally targeted by this E3 ligase.[1][8] This induced proximity leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome.[8][9] In multiple myeloma, for instance, this mechanism leads to the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.[10][11][12][13][14][15]

G cluster_1 Ubiquitin-Proteasome System CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Ternary Ternary Complex (CRBN-Molecule-Target) CRBN->Ternary CUL4 CUL4A RBX1 RBX1 CUL4->RBX1 DDB1->CUL4 Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Target Target Protein (e.g., IKZF1/3) Proteasome->Target Degraded Peptides Molecule This compound Derivative Molecule->CRBN Binds & Modulates Molecule->Ternary Target->Ternary Induced Proximity PolyUb Polyubiquitinated Target Ternary->PolyUb Polyubiquitination PolyUb->Proteasome Recognition & Degradation

Figure 1: Mechanism of Action of this compound Derivatives.

A Multi-Tiered Benchmarking Strategy

A robust comparison requires a multi-faceted approach, moving from simple biochemical interactions to complex cellular consequences. This strategy ensures a holistic understanding of a novel derivative's potency, selectivity, and therapeutic potential compared to an established inhibitor (e.g., a kinase inhibitor for a specific cancer target or an immunomodulatory agent like lenalidomide).

G cluster_0 Tier 1: Biochemical & Biophysical Characterization cluster_1 Tier 2: Cellular Potency & Mechanism Validation cluster_2 Tier 3: Functional & Phenotypic Outcomes cluster_3 Tier 4: Selectivity & Off-Target Profiling T1_A Binary Binding Assays (Molecule to CRBN/Target) T1_B Ternary Complex Formation (TR-FRET / AlphaLISA) T1_A->T1_B Confirm individual binding before assessing complex T2_A Target Degradation Assays (Western Blot / Proteomics) T1_B->T2_A Confirming cellular entry and complex formation in situ T2_B Downstream Pathway Analysis (e.g., c-Myc, IRF4 levels) T2_A->T2_B Confirm target loss correlates with pathway effect T3_A Cell Viability & Apoptosis Assays (e.g., CTG, Caspase-Glo) T2_B->T3_A Translating mechanistic effect to cellular phenotype T3_B Immunomodulatory Assays (e.g., IL-2 Production) T3_A->T3_B Link cell death to immune cell activation T4_A Global Proteomics (Identify unintended degradations) T3_A->T4_A Assessing broader cellular impact T4_B Broad Kinase/Enzyme Panels (For traditional inhibitor comparison)

Figure 2: A tiered experimental workflow for benchmarking degraders.

Tier 1: Biochemical & Biophysical Characterization

The Causality: Before assessing degradation, you must confirm that your molecule can physically bridge the E3 ligase and the target protein. A failure at this stage indicates a fundamental flaw in the molecule's design, not a biological resistance mechanism.

Key Experiment: Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method to quantify the formation of the [Target Protein]-[Derivative]-[CRBN] ternary complex in a purified system.[16][17][18][19]

  • Reagent Preparation:

    • Recombinant, His-tagged Target Protein (e.g., IKZF1).

    • Recombinant, GST-tagged CRBN/DDB1 complex.

    • TR-FRET Donor: Terbium (Tb)-conjugated anti-His antibody.

    • TR-FRET Acceptor: Fluorescently-labeled (e.g., d2) anti-GST antibody.

    • Test Compounds: Serial dilutions of the this compound derivative and the established inhibitor.

  • Assay Procedure:

    • In a 384-well assay plate, add a fixed concentration of the His-Target Protein and GST-CRBN/DDB1 complex.

    • Add the serially diluted test compounds to the wells. Include "no compound" (DMSO vehicle) and "no protein" controls.

    • Incubate for 60 minutes at room temperature to allow for complex formation.

    • Add the antibody mix (Tb-anti-His and d2-anti-GST) to all wells.

    • Incubate for a further 120-180 minutes in the dark.[16][17]

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) * 10,000.

  • Data Analysis:

    • Plot the TR-FRET ratio against the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 (the concentration at which 50% of the maximal complex formation is achieved).

Tier 2: Cellular Potency & Mechanism Validation

The Causality: A molecule that forms a ternary complex biochemically must also do so within the complex milieu of a cell to induce degradation. This tier validates the primary mechanism of action in a biologically relevant context.

Key Experiment: Quantitative Western Blot for Target Degradation

Western blotting provides direct, visual, and quantifiable evidence of target protein loss.[9] It is the gold-standard initial assay for confirming degradation.[20][21]

  • Cell Culture and Treatment:

    • Seed relevant cells (e.g., MM.1S multiple myeloma cells) at an appropriate density.

    • Treat cells with a dose-response of the this compound derivative and the established inhibitor for a set time (e.g., 4, 8, 24 hours). Include a vehicle (DMSO) control.

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane) and prepare with Laemmli buffer.

    • Separate proteins on a polyacrylamide gel via SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein (e.g., anti-IKZF1) overnight at 4°C.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Simultaneously, probe for a loading control (e.g., GAPDH, β-Actin, or total protein stain) to normalize for loading variations.[22]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

    • Perform densitometry analysis to quantify the band intensity for the target protein and the loading control.[23]

    • Calculate the percentage of protein remaining relative to the vehicle control. Plot this against compound concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[9]

Tier 3: Functional & Phenotypic Outcomes

The Causality: Target protein degradation should translate into a desired biological outcome, such as cancer cell death or immune cell activation. This tier connects the molecular event to a therapeutic phenotype.

Key Experiment: Cell Viability Assay

Cell viability assays measure the overall health of a cell population after treatment and are fundamental for assessing the anti-proliferative or cytotoxic effects of a compound.[24][25]

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the novel derivative and the established inhibitor. Include vehicle controls.

  • Incubation: Incubate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Assay Reagent Addition: Equilibrate the plate and the luminescent assay reagent to room temperature. Add the reagent to each well (the volume is typically equal to the culture medium volume).

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated cells (100% viability). Plot the percentage of viability against compound concentration and fit to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Data Interpretation: A Comparative Summary

The ultimate goal is a head-to-head comparison. Summarizing the data in a clear, tabular format allows for rapid assessment of the novel derivative's performance against the established benchmark.

ParameterAssayNovel Derivative "AMD-X"Established Inhibitor "Inhib-Y"Rationale for Comparison
Ternary Complex EC50 TR-FRET15 nMN/AMeasures the efficiency of the derivative in forming the crucial degradation complex. Not applicable to a traditional inhibitor.
Target Degradation DC50 Western Blot25 nMNo DegradationQuantifies the cellular potency for target elimination. The inhibitor is not expected to cause degradation.
Target Inhibition IC50 Biochemical Assay>10,000 nM20 nMConfirms the derivative does not act as a traditional inhibitor. Compares the potency of the established inhibitor.
Cell Viability IC50 CellTiter-Glo50 nM45 nMProvides a direct comparison of the overall phenotypic effect (e.g., anti-cancer activity) of both compounds.
Max Degradation (Dmax) Western Blot95%0%Measures the efficacy of degradation. A high Dmax is critical for a degrader's therapeutic hypothesis.
Selectivity ProteomicsHigh (Target-specific)Moderate (Known off-targets)Assesses the global impact on the proteome, highlighting potential for off-target toxicities.

Conclusion: Synthesizing the Evidence

Benchmarking a this compound derivative is not a linear process of simply comparing IC50 values. It requires a nuanced, mechanistically-grounded approach. A successful novel derivative will demonstrate potent ternary complex formation, leading to efficient and deep degradation of the target protein in cells. This degradation must then translate into a potent and desired phenotypic outcome, such as cell death, that is comparable or superior to the established inhibitor.

Crucially, the advantage of a degrader often lies in its novel mechanism, enabling the targeting of non-enzymatic protein functions or overcoming resistance mechanisms that plague traditional inhibitors.[2][3] Therefore, the ultimate assessment should weigh not just potency (DC50 vs. IC50) but also efficacy (Dmax), selectivity, and the potential to address unmet clinical needs where traditional inhibition has failed. This comprehensive, evidence-based approach is the cornerstone of advancing this exciting new class of therapeutics from the bench to the clinic.

References

Establishing In Vitro and In Vivo Correlation for 3-Aminoisoindolin-1-one Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for the biological activity of 3-Aminoisoindolin-1-one and its analogs. As a core structural motif in immunomodulatory drugs (IMiDs), understanding the translational pharmacology of these compounds is paramount for efficient drug development.[1][2] This document moves beyond rigid templates, offering a logically structured narrative that explains the causality behind experimental choices, ensuring that each step contributes to a self-validating system for assessing compound activity from the benchtop to preclinical models.

The Central Challenge: Bridging the In Vitro-In Vivo Gap

The primary goal of an IVIVC is to create a predictive mathematical model that relates an in vitro property of a drug to a relevant in vivo response.[3][4][5] While traditionally applied to correlate drug dissolution with pharmacokinetic profiles, a more nuanced approach is required to correlate in vitro potency with in vivo pharmacodynamic efficacy.[1][6][7] For a compound like this compound, this means quantitatively linking its molecular-level activity (e.g., enzyme inhibition, target protein degradation) to its therapeutic effect in a living system (e.g., reduction of inflammation).

This guide will delineate a workflow to establish a Level A IVIVC, which represents a point-to-point correlation between in vitro and in vivo data.[4][8] Such a correlation is invaluable, serving as a surrogate for extensive in vivo studies and accelerating the optimization of lead compounds.[4][9]

Mechanistic Grounding: The Role of Cereblon

This compound is the foundational scaffold for thalidomide and its more potent analogs, lenalidomide and pomalidomide.[1] The primary molecular target of these molecules is the E3 ubiquitin ligase Cereblon (CRBN).[1][2] Binding of these compounds to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the Ikaros family zinc finger transcription factors IKZF1 and IKZF3.[10][11][12][13] The degradation of these transcription factors is a key event that underlies the immunomodulatory and anti-inflammatory effects of these compounds, including the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][14]

Part 1: In Vitro Characterization - Quantifying Molecular Activity

The initial phase of establishing an IVIVC involves a comprehensive in vitro characterization of the compound's activity. This requires a multi-pronged approach to measure target engagement, downstream functional consequences, and cellular-level efficacy.

Primary Target Engagement: Cereblon Binding Affinity

To establish a direct link between the compound and its primary target, a competitive binding assay is essential. This assay will determine the binding affinity (Ki) of this compound and its analogs for Cereblon.

This protocol is adapted from commercially available Cereblon binding assay kits.[15][16][17]

  • Reagents and Materials:

    • Recombinant GST-tagged human Cereblon (CRBN) protein.

    • Thalidomide-Red (or another suitable fluorescently labeled CRBN ligand).

    • Anti-GST antibody labeled with Europium cryptate (donor fluorophore).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 200 mM NaCl, 0.1% BSA).

    • This compound and analog compounds.

    • Low-volume 384-well white plates.

    • HTRF-compatible microplate reader.

  • Procedure:

    • Prepare a serial dilution of the test compounds (e.g., 11-point, 1:3 dilution series) in assay buffer.

    • In a 384-well plate, add 5 µL of each compound dilution.

    • Add 5 µL of a solution containing GST-CRBN to each well.

    • Add 10 µL of a pre-mixed solution of anti-GST-Europium cryptate and Thalidomide-Red.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader at 620 nm (for the donor) and 665 nm (for the acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm/620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.[18]

Downstream Functional Activity: IKZF1/3 Degradation

Quantifying the degradation of the neo-substrates IKZF1 and IKZF3 provides a direct measure of the functional consequence of Cereblon binding. Western blotting is a standard method for this assessment.[11][17][19][20]

  • Cell Culture and Treatment:

    • Culture a multiple myeloma cell line (e.g., MM.1S) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound or its analogs for 4-24 hours.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of IKZF1 and IKZF3 bands to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 (concentration required for 50% degradation).

Cellular Efficacy: Inhibition of TNF-α Secretion

The anti-inflammatory activity of this compound can be quantified by its ability to inhibit the release of TNF-α from immune cells stimulated with lipopolysaccharide (LPS).[14][21]

  • PBMC Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Treatment and Stimulation:

    • Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C in a CO2 incubator.[22][23]

  • TNF-α Quantification:

    • Centrifuge the plate and collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC50 value for TNF-α inhibition.

Comparative In Vitro Data Summary

The following table presents hypothetical, yet realistic, comparative data for this compound and two structural analogs, illustrating how in vitro performance can be objectively compared.

CompoundCRBN Binding Ki (µM)IKZF1 Degradation DC50 (µM)TNF-α Inhibition IC50 (µM)
This compound 15.225.830.5
Analog A (Fluorinated) 2.85.16.3
Analog B (Methylated) 8.912.415.1

Part 2: In Vivo Validation - Assessing Anti-Inflammatory Efficacy

The next critical step is to evaluate the in vivo efficacy of the compounds in a relevant animal model of inflammation. The carrageenan-induced paw edema model in rodents is a well-established and reproducible assay for acute inflammation.[5][7][15][24][25]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals:

    • Male Wistar or Sprague-Dawley rats (180-220 g).

    • Acclimatize the animals for at least one week before the experiment.

  • Compound Administration:

    • Group the animals randomly (n=6-8 per group).

    • Administer the test compounds (e.g., intraperitoneally or orally) at various doses 30-60 minutes before the carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin, 5 mg/kg) should be included.[25]

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[25]

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[25]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.

    • Determine the ED50 (the dose that causes 50% inhibition of edema) at the time of peak inflammation (usually 3-4 hours).

Comparative In Vivo Data Summary

This table provides a hypothetical comparison of the in vivo anti-inflammatory efficacy of the compounds.

CompoundRoute of AdministrationPeak Edema Inhibition (at 3h)ED50 (mg/kg)
This compound Intraperitoneal45% at 50 mg/kg55.2
Analog A (Fluorinated) Intraperitoneal75% at 20 mg/kg12.8
Analog B (Methylated) Intraperitoneal60% at 30 mg/kg24.5

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The final and most crucial step is to correlate the in vitro potency with the in vivo efficacy. For this pharmacodynamic IVIVC, we will plot the in vitro IC50/DC50 values against the in vivo ED50 values.

IVIVC Workflow and Analysis
  • Data Compilation: Gather the in vitro potency data (CRBN Binding Ki, IKZF1 Degradation DC50, TNF-α Inhibition IC50) and the in vivo efficacy data (ED50 from the paw edema model) for all tested compounds.

  • Correlation Plotting:

    • Create scatter plots of the in vitro parameters (on the x-axis) versus the in vivo parameter (on the y-axis). It is often useful to use a logarithmic scale for both axes.

    • For example, plot log(TNF-α IC50) vs. log(ED50).

  • Mathematical Modeling:

    • Perform a linear regression analysis on the plotted data.

    • Determine the correlation coefficient (R²) to assess the strength of the correlation. An R² value close to 1 indicates a strong correlation.

    • The resulting equation of the line (y = mx + c) represents the IVIVC model.

  • Model Validation:

    • Internal Validation: Use the same data set that was used to create the model to predict the in vivo efficacy from the in vitro data. Calculate the prediction error (%PE) for each compound. A model is generally considered predictive if the average %PE is within acceptable limits (e.g., <15-20%).[8][26]

    • External Validation: Synthesize and test a new set of analog compounds. Use the established IVIVC model to predict their in vivo efficacy based on their in vitro data. Then, perform the in vivo experiments and compare the observed efficacy with the predicted values to calculate the %PE.

Visualizing the IVIVC

A strong linear correlation between the in vitro inhibition of TNF-α and the in vivo reduction of paw edema would be a powerful predictive tool.

Hypothetical IVIVC Plot Data:

Compoundlog(TNF-α IC50)log(ED50)
This compound 1.481.74
Analog A (Fluorinated) 0.801.11
Analog B (Methylated) 1.181.39
Analog C 1.051.25
Analog D 0.951.19

A linear regression of this data would yield a high R² value, indicating a predictive relationship.

Visualizations

Signaling Pathway of this compound

G cluster_0 Cellular Environment cluster_1 Degradation Pathway cluster_2 Inflammatory Response This compound This compound CRBN CRBN This compound->CRBN Binds E3_Ligase E3 Ubiquitin Ligase Complex CRBN->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase CUL4 CUL4 CUL4->E3_Ligase ROC1 ROC1 ROC1->E3_Ligase IKZF1_IKZF3 IKZF1/IKZF3 E3_Ligase->IKZF1_IKZF3 Recruits Ub Ubiquitin IKZF1_IKZF3->Ub Ubiquitination TNFa_mRNA TNF-α mRNA IKZF1_IKZF3->TNFa_mRNA Represses Transcription Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Degradation->TNFa_mRNA De-repression TNFa_Protein TNF-α Protein TNFa_mRNA->TNFa_Protein Translation Inflammation Inflammation TNFa_Protein->Inflammation

Caption: Mechanism of this compound action.

Experimental Workflow for IVIVC Establishment

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_ivivc IVIVC Analysis Assay1 Cereblon Binding Assay (Determine Ki) Correlate Correlate In Vitro Potency (IC50/DC50/Ki) with In Vivo Efficacy (ED50) Assay1->Correlate Assay2 IKZF1/3 Degradation Assay (Determine DC50) Assay2->Correlate Assay3 TNF-α Inhibition Assay (Determine IC50) Assay3->Correlate Model Carrageenan-Induced Paw Edema (Determine ED50) Model->Correlate ModelDev Develop Predictive Model (y = mx + c) Correlate->ModelDev Validate Internal & External Validation (Calculate %PE) ModelDev->Validate

Caption: Workflow for establishing a pharmacodynamic IVIVC.

Conclusion

Establishing a robust in vitro-in vivo correlation for the activity of this compound and its derivatives is a scientifically rigorous process that provides immense value in drug development. By systematically quantifying target engagement, downstream functional outcomes, and cellular efficacy in vitro, and correlating these parameters with in vivo anti-inflammatory activity, researchers can build a powerful predictive model. This guide provides a detailed, mechanistically-grounded framework to achieve this, enabling more informed decision-making, efficient resource allocation, and the accelerated development of novel therapeutics.

References

The 3-Aminoisoindolin-1-one Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 3-aminoisoindolin-1-one core is a deceptively simple heterocyclic structure that has emerged as a powerhouse in medicinal chemistry. Its true potential lies in its remarkable versatility as a privileged scaffold, capable of being decorated with a variety of functional groups to yield analogs with a wide spectrum of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their development as potent and selective modulators of key biological targets implicated in cancer and inflammatory diseases. We will delve into the nuances of their interactions with Cereblon, Poly(ADP-ribose) polymerase (PARP), and Phosphoinositide 3-kinase (PI3K), offering insights into the rational design of these impactful therapeutic agents.

The this compound Core: A Foundation for Diverse Bioactivity

The isoindolin-1-one framework itself is a key structural motif found in a number of bioactive molecules.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement for appended substituents, facilitating specific interactions with protein targets. The presence of the lactam functionality and the amino group at the 3-position are crucial for establishing key hydrogen bonding and other non-covalent interactions within the binding pockets of target proteins. The true elegance of this scaffold lies in the ability to readily modify its periphery to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide will explore three major classes of this compound analogs that have garnered significant attention in the field of drug discovery:

  • Cereblon (CRBN) Modulators: This class includes the renowned immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, which have revolutionized the treatment of multiple myeloma.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: These agents represent a targeted approach to cancer therapy, exploiting the concept of synthetic lethality in tumors with deficiencies in DNA repair mechanisms.

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: Targeting the PI3K signaling pathway is a promising strategy for the treatment of various cancers and inflammatory conditions.

Cereblon Modulators: Hijacking the Ubiquitin-Proteasome System

The discovery that the this compound derivative, thalidomide, and its analogs, lenalidomide and pomalidomide, exert their therapeutic effects by binding to Cereblon (CRBN) was a landmark in pharmacology.[2][3] CRBN is the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, which is responsible for tagging proteins for degradation by the proteasome.[4][5] By binding to CRBN, these "molecular glue" degraders effectively hijack the E3 ligase, inducing the ubiquitination and subsequent degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[1]

Structure-Activity Relationship of Cereblon Modulators

The SAR of CRBN modulators based on the this compound scaffold is well-defined, with key contributions from both the isoindolinone core and the substituent at the 2-position.

  • The Phthaloyl Ring: The isoindolin-1,3-dione moiety is a critical component for CRBN binding. Modifications to this ring can significantly impact activity. For instance, the addition of an amino group at the 4-position of the phthaloyl ring in lenalidomide enhances its immunomodulatory and anti-proliferative activities compared to thalidomide.[6]

  • The Glutarimide Ring: The (S)-glutarimide ring at the 2-position of the isoindolinone core is essential for the recruitment of neosubstrates to the CRBN-drug complex. The chirality at the 3-position of the glutarimide is crucial, with the (S)-enantiomer being the active form.

  • Substitutions on the Phthaloyl Ring: As demonstrated in the development of pomalidomide, the introduction of an amino group at the 4-position of the phthaloyl ring, in conjunction with the glutarimide moiety, leads to a significant increase in potency.[6]

The following table summarizes the comparative activity of key this compound-based CRBN modulators.

CompoundR1R2Antiproliferative Activity (NCI-H929, IC50)TNF-α Inhibition (LPS-stimulated PBMC, IC50)CRBN Binding Affinity (IC50)
LenalidomideHNH2~1 µM0.13 ± 0.02 µM[7]1.69 µM[7]
Pomalidomide=ONH2~0.1 µMPotent[6]High
Compound 10aH (on isoquinoline-1,3-dione)H (on isoquinoline-1,3-dione)2.25 µM[7]0.76 ± 0.08 µM[7]4.83 µM[7]
Signaling Pathway

The binding of a this compound modulator to CRBN initiates a cascade of events leading to the degradation of target proteins. This process is depicted in the following diagram.

G cluster_0 Cellular Environment CRBN_Modulator This compound Modulator CRBN Cereblon (CRBN) CRBN_Modulator->CRBN Binds to E3_Ligase CRL4-CRBN E3 Ligase Complex CRBN->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase CUL4 CUL4 CUL4->E3_Ligase RBX1 RBX1 RBX1->E3_Ligase Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) E3_Ligase->Neosubstrate Recruits Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for degradation Ub Ubiquitin Ub->Neosubstrate Ubiquitination Degradation Protein Degradation Proteasome->Degradation

Caption: Cereblon-mediated protein degradation pathway.

Experimental Protocols

A general procedure for the synthesis of 3-((nitrophenyl)amino)isoindolin-1-one derivatives is as follows:[8]

  • Dissolve 2-cyanobenzaldehyde (2.50 mmol) and the desired 2-nitroaniline derivative (1 mmol) in 1 mL of dichloromethane (DCM).

  • Warm the mixture for 1 minute to ensure complete dissolution of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Add 0.4 mL of 5% potassium hydroxide (KOH) in methanol (MeOH). The solution will turn red, and heat will be released just before a yellow paste forms.

  • Collect the product by suction filtration and wash with water and cold methanol.

The inhibitory effect of the synthesized compounds on TNF-α production can be evaluated in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[7]

  • Plate THP-1 cells at a density of 4.8 × 10^4 cells in 200 µl of culture medium per well in a 96-well plate.[9]

  • Add 25 µl of culture medium with or without the test compound to each well.

  • Stimulate the cells with LPS at a final concentration of 1 µg/ml.

  • After 17 hours of incubation at 37°C, collect the cell culture supernatants.

  • Measure the concentration of human TNF-α in the supernatants using a commercially available human TNF-α immunoassay kit (e.g., from R&D Systems).

PARP Inhibitors: Exploiting Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in DNA repair, particularly in the base excision repair (BER) pathway.[10][11] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA double-strand breaks, ultimately resulting in cell death. This concept, known as synthetic lethality, has been successfully exploited in the development of PARP inhibitors for the treatment of various cancers. The this compound scaffold has emerged as a promising pharmacophore for the design of potent and selective PARP inhibitors.[12]

Structure-Activity Relationship of this compound PARP Inhibitors

The SAR of this compound-based PARP inhibitors is centered around mimicking the nicotinamide moiety of the PARP substrate, NAD+.

  • The Isoindolinone Core: The lactam moiety of the isoindolinone scaffold acts as a nicotinamide mimic, forming key hydrogen bonds with the active site residues of PARP.

  • Substitutions at the Lactam Nitrogen (N2): SAR studies have shown that the nature of the substituent at the lactam nitrogen is crucial for cellular potency. Secondary or tertiary amines at this position have been found to be important for activity.[12]

  • The 4-Carboxamide Group: The presence of a carboxamide group at the 4-position of the isoindolinone ring is a common feature in potent PARP inhibitors. This group can form a seven-membered intramolecular hydrogen bond with the lactam carbonyl, which helps to lock the molecule in a planar conformation that is favorable for binding to the PARP active site.[12]

The following table presents the SAR of a series of 3-oxoisoindoline-4-carboxamide PARP inhibitors.

CompoundR Group at Lactam NitrogenPARP-1 Inhibition (IC50)Cellular Activity (IC50)
1a H>10 µM>10 µM
1b Methyl0.2 µM1.5 µM
1e Piperidine0.03 µM0.1 µM

Data is conceptually represented based on findings in the literature.[12]

Signaling Pathway

PARP1 plays a central role in the base excision repair pathway, which is responsible for repairing single-strand DNA breaks. The inhibition of PARP1 disrupts this process, leading to the accumulation of DNA damage.

G cluster_0 DNA Damage Response SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Recruits DSB Double-Strand Break (DSB) SSB->DSB Leads to (if unrepaired) PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation Catalyzes PARP_Inhibitor This compound PARP Inhibitor PARP_Inhibitor->PARP1 Inhibits BER_Complex Base Excision Repair (BER) Complex (XRCC1, Lig3, etc.) PARylation->BER_Complex Recruits Repair DNA Repair BER_Complex->Repair Cell_Death Cell Death DSB->Cell_Death In HR-deficient cells

Caption: PARP1's role in Base Excision Repair and the effect of its inhibition.

Experimental Protocols

The activity of PARP can be measured using a colorimetric assay that detects the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins.[6]

  • Prepare cell or tissue lysates.

  • Add the lysates to a histone-coated 96-well plate.

  • Initiate the PARP reaction by adding a reaction mixture containing biotinylated NAD+.

  • Incubate the plate to allow for the PARylation of histones.

  • Wash the plate to remove unincorporated reagents.

  • Add streptavidin-HRP to the wells and incubate.

  • Wash the plate and add a colorimetric HRP substrate.

  • Measure the absorbance at the appropriate wavelength to quantify PARP activity.

PI3K Inhibitors: Targeting a Central Signaling Node in Cancer

The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[13] Dysregulation of this pathway is a common event in many types of cancer, making PI3K an attractive therapeutic target. The this compound scaffold has been explored for the development of PI3K inhibitors, with a particular focus on achieving isoform selectivity.[14]

Structure-Activity Relationship of this compound PI3K Inhibitors

The development of this compound-based PI3K inhibitors has focused on optimizing interactions within the ATP-binding pocket of the enzyme.

  • The Isoindolinone Core: This scaffold serves as a hinge-binding motif, forming key interactions with the backbone of the PI3K hinge region.

  • Substitutions on the Phenyl Ring: Modifications to the phenyl ring of the isoindolinone core can be used to achieve isoform selectivity. For example, bulky substituents may be better accommodated in the active site of one isoform over another.

  • The 3-Amino Substituent: The nature of the substituent on the 3-amino group is critical for potency and selectivity. This substituent often extends into the affinity pocket of the enzyme, and its chemical properties (e.g., size, polarity, hydrogen bonding potential) can be tailored to optimize interactions with specific PI3K isoforms.[14]

The following table provides a conceptual overview of the SAR for a series of isoindolin-1-one derivatives as PI3Kγ inhibitors.

CompoundSubstitution at 3-Amino PositionPI3Kγ Inhibition (pIC50)
Analog 1 Small alkyl groupModerate
Analog 2 Aromatic ringHigh
Analog 3 Heterocyclic ring with H-bond donor/acceptorVery High

Data is conceptually represented based on findings in the literature.[14]

Signaling Pathway

The PI3K pathway is a complex signaling cascade that is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).

G cluster_0 PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PI3K_Inhibitor This compound PI3K Inhibitor PI3K_Inhibitor->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates Downstream Downstream Effectors (mTOR, etc.) AKT->Downstream Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation

Caption: Overview of the PI3K signaling pathway and the point of inhibition.

Experimental Protocols

The activity of PI3Kγ can be measured using a kinase assay kit, such as the ADP-Glo™ Kinase Assay.[15]

  • Prepare a reaction mixture containing the PI3Kγ enzyme, a lipid substrate (e.g., PI(4,5)P2), and ATP in a kinase assay buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction and incubate at room temperature.

  • Stop the reaction and add the ADP-Glo™ reagent to convert the ADP generated during the kinase reaction into a luminescent signal.

  • Measure the luminescence to determine the extent of PI3Kγ inhibition.

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutics. The successful clinical translation of CRBN modulators and PARP inhibitors based on this core structure is a testament to its versatility and drug-like properties. The ongoing exploration of this scaffold for the inhibition of other important biological targets, such as PI3K, highlights its enduring relevance in medicinal chemistry.

Future research in this area will likely focus on:

  • Improving Isoform Selectivity: For targets such as PI3K, achieving a high degree of isoform selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

  • Developing Novel Analogs with Improved Pharmacokinetic Properties: Optimizing properties such as oral bioavailability, metabolic stability, and tissue distribution will be key to the successful development of new drugs based on this scaffold.

  • Exploring New Biological Targets: The inherent versatility of the this compound core suggests that it may be amenable to the development of inhibitors for a wide range of other protein targets.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, 3-aminoisoindolin-1-one derivatives have emerged as a pivotal class of small molecules. These compounds, famously exemplified by thalidomide and its analogs lenalidomide and pomalidomide, function as "molecular glues," redirecting the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Their therapeutic success, particularly in hematological malignancies, is intrinsically linked to their ability to modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] However, the therapeutic window of these derivatives is critically dependent on their selectivity. Off-target effects can lead to unforeseen toxicities and diminish clinical efficacy.[5][6]

This comprehensive guide provides an in-depth comparison of the selectivity profiles of various this compound derivatives against related targets. We will delve into the experimental methodologies used to assess selectivity, present comparative data, and offer insights into the structural determinants of target engagement. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of developing next-generation molecular glues with improved selectivity and therapeutic potential.

The Criticality of Selectivity in Targeted Protein Degradation

Targeted protein degradation harnesses the ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[7][8] Molecular glues, such as the this compound derivatives, mediate the formation of a ternary complex between the E3 ligase (in this case, CRBN), the POI, and the degrader molecule itself.[9][10] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[9]

The selectivity of this process is paramount. A non-selective derivative might induce the degradation of unintended proteins, leading to cellular toxicity.[6] Conversely, a highly selective compound will primarily degrade the intended target, maximizing therapeutic benefit while minimizing adverse effects. Therefore, rigorous selectivity profiling is a cornerstone of the development of these next-generation therapeutics.[11][12]

Key Targets and Off-Targets for this compound Derivatives

The primary target of the immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide is the Cereblon (CRBN) E3 ubiquitin ligase .[2][4] By binding to CRBN, these molecules alter its substrate specificity, leading to the recruitment and degradation of so-called "neosubstrates." Key neosubstrates with therapeutic relevance include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) , which are critical for the survival of multiple myeloma cells.[1][4]

However, the landscape of potential off-targets is vast and includes:

  • Other E3 Ligases: While IMiDs show a strong preference for CRBN, the potential for interaction with other E3 ligases must be evaluated.

  • Kinases: Due to the prevalence of kinase inhibitors in drug discovery, and the ATP-binding pocket similarities across the kinome, kinases are a common class of off-targets for many small molecules.[13][14] Profiling against a broad kinase panel is a standard and necessary step.[11][12][15]

  • Other Zinc Finger Transcription Factors: Given that IKZF1 and IKZF3 are zinc finger proteins, other members of this large family could be potential neosubstrates.

  • Unintended Neosubstrates: The full spectrum of proteins that can be targeted for degradation by IMiD-CRBN complexes is still an active area of research. Mass spectrometry-based proteomics is a powerful tool for identifying these unintended targets.[16]

Comparative Selectivity Profiles: A Data-Driven Analysis

The following table summarizes the selectivity data for representative this compound derivatives against their primary targets and key off-targets. This data is compiled from various sources and is intended to provide a comparative overview. Note: The specific values can vary depending on the assay conditions and cell type used.

DerivativePrimary TargetIC50/DC50 (Primary Target)Key NeosubstratesOff-Target Examples (and activity)Reference
Thalidomide Cereblon (CRBN)~1 µM (binding)IKZF1, IKZF3, CK1αTNF-α production (inhibits)[2]
Lenalidomide Cereblon (CRBN)~250 nM (binding)IKZF1, IKZF3TNF-α production (inhibits)[4][17]
Pomalidomide Cereblon (CRBN)~30 nM (binding)IKZF1, IKZF3TNF-α production (inhibits)[4][17]
Iberdomide (CC-220) Cereblon (CRBN)~15 nM (binding)Ikaros (IKZF1), Aiolos (IKZF3)Highly selective for IKZF1/3 degradation[3]
Mezigdomide (CC-92480) Cereblon (CRBN)Potent binderIkaros (IKZF1), Aiolos (IKZF3)Enhanced degradation of IKZF1/3 compared to pomalidomide[3]

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Experimental Workflows for Selectivity Profiling

A robust selectivity profiling workflow involves a tiered approach, starting with broad screening and progressing to more focused, quantitative assays.

Caption: Tiered workflow for selectivity profiling of this compound derivatives.

Detailed Experimental Protocols

Protocol 1: NanoBRET™ Target Engagement Assay for Cereblon

This assay quantitatively measures the engagement of a test compound with Cereblon in live cells.[8]

Principle: The assay utilizes a Cereblon protein tagged with NanoLuc® luciferase and a fluorescent tracer that binds to the same site as the this compound derivatives. Compound binding to Cereblon displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[9][18]

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with plasmids encoding for NanoLuc®-Cereblon fusion protein and a HaloTag®-IKZF1 fusion protein (as a neosubstrate control) using a suitable transfection reagent.

    • Incubate for 24 hours post-transfection.

  • Assay Preparation:

    • Harvest and resuspend the transfected cells in Opti-MEM™ I Reduced Serum Medium.

    • Add the HaloTag® NanoBRET® 618 Ligand (fluorescent tracer) to the cell suspension at the recommended concentration.

    • Prepare a serial dilution of the test this compound derivative in DMSO, followed by dilution in Opti-MEM.

  • Assay Execution:

    • Dispense the cell suspension containing the tracer into a white, 384-well assay plate.

    • Add the serially diluted test compound to the wells. Include vehicle control (DMSO) and a positive control (e.g., pomalidomide).

    • Add the NanoBRET® Nano-Glo® Substrate to all wells.

    • Incubate the plate at 37°C and 5% CO2 for 2 hours.

  • Data Acquisition and Analysis:

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader equipped for BRET measurements.[18]

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay

This biochemical assay measures the activity of a large panel of kinases in the presence of the test compound.[19][20]

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a compound indicates inhibition of the kinase.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform a serial dilution of the compound to achieve the desired final concentrations for the assay.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase reaction buffer, the specific kinase to be tested, its corresponding substrate, and ATP.

    • Add the test compound at various concentrations to the reaction wells. Include a positive control inhibitor and a no-compound control.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[5]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value for any kinases that show significant inhibition.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of this compound derivatives in inducing the degradation of neosubstrates like Ikaros and Aiolos.

IMiD_Mechanism cluster_CRBN CRBN E3 Ligase Complex cluster_Ub Ubiquitination Machinery CRBN Cereblon (CRBN) DDB1 DDB1 CUL4A CUL4A Rbx1 Rbx1 Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) Rbx1->Neosubstrate poly-ubiquitinates E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 E2->Rbx1 Ub Ubiquitin (Ub) Ub->E1 IMiD This compound (e.g., Lenalidomide) IMiD->CRBN binds Neosubstrate->CRBN recruited by IMiD Proteasome 26S Proteasome Neosubstrate->Proteasome targeted to Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound derivatives.

Conclusion and Future Directions

The selectivity profile of this compound derivatives is a critical determinant of their therapeutic success. As our understanding of the Cereblon E3 ligase and the scope of its neosubstrates expands, so too will our ability to design more selective and potent molecular glues. The systematic application of the biochemical and cellular assays outlined in this guide is essential for the rigorous characterization of these promising therapeutic agents. Future efforts will likely focus on developing derivatives that can recruit novel E3 ligases, thereby expanding the landscape of degradable targets and offering new avenues for treating a wider range of diseases.

References

A Comparative Guide to Next-Generation 3-Aminoisoindolin-1-one-Based PROTACs Versus Traditional Thalidomide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. By hijacking the cell's intrinsic ubiquitin-proteasome system, these heterobifunctional molecules enable the selective degradation of previously "undruggable" proteins.[1][2] The choice of E3 ligase recruiter is a critical determinant of a PROTAC's efficacy and safety profile. For years, derivatives of thalidomide, such as lenalidomide and pomalidomide, have been the cornerstone for recruiting the Cereblon (CRBN) E3 ligase.[3][4]

However, the very mechanism that makes these immunomodulatory drugs (IMiDs) effective—their ability to act as "molecular glues"—is also the source of their primary liability: the degradation of endogenous "neosubstrates," leading to potential off-target effects and toxicities.[5][] This guide provides an in-depth comparison between traditional thalidomide-based PROTACs and the next generation of degraders built upon a modified 3-aminoisoindolin-1-one scaffold, engineered for superior safety and selectivity. We will delve into the mechanistic differences, compare performance data, and provide the detailed experimental workflows required for their rigorous evaluation.

The Mechanistic Dichotomy: On-Target Potency vs. Off-Target Promiscuity

Both traditional and next-generation PROTACs discussed here recruit the CRBN E3 ligase. The fundamental difference lies in the specific conformations of the ternary complex (Target–PROTAC–CRBN) they form, which dictates the subsequent ubiquitination events.

Thalidomide-Based PROTACs: The Double-Edged Sword

Thalidomide and its analogs, pomalidomide and lenalidomide, possess an inherent ability to induce the degradation of a set of zinc finger transcription factors, including IKZF1 (Ikaros), IKZF3 (Aiolos), and SALL4.[7] This is a direct consequence of the molecular surface presented by the IMiD when bound to CRBN, which becomes a favorable binding interface for these neosubstrates.[7] While the degradation of IKZF1/3 is therapeutically beneficial in multiple myeloma, the degradation of SALL4 is strongly linked to the devastating teratogenic effects historically associated with thalidomide.[7] When incorporated into a PROTAC, this IMiD moiety often retains its molecular glue properties, leading to the degradation of these neosubstrates alongside the intended protein of interest (POI), raising significant safety concerns.[5][][8]

Next-Generation this compound PROTACs: Engineering Selectivity

Recognizing the limitations of traditional IMiDs, researchers have focused on modifying the this compound core to abrogate neosubstrate binding while maintaining potent CRBN recruitment for on-target degradation. Structural biology has revealed that the glutarimide ring of the IMiD is crucial for CRBN binding, while the phthalimide ring is more solvent-exposed and critical for neosubstrate selectivity.[]

Strategic chemical modification, particularly at the C5 position of the phthalimide ring, has proven effective in sterically hindering the interaction with neosubstrates without compromising the PROTAC's ability to form a productive ternary complex with the intended target protein.[8][9] These next-generation ligands still recruit CRBN with high affinity but are designed to be "cleaner," thus minimizing the risk of IMiD-related toxicities.[8]

G cluster_0 Traditional Thalidomide-Based PROTAC cluster_1 Next-Generation this compound PROTAC POI_A Target Protein (POI) PROTAC_A Thalidomide-PROTAC POI_A->PROTAC_A Proteasome_A Proteasome POI_A->Proteasome_A Ub_A Ubiquitin PROTAC_A->Ub_A Forms Productive & Off-Target Ternary Complexes CRBN_A CRBN E3 Ligase CRBN_A->PROTAC_A Neo Neosubstrate (e.g., SALL4, IKZF1) Neo->CRBN_A Inherent Affinity Neo->Proteasome_A Ub_A->POI_A Ubiquitination Ub_A->Neo Ubiquitination Deg_A Degradation Proteasome_A->Deg_A POI_B Target Protein (POI) PROTAC_B Modified PROTAC POI_B->PROTAC_B Proteasome_B Proteasome POI_B->Proteasome_B Ub_B Ubiquitin PROTAC_B->Ub_B Forms Selective On-Target Ternary Complex CRBN_B CRBN E3 Ligase CRBN_B->PROTAC_B Neo_B Neosubstrate (e.g., SALL4, IKZF1) CRBN_B->Neo_B Binding Abrogated Ub_B->POI_B Ubiquitination Deg_B Degradation Proteasome_B->Deg_B

Figure 1: Mechanistic comparison of traditional vs. next-generation CRBN-recruiting PROTACs.

Efficacy and Safety: A Data-Driven Comparison

The ultimate goal of a next-generation PROTAC is to maintain or even enhance on-target degradation potency while eliminating off-target effects. The bromodomain and extra-terminal domain (BET) protein BRD4 is a well-studied target for PROTACs, providing a useful benchmark for comparison.

On-Target Efficacy

Both traditional and newer CRBN-based PROTACs can achieve potent, sub-nanomolar degradation of target proteins like BRD4. Potency is a multifactorial property influenced heavily by the target binder, linker composition, and the stability of the ternary complex, not just the E3 recruiter. However, the modifications in next-generation recruiters are designed to preserve the cooperative protein-protein interactions required for potent on-target degradation.

PROTAC TypeE3 Ligase RecruiterTargetCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
Traditional PomalidomideBTKMOLM-14<300~75[10]
Traditional Lenalidomide/PomalidomideBRD4THP-10.81 µM (IC₅₀)>90% (Deg.)[11]
Traditional PomalidomideCDK9MV4-117.62>90%[10]
Next-Gen Goal Modified IsoindolinoneVariousVarious≤10>90%[8][9]

Table 1: Representative Efficacy of CRBN-Based PROTACs. Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation) values are highly context-dependent. This table illustrates the general potency achievable with CRBN recruiters. Next-generation PROTACs aim to achieve similar or better potency without off-target liabilities.

Safety and Selectivity Profile

The key differentiator is the safety profile. Global proteomics by mass spectrometry is the gold standard for assessing the selectivity of a PROTAC. These studies consistently show that traditional IMiD-based PROTACs downregulate known neosubstrates.

FeatureTraditional Thalidomide-Based PROTACsNext-Gen this compound PROTACsRationale for Improvement
On-Target Degradation High (Potent)High (Potent)Core binding to CRBN is maintained.
Off-Target Neosubstrates IKZF1, IKZF3, SALL4, ZFP91, GSPT1Significantly reduced or eliminatedStrategic modifications (e.g., at C5) sterically block neosubstrate binding.[8][9]
Teratogenic Risk High (due to SALL4 degradation)Low to NegligibleAbrogation of SALL4 degradation is a primary design goal.[7]
Hematotoxicity Risk Moderate (due to IKZF1/3 degradation)Low to NegligibleReduced impact on hematopoietic transcription factors.

Table 2: Comparative Safety and Selectivity Profiles.

Experimental Workflows for Comparative Evaluation

Rigorous, side-by-side experimental validation is essential to confirm the superiority of a next-generation PROTAC. Below are the core, self-validating protocols required to compare efficacy and safety.

G cluster_efficacy Efficacy Assessment cluster_safety Safety & Selectivity Assessment start Design & Synthesize Traditional vs. Next-Gen PROTACs (Same Target Binder & Linker) cell_culture 1. Cell Culture & Treatment - Seed cells (e.g., HEK293, target-relevant line) - Treat with dose-response of each PROTAC - Include Vehicle (DMSO) control start->cell_culture western_blot 2a. Western Blot Analysis - Lyse cells, quantify protein - SDS-PAGE & transfer - Probe for POI & Loading Control (e.g., GAPDH) cell_culture->western_blot ms_prep 2b. Proteomics Sample Prep - Lyse cells from treated/control groups - Digest proteins to peptides - Label with TMT reagents (optional) cell_culture->ms_prep quantify 3a. Densitometry & Analysis - Quantify band intensity - Normalize POI to Loading Control western_blot->quantify dc50 4a. Calculate DC₅₀ & Dₘₐₓ - Plot normalized data vs. [PROTAC] - Fit with 4-parameter logistic curve quantify->dc50 end_efficacy end_efficacy dc50->end_efficacy Compare Potency ms_run 3b. LC-MS/MS Analysis - Separate and analyze peptides ms_prep->ms_run ms_data 4b. Proteomics Data Analysis - Identify and quantify thousands of proteins - Identify significantly downregulated proteins ms_run->ms_data end_safety end_safety ms_data->end_safety Compare Selectivity (Absence of Neosubstrate Degradation)

Figure 2: Experimental workflow for comparing the efficacy and safety of PROTACs.

Protocol 1: Quantitative Western Blot for DC₅₀ and Dₘₐₓ Determination

This protocol quantifies the dose-dependent degradation of the target protein to determine PROTAC potency.[12][13][14]

  • Cell Culture and Treatment:

    • Seed the chosen cell line (e.g., HEK293 for general studies, or a disease-relevant line like THP-1 for BRD4) in 12-well plates to achieve 70-80% confluency on the day of treatment.

    • Prepare serial dilutions of each PROTAC (e.g., 1000, 333, 111, 37, 12, 4, 1.3, 0.4 nM) in fresh culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Aspirate old medium and add the PROTAC-containing medium. Incubate for a predetermined time (e.g., 16-24 hours). The optimal time should be determined in a preliminary time-course experiment.

  • Cell Lysis and Protein Quantification:

    • Place plates on ice, wash cells twice with ice-cold PBS.

    • Lyse cells directly in the wells using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer.

    • Denature samples by boiling at 95°C for 5-10 minutes.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C.

    • Wash the membrane 3x with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST. Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin).

  • Data Analysis:

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

    • Quantify band intensities using densitometry software.

    • Normalize the POI signal to the loading control signal for each lane. Express the data as a percentage of the vehicle-treated control.

    • Plot the normalized protein levels against the log of the PROTAC concentration.

    • Fit the data using a four-parameter logistic (4PL) non-linear regression model in software like GraphPad Prism to calculate the DC₅₀ and Dₘₐₓ values.[13]

Protocol 2: Global Proteomics for Off-Target Selectivity Profiling

This protocol provides an unbiased view of the proteome to identify on-target and off-target degradation events.[15][16]

  • Cell Treatment and Lysis:

    • Culture and treat cells in larger formats (e.g., 10 cm dishes) with a concentration of each PROTAC known to cause maximal degradation (e.g., 10x DC₅₀) and a vehicle control. Use biological triplicates for each condition.

    • Harvest and lyse cells as described in the Western blot protocol.

  • Protein Digestion and Peptide Labeling (TMT-based example):

    • Take a standardized amount of protein (e.g., 100 µg) from each sample.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest proteins into peptides overnight using trypsin.

    • Label the resulting peptides from each condition with a different isobaric tandem mass tag (TMT) reagent according to the manufacturer's protocol.

    • Combine the labeled peptide samples into a single mixture.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to increase proteome coverage.

    • Analyze each fraction by nano-LC-MS/MS on a high-resolution Orbitrap mass spectrometer.

  • Data Analysis:

    • Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.

    • Validation Criterion: The next-generation PROTAC should show significant downregulation of only the intended POI (and potentially its direct downstream effectors), whereas the traditional thalidomide-based PROTAC will also show downregulation of known neosubstrates like IKZF1, IKZF3, and ZFP91.[8]

Conclusion and Future Outlook

The evolution from traditional thalidomide-based PROTACs to next-generation degraders based on modified 3-aminoisouindolin-1-one scaffolds represents a significant step towards safer and more precise medicines. While the on-target efficacy of these compounds can be comparable, the true advancement lies in the rational design that mitigates the inherent off-target liabilities of the IMiD pharmacophore. By abrogating the degradation of harmful neosubstrates, these newer molecules offer a much wider therapeutic window and a more promising path to the clinic, especially for non-oncological indications where safety is paramount.

The experimental protocols outlined in this guide provide a robust framework for researchers to validate these claims, ensuring that the next wave of CRBN-recruiting PROTACs delivers on the promise of targeted protein degradation with unparalleled specificity. As the field continues to expand its repertoire of E3 ligase recruiters, the principles of safety-first design learned from the optimization of CRBN ligands will undoubtedly inform the development of all future TPD therapeutics.[4][17]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Aminoisoindolin-1-one, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste management and are designed to be a self-validating system for your laboratory's operational safety.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure as an amino-substituted isoindolinone suggests that it should be handled with the care afforded to other potentially hazardous research chemicals. Based on analogous compounds, the primary hazards are likely to include skin and eye irritation, and potential toxicity if ingested or inhaled.[1][2]

All personnel handling this compound waste must be familiar with the potential hazards and have access to the appropriate Personal Protective Equipment (PPE).[3] A comprehensive risk assessment should be conducted to identify potential exposure scenarios and to implement appropriate control measures.[4]

Table 1: Hazard Profile and Recommended Precautions for this compound Waste

Hazard CategoryPotential Risks & Safe Handling Recommendations
Chemical Identity This compound
Primary Hazards Based on analogous structures, expected to cause skin irritation, and serious eye damage. May be harmful if swallowed or inhaled.[2]
Personal Protective Equipment (PPE) Wear safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), a lab coat, and ensure adequate ventilation.[5][6]
Handling Use in a well-ventilated area, preferably within a chemical fume hood.[7][8] Avoid generating dust.[8] Avoid contact with skin and eyes.[8]
Storage of Waste Store in a designated, cool, dry, and well-ventilated area in a tightly sealed and clearly labeled hazardous waste container.[9][8]
Spill Procedure In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and collect it for disposal as hazardous waste.
Disposal Method Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge down the drain.[1][5]
Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is crucial for ensuring safety and regulatory compliance. The following workflow provides a clear, actionable plan for managing this compound waste from generation to final disposal.

Experimental Workflow: this compound Waste Management

cluster_0 Step 1: Waste Segregation & Collection cluster_1 Step 2: Container Management cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Request A Designate a specific, labeled hazardous waste container for this compound waste. B Collect all contaminated solid waste (gloves, pipette tips, etc.) in this container. A->B C Collect liquid waste (e.g., reaction residues, rinsates) in a separate, compatible, and labeled container. B->C D Keep waste containers tightly closed when not in use. E Ensure containers are made of a material compatible with the waste. D->E F Do not mix with incompatible waste streams. E->F G Store waste containers in a designated Satellite Accumulation Area (SAA). H The SAA must be in a well-ventilated area and have secondary containment. G->H I Once the container is full, or on a regular schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) department. J Ensure the hazardous waste label is accurately and completely filled out. I->J

Caption: Workflow for the safe segregation, collection, storage, and disposal of this compound waste.

Detailed Methodologies:

  • Waste Segregation and Collection:

    • Solid Waste: Designate a specific, puncture-resistant container clearly labeled "Hazardous Waste: this compound" for all solid materials contaminated with the compound. This includes items such as gloves, weighing papers, and disposable labware.[7]

    • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene).[10] The container must be clearly labeled with "Hazardous Waste," the chemical name, and an approximate concentration.

    • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[7]

  • Container Management:

    • All waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[10][11]

    • It is imperative to avoid mixing this compound waste with other incompatible chemical waste streams to prevent potentially hazardous reactions.[11][12]

    • Regularly inspect waste containers for any signs of degradation or leakage.[11]

  • Storage:

    • Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

    • The SAA should be located in a well-ventilated area, away from sources of ignition, and should have secondary containment to control any potential spills.[12]

  • Disposal:

    • The final disposal of this compound waste must be conducted through your institution's licensed hazardous waste disposal program.[11][13] Do not attempt to dispose of this chemical down the drain or in the regular trash.[5]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a hazardous waste tag with all required information.[12]

Spill Management

In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.

Spill Response Workflow

A Evacuate and Alert: Immediately evacuate non-essential personnel and alert others in the vicinity. B Don PPE: Put on appropriate personal protective equipment. A->B C Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. B->C D Collect Waste: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container. C->D E Decontaminate Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste. D->E F Report Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office. E->F

Caption: Step-by-step procedure for responding to a this compound spill.

Regulatory Compliance

The disposal of this compound is subject to regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14][15] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with all applicable local, state, and federal regulations.[9][16] This includes proper labeling, storage, and documentation of all hazardous waste.[3][11]

By implementing these procedures, you are not only ensuring the safety of your laboratory personnel but also upholding the principles of responsible scientific practice and environmental protection.

References

Personal protective equipment for handling 3-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 3-Aminoisoindolin-1-one

Authored by a Senior Application Scientist

This document provides comprehensive, experience-driven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of this compound (CAS No: 14352-51-3). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep, actionable understanding of safety protocols.

Hazard Profile of this compound

Understanding the specific hazards of a compound is the foundational step in any risk assessment. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our PPE strategy.[1] The primary risks are associated with irritation and acute toxicity if ingested.

Table 1: GHS Hazard Classification for this compound

Hazard Code Classification Implication for Handling Source
H302 Acute toxicity, oral (Category 4) Harmful if swallowed. [1]
H315 Skin corrosion/irritation (Category 2) Causes skin irritation. [1][2]
H319 Serious eye damage/eye irritation (Category 2A) Causes serious eye irritation. [1][2][3]

| H335 | Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation. |[1][3] |

The causality is clear: the compound's chemical nature as an aromatic amine derivative makes it reactive with biological tissues.[4] Skin and eye contact can lead to localized irritation, while inhalation of the powder can irritate the respiratory tract.[1][3] Accidental ingestion presents a more systemic toxicological risk.[1] Therefore, our PPE strategy must create a complete barrier against these exposure routes.

Core PPE Requirements: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system. The following are the minimum PPE requirements for any procedure involving this compound.

Eye and Face Protection
  • Mandatory: Chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[5][6] These provide a seal around the eyes to protect from splashes and airborne particulates.

  • Recommended for Splash Risk: When handling solutions or performing transfers with a significant splash potential, a full-face shield should be worn over the safety goggles.[7][8] This provides a secondary layer of protection for the entire face.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are non-negotiable.

    • Type: Nitrile gloves (minimum 4-6 mil thickness) are a suitable choice for providing a contact barrier against incidental contact.[9]

    • Protocol: Always inspect gloves for tears or punctures before use. For prolonged operations or when handling larger quantities, consider double-gloving. Gloves should be removed immediately if contamination is suspected, and hands should be washed thoroughly.[10][11]

  • Laboratory Coat: A standard, long-sleeved laboratory coat must be worn and fully fastened. This protects street clothes and skin from contamination.

  • Additional Protection: For tasks involving a high risk of splashing, a chemical-resistant apron over the lab coat is recommended.[7] Ensure legs and feet are covered; open-toed shoes are never permissible in a laboratory setting.[10]

Respiratory Protection

The potential for respiratory irritation from airborne dust is a significant concern, especially when handling the solid form of the compound.[1][3]

  • Primary Control: All work with solid this compound or its concentrated solutions should be conducted within a certified chemical fume hood.[12] This engineering control is the most effective way to minimize inhalation exposure.

  • Secondary Control: If a fume hood is not feasible or if aerosol generation is still a risk, a NIOSH-approved respirator is required.[13][14] For powders, a filtering facepiece respirator (e.g., N95) or an elastomeric half-mask respirator with P100 particulate filters is appropriate.[6]

Operational Plans: From Weighing to Disposal

The level of PPE required can be adapted based on the specific task. The following workflow outlines the procedural steps and necessary precautions.

G cluster_prep Preparation & Weighing cluster_handling Solution Handling & Reaction cluster_disposal Waste Disposal prep 1. Don Core PPE: Lab Coat, Goggles, Gloves weigh 2. Work in Fume Hood prep->weigh resp 3. Add Respirator (N95) if handling powder weigh->resp sol_hood 4. Work in Fume Hood resp->sol_hood Proceed to Handling face_shield 5. Add Face Shield for splash risk sol_hood->face_shield collect 6. Collect Contaminated PPE (gloves, wipes) face_shield->collect Proceed to Disposal waste_bag 7. Place in Labeled Hazardous Waste Container collect->waste_bag doff 8. Doff Remaining PPE (Face Shield, Goggles, Coat) waste_bag->doff wash 9. Wash Hands Thoroughly doff->wash

Caption: Workflow for handling this compound.

Step-by-Step Protocol for Handling Solid this compound
  • Preparation: Before entering the designated work area, don a lab coat, chemical safety goggles, and nitrile gloves.

  • Engineering Controls: Conduct all weighing and initial dissolution steps inside a certified chemical fume hood to control dust.[12]

  • Respiratory Protection: If there is any visible dust or the ventilation is questionable, wear an N95 respirator.[3]

  • Handling: Use a spatula for transfers. Avoid creating dust by handling the material gently. Use disposable weigh boats or liners to minimize contamination of balances.

  • Decontamination: After weighing, wipe down the spatula, balance, and surrounding surfaces with a damp cloth or towel, taking care not to generate aerosols. Dispose of the cleaning material as hazardous waste.[9]

Step-by-Step Protocol for PPE Doffing (Removal)

The sequence of PPE removal is critical to prevent self-contamination.

  • Gloves: Remove the first pair of gloves (if double-gloved) or the single pair. Peel one glove off by grasping the outside cuff and turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of the head forward. Avoid touching the front surface.

  • Lab Coat: Unfasten the lab coat and roll it down from the shoulders, turning the sleeves inside out.

  • Final Gloves: Remove the inner pair of gloves (if used) using the same technique as in step 1.

  • Hygiene: Immediately wash hands thoroughly with soap and water.[10]

Disposal Plan for Contaminated PPE

All disposable items that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Contaminated gloves, bench paper, weigh boats, and wipes must be collected in a designated, clearly labeled hazardous waste container.[15][16] This container should be a sealable plastic bag or a lined pail.[16]

  • Incompatible Wastes: Do not mix this waste stream with other incompatible chemical wastes. As an organic amine, it should be kept separate from acids and strong oxidizers.[17][18]

  • Final Disposal: The sealed hazardous waste container must be handled by the institution's Environmental Health and Safety (EHS) department for final disposal, likely via high-temperature incineration, in accordance with local, state, and federal regulations.[19]

Emergency Response: In Case of Exposure

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[2][20] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][20] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11][20]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[20]

By adhering to these scientifically grounded protocols, researchers can handle this compound with a high degree of confidence and safety, building a culture of trust and responsibility in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.